Ethyl 4-nitrobenzoylacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62134. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 3-(4-nitrophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-3-5-9(6-4-8)12(15)16/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRXSVFCLHVGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061201 | |
| Record name | Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838-57-3 | |
| Record name | Ethyl (4-nitrobenzoyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=838-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (p-nitrobenzoyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 838-57-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-nitrobenzoylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 4-nitrobenzoylacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9KY7LH3TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-nitrobenzoylacetate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Molecular Overview
Ethyl 4-nitrobenzoylacetate, with CAS Number 838-57-3, is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Structurally, it is a β-keto ester, featuring a ketone and an ester group separated by a methylene unit. This arrangement is attached to a benzene ring substituted with a nitro group at the para position. This unique combination of functional groups—a reactive β-dicarbonyl system, an aromatic ring, and an electron-withdrawing nitro group—renders the molecule a versatile building block for the synthesis of a wide array of more complex structures, including pharmaceuticals, dyes, and other specialty chemicals.[1][2]
This guide provides a comprehensive analysis of the chemical properties of this compound, focusing on its structure, reactivity, and synthetic utility. We will explore its inherent tautomerism, predict its spectroscopic signatures, detail its core reaction pathways with mechanistic insights, and propose a robust synthetic protocol.
Section 2: Physicochemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. The compound is typically a solid at room temperature, with a melting point in the range of 71-73 °C. It exhibits good solubility in common organic solvents such as ethanol and ether but has limited solubility in water, a characteristic owing to its hydrophobic aromatic core and the presence of the ethyl ester group.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₅ | |
| Molecular Weight | 237.21 g/mol | |
| CAS Number | 838-57-3 | |
| IUPAC Name | ethyl 3-(4-nitrophenyl)-3-oxopropanoate | [1] |
| Synonyms | (p-Nitrobenzoyl)acetic acid ethyl ester, NSC 62134 | |
| Melting Point | 71-73 °C | |
| Appearance | Pale yellow solid | [1] |
Section 3: Molecular Structure and Tautomerism
A critical chemical property of this compound is its existence as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, is characteristic of β-dicarbonyl compounds.[3] The acidic nature of the α-protons (on the CH₂ group) allows for their removal by a base or protonation of the carbonyl oxygen by an acid, facilitating the interconversion.[4]
The equilibrium position is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding, which stabilizes the enol tautomer.[5] For most simple β-keto esters, the keto form predominates, but the enol form is present in significant enough concentration to dictate much of the compound's reactivity.[3]
Caption: Keto-enol equilibrium of this compound.
Section 4: Predicted Spectroscopic Signature
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The presence of both keto and enol forms in solution would result in two sets of signals, though for clarity, we will primarily describe the signals for the major keto tautomer.
-
Aromatic Protons: The para-substituted benzene ring will exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing nitro group will be downfield (δ ≈ 8.2-8.4 ppm), while the protons ortho to the carbonyl group will be slightly upfield (δ ≈ 8.0-8.2 ppm).
-
Methylene Protons (α-protons): The two protons of the CH₂ group are flanked by two carbonyls, placing them in a deshielded environment. They are expected to appear as a sharp singlet around δ ≈ 4.0-4.2 ppm.
-
Ethyl Group Protons: The ethyl ester will produce a quartet for the O-CH₂ protons around δ ≈ 4.1-4.3 ppm (split by the adjacent CH₃) and a triplet for the terminal CH₃ protons around δ ≈ 1.2-1.4 ppm (split by the adjacent CH₂).
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show signals for all 11 unique carbon atoms in the keto form.
-
Carbonyl Carbons: Two signals are expected in the downfield region for the two carbonyl carbons. The ketone carbonyl (C=O) is typically found around δ ≈ 190-195 ppm, while the ester carbonyl (O-C=O) appears further upfield at δ ≈ 165-170 ppm.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons, though the two pairs of equivalent carbons (ortho and meta to the nitro group) will reduce this to four signals in the range of δ ≈ 120-150 ppm.
-
Methylene Carbon (α-carbon): The CH₂ carbon, positioned between the two carbonyls, is expected around δ ≈ 45-50 ppm.
-
Ethyl Group Carbons: The O-CH₂ carbon will appear around δ ≈ 60-65 ppm, and the terminal CH₃ carbon will be the most upfield signal at δ ≈ 14-16 ppm.
Predicted IR Spectrum
The infrared spectrum provides key information about the functional groups present.
-
C=O Stretching: Two distinct, strong absorption bands are predicted for the carbonyl groups. The ketone C=O stretch typically appears around 1715-1725 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1735-1750 cm⁻¹.
-
NO₂ Stretching: The nitro group will exhibit two characteristic strong bands: an asymmetric stretch around 1510-1530 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹.
-
C-O Stretching: A strong band corresponding to the C-O stretch of the ester group will be present in the 1100-1300 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and ethyl groups will appear just below 3000 cm⁻¹.
| Data Type | Predicted Feature | Approximate Position | Functional Group |
| ¹H NMR | Doublet (2H) | δ 8.2-8.4 ppm | Aromatic C-H (ortho to NO₂) |
| Doublet (2H) | δ 8.0-8.2 ppm | Aromatic C-H (ortho to C=O) | |
| Singlet (2H) | δ 4.0-4.2 ppm | α-Methylene (CO-CH₂-CO) | |
| Quartet (2H) | δ 4.1-4.3 ppm | Ethyl (O-CH₂) | |
| Triplet (3H) | δ 1.2-1.4 ppm | Ethyl (CH₃) | |
| ¹³C NMR | Carbonyl | δ 190-195 ppm | Ketone (C=O) |
| Carbonyl | δ 165-170 ppm | Ester (O-C=O) | |
| Aromatic | δ 120-150 ppm | Aromatic Carbons | |
| Methylene | δ 45-50 ppm | α-Methylene (CO-CH₂-CO) | |
| Alkyl | δ 60-65 ppm | Ethyl (O-CH₂) | |
| Alkyl | δ 14-16 ppm | Ethyl (CH₃) | |
| IR | Strong Abs. | 1735-1750 cm⁻¹ | Ester C=O Stretch |
| Strong Abs. | 1715-1725 cm⁻¹ | Ketone C=O Stretch | |
| Strong Abs. | 1510-1530 cm⁻¹ | Asymmetric NO₂ Stretch | |
| Strong Abs. | 1340-1350 cm⁻¹ | Symmetric NO₂ Stretch |
Section 5: Core Reactivity and Mechanistic Pathways
The rich chemistry of this compound stems from the interplay of its functional groups. It serves as a versatile reactant in numerous transformations.
Acidity, Enolate Formation, and Condensation Reactions
The methylene protons are significantly acidic (pKa ≈ 11) due to the resonance stabilization of the resulting conjugate base (the enolate) by both adjacent carbonyl groups.[6] This facile enolate formation makes the compound an excellent nucleophile in C-C bond-forming reactions. A prime example is the Knoevenagel condensation , where the enolate reacts with aldehydes or ketones to form α,β-unsaturated products.
Hydrolysis and Decarboxylation
A hallmark reaction of β-keto esters is their susceptibility to hydrolysis followed by decarboxylation to yield a ketone.[7] This transformation can be achieved under acidic or basic conditions. The process involves the initial hydrolysis of the ester to a β-keto acid intermediate. This intermediate is unstable and readily loses carbon dioxide upon gentle heating to afford 4'-nitroacetophenone. This reaction provides a powerful method for synthesizing substituted methyl ketones.
Caption: Workflow for hydrolysis and decarboxylation.
-
Hydrolysis: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a 10% aqueous sodium hydroxide solution (2-3 equivalents).
-
Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Acidification: After cooling the reaction mixture to room temperature, carefully acidify it by the dropwise addition of dilute hydrochloric acid until the solution is acidic to litmus paper. The β-keto acid intermediate will precipitate.
-
Decarboxylation: Gently heat the acidified mixture (e.g., in a 50-60 °C water bath). The evolution of carbon dioxide gas should be observed. Continue heating until the effervescence ceases.
-
Workup: Cool the mixture, extract the resulting ketone product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7]
Reduction of the Nitro Group
The nitro group is readily reduced to an amine, providing a pathway to aminobenzoyl derivatives. This transformation can be achieved selectively without affecting the keto or ester functionalities using various reducing agents. A common and effective method involves the use of a metal in the presence of an acid, such as indium powder and ammonium chloride in aqueous ethanol. This procedure is known to be selective for the nitro group while leaving other reducible groups like esters intact.
This reaction is crucial for pharmaceutical synthesis, as the resulting ethyl 4-aminobenzoylacetate can be a precursor to various biologically active molecules.
Cyclization and Heterocycle Synthesis
The dicarbonyl functionality makes this compound an excellent precursor for the synthesis of heterocyclic compounds. For instance, it can undergo cycloisomerization reactions to form trisubstituted furans. This often involves reaction with an alkyne under catalytic conditions, where the enolate of the β-keto ester acts as a nucleophile to initiate a cascade of reactions leading to the furan ring system.
Section 6: Proposed Synthesis via Claisen Condensation
This compound is most efficiently prepared via a crossed Claisen condensation .[6][8] This reaction involves the nucleophilic acyl substitution of an ester enolate onto another ester. The causality behind the choice of reactants is critical: to avoid self-condensation, one ester must be readily enolizable (the nucleophile) while the other ideally is not, or is at least a highly reactive electrophile.
In this case, ethyl acetate serves as the enolizable component, and ethyl 4-nitrobenzoate serves as the electrophilic acylating agent. The electron-withdrawing nitro group on ethyl 4-nitrobenzoate enhances the electrophilicity of its carbonyl carbon, making it a good substrate. A strong base, such as sodium ethoxide (NaOEt), is required to generate a sufficient concentration of the ethyl acetate enolate.[9]
Caption: Proposed workflow for the synthesis of this compound.
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add dry ethanol followed by clean sodium metal (1.1 equivalents) in small portions to generate sodium ethoxide in situ.
-
Enolate Formation: Add dry ethyl acetate (1.0 equivalent) dropwise to the sodium ethoxide solution while stirring.
-
Condensation: To this mixture, add a solution of ethyl 4-nitrobenzoate (1.0 equivalent) in dry ethanol dropwise.
-
Reaction: Heat the resulting mixture to reflux for several hours until the reaction is complete (monitor by TLC). The product will be deprotonated by the ethoxide base, driving the equilibrium toward completion.[8]
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold dilute aqueous acid (e.g., HCl or H₂SO₄). This neutralizes the excess base and protonates the product enolate.
-
Isolation: The solid product can be collected by vacuum filtration. Alternatively, the aqueous layer can be extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.[9]
Section 7: Conclusion
This compound is a synthetically valuable intermediate whose chemical properties are dominated by the strategic placement of its β-keto ester, aromatic, and nitro functionalities. Its acidic α-protons facilitate enolate formation, making it a potent nucleophile for constructing new carbon-carbon bonds. Key transformations, including hydrolysis/decarboxylation to ketones and reduction of the nitro group to an amine, open avenues to a diverse range of downstream products. The principles of the Claisen condensation provide a reliable and scalable route for its synthesis. A thorough understanding of these properties, as detailed in this guide, is essential for leveraging this versatile molecule in research, discovery, and development.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. CCCC 1988, Volume 53, Issue 4, Abstracts pp. 839-850 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ethyl 4-nitrocinnamate | C11H11NO4 | CID 1268038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to Ethyl 4-nitrobenzoylacetate (CAS 838-57-3) for Advanced Synthesis
This compound, identified by CAS number 838-57-3, is a highly functionalized organic compound that serves as a pivotal intermediate in a multitude of synthetic applications.[1] Characterized by a β-keto ester system and an electron-withdrawing nitro group on an aromatic ring, its unique electronic and structural properties make it an invaluable precursor in the fields of pharmaceuticals, agrochemicals, and materials science.[1][2] This guide, intended for chemists and drug development professionals, provides a comprehensive overview of its properties, synthesis, core reactivity, and applications, with an emphasis on the mechanistic rationale behind its utility.
Physicochemical and Structural Characteristics
The compound's reactivity is a direct consequence of its molecular structure and physical properties. It typically presents as a white to light yellow crystalline powder.[3][4] Its solubility is limited in water but good in common organic solvents like ethanol and ether, which is typical for a molecule of its polarity and size.[1]
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 838-57-3 | [1][5][6][7][8][9][10] |
| Molecular Formula | C₁₁H₁₁NO₅ | [1][2][5][6][7][9] |
| Molecular Weight | 237.21 g/mol | [2][5][6][7] |
| Appearance | White to light yellow/orange powder/crystal | [3] |
| Melting Point | 71-73 °C (lit.) | [5] |
| IUPAC Name | ethyl 3-(4-nitrophenyl)-3-oxopropanoate | [7][11] |
| Synonyms | (p-Nitrobenzoyl)acetic acid ethyl ester, Ethyl 3-oxo-3-(4-nitrophenyl)propanoate | [1][3][5] |
Table 2: Structural and Spectroscopic Identifiers
| Identifier | Value | Source(s) |
| SMILES | CCOC(=O)CC(=O)c1ccc(cc1)--INVALID-LINK--=O | [5][7] |
| InChI | 1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-3-5-9(6-4-8)12(15)16/h3-6H,2,7H2,1H3 | [1][5][7] |
| InChIKey | NGRXSVFCLHVGKU-UHFFFAOYSA-N | [1][5][7] |
| MDL Number | MFCD00007357 | [2][5][7] |
Synthesis Pathway: The Claisen Condensation
The most common and logical laboratory synthesis of this compound involves a crossed Claisen condensation. This reaction joins an ester with an enolizable proton (ethyl acetate) and another ester that cannot self-condense (ethyl 4-nitrobenzoate). The choice of a strong base, typically sodium ethoxide, is critical for deprotonating the α-carbon of ethyl acetate to form the nucleophilic enolate.
Illustrative Synthesis Workflow
Caption: General workflow for the synthesis of this compound via Claisen condensation.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is illustrative. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol.
-
Base Formation: Carefully add metallic sodium in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.
-
Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add ethyl acetate dropwise to the solution while stirring.
-
Condensation: To the resulting solution, add a solution of ethyl 4-nitrobenzoate in absolute ethanol dropwise over 30-60 minutes. The reaction is exothermic; maintain the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into a beaker containing ice and acidify with dilute sulfuric or hydrochloric acid until the pH is acidic. The product should precipitate as a solid.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Core Reactivity and Mechanistic Insights
The synthetic versatility of this compound stems from three key structural features: the acidic α-protons of the methylene group, the electrophilic ketone carbonyl, and the electrophilic ester carbonyl. The strongly electron-withdrawing p-nitro group further enhances the reactivity of the benzoyl ketone.
Caption: Key reactive sites of this compound and their corresponding synthetic transformations.
Key Applications in Pharmaceutical and Chemical Synthesis
This molecule is not an end-product but a crucial reactant for building more complex molecular architectures, particularly heterocyclic systems that form the core of many bioactive compounds.[1][2]
Heterocyclic Synthesis
This compound is a classic precursor for synthesizing a wide range of heterocycles.
-
Trisubstituted Furans: It undergoes cycloisomerization reactions to form furan rings, a common scaffold in medicinal chemistry.[5]
-
Pyrazoles and Pyrimidines: Condensation of the β-dicarbonyl system with hydrazine or urea derivatives, respectively, provides a direct route to these important nitrogen-containing heterocycles.
Carbon-Carbon Bond Formation
The active methylene group is central to its role in C-C bond formation.
-
Knoevenagel Condensation: It serves as the active methylene component in Knoevenagel condensations, reacting with aldehydes and ketones to form α,β-unsaturated systems.[5] This reaction is valued for its high atom economy and stereocontrol potential.
-
Michael Addition: As a Michael donor, the enolate of this compound can add to α,β-unsaturated carbonyl compounds, a fundamental method for constructing complex carbon skeletons.[5]
Precursor for Active Pharmaceutical Ingredients (APIs)
The nitro group is a versatile functional handle. It can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations. For example, the related compound ethyl 4-nitrobenzoate is a known intermediate in the synthesis of local anesthetics like novocaine and benzocaine.[12] The reduction of the nitro group is a key step in these pathways.[13][14] Similarly, this compound can serve as a building block for anti-inflammatory and antimicrobial agents.[2]
Experimental Protocol: Knoevenagel Condensation
Disclaimer: This protocol is illustrative and adapted from general procedures.
-
Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an aldehyde (e.g., benzaldehyde, 1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Catalyst: Add a catalytic amount of a base. For a classic Knoevenagel, piperidine or a mixture of piperidine and acetic acid is used. The choice of catalyst is crucial for reaction efficiency. Lysine has also been reported as an effective catalyst for reactions involving this substrate.[5]
-
Reaction: Equip the flask with a Dean-Stark apparatus if using toluene to remove the water formed during the reaction, driving the equilibrium towards the product. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the α,β-unsaturated product.
Safety and Handling
As a nitroaromatic compound and a fine chemical, proper handling of this compound is imperative.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves (nitrile or butyl rubber are recommended), and eye/face protection.[10][15]
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[10] Minimize dust generation and accumulation.[15]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and reducing agents. Keep the container tightly closed.[15]
-
Hazards: The compound is classified as an irritant to the eyes, respiratory system, and skin.[10] Nitroaromatic compounds can pose an explosion risk if subjected to shock or heated rapidly and uncontrollably.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile tool for molecular construction. Its well-defined reactive sites—the active methylene group and the dicarbonyl system, all activated by the nitro group—provide chemists with reliable and predictable pathways to complex molecular targets. For professionals in drug discovery and development, a thorough understanding of this reagent's properties and reactivity is essential for leveraging its full potential in the synthesis of novel therapeutic agents.
References
- 1. CAS 838-57-3: Ethyl (4-nitrobenzoyl)acetate | CymitQuimica [cymitquimica.com]
- 2. Ethyl (4-Nitrobenzoyl)acetate [myskinrecipes.com]
- 3. Ethyl (4-Nitrobenzoyl)acetate | 838-57-3 | TCI AMERICA [tcichemicals.com]
- 4. Ethyl (4-Nitrobenzoyl)acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 4-硝基苯甲酰乙酸乙酯 | Sigma-Aldrich [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester | C11H11NO5 | CID 13281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS RN 838-57-3 | Fisher Scientific [fishersci.com]
- 9. keyorganics.net [keyorganics.net]
- 10. 838-57-3 | CAS DataBase [m.chemicalbook.com]
- 11. This compound, 97% | Fisher Scientific [fishersci.ca]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Structure and formula of Ethyl 4-nitrobenzoylacetate.
An In-depth Technical Guide to Ethyl 4-nitrobenzoylacetate: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern organic synthesis and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's structural characteristics, a robust and validated synthesis protocol grounded in the Claisen condensation mechanism, and its versatile applications as a building block for more complex molecular architectures.
Core Compound Identification and Structure
This compound is a β-keto ester distinguished by a para-substituted nitrophenyl group. This unique arrangement of functional groups—an ester, a ketone, and an electron-withdrawing nitro group—renders the molecule a highly valuable and reactive intermediate.
The definitive structural and identifying information for this compound is summarized below.
| Identifier | Value |
| IUPAC Name | ethyl 3-(4-nitrophenyl)-3-oxopropanoate[1][2][3] |
| CAS Number | 838-57-3[2][4][5] |
| Molecular Formula | C₁₁H₁₁NO₅[1][2][4] |
| Molecular Weight | 237.21 g/mol [1][5] |
| Synonyms | (p-Nitrobenzoyl)acetic acid ethyl ester, Ethyl 3-oxo-3-(4-nitrophenyl)propanoate, 4-Nitrobenzoylacetic acid ethyl ester[2][3][5] |
| SMILES | CCOC(=O)CC(=O)c1ccc(cc1)--INVALID-LINK--=O[2][3][5] |
| InChI Key | NGRXSVFCLHVGKU-UHFFFAOYSA-N[2][4][5] |
Molecular Structure
The structure features a central keto-ester functionality, with the methylene group (α-carbon) positioned between two carbonyl groups, which significantly increases its acidity. The benzoyl portion is substituted at the para-position with a nitro group, a strong electron-withdrawing group that influences the reactivity of the aromatic ring and the molecule as a whole.[4]
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its functional groups. It is a solid at room temperature and exhibits solubility patterns typical of a moderately polar organic molecule.
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 71-73 °C | [5] |
| Solubility | Soluble in ethanol and ether; limited solubility in water. | [4] |
| Storage | Store in a cool, dark place (<15°C recommended). |
Synthesis and Mechanism: The Crossed Claisen Condensation
The most efficient and common synthesis of this compound is achieved via a Crossed Claisen Condensation .[6][7] This reaction forms a new carbon-carbon bond by coupling an enolizable ester (ethyl acetate) with a non-enolizable ester (ethyl 4-nitrobenzoate).
Causality Behind Experimental Choices:
-
Reactants : Ethyl acetate serves as the nucleophile precursor (it has α-hydrogens), while ethyl 4-nitrobenzoate acts as the electrophile. The latter lacks α-hydrogens, preventing self-condensation and ensuring a clean cross-reaction.[6]
-
Base : Sodium ethoxide (NaOEt) is the base of choice. Using an alkoxide that matches the ester's alcohol portion (ethoxide for an ethyl ester) is critical to prevent transesterification, a potential side reaction that would scramble the ester groups and lead to a mixture of products.[6] The base must be strong enough to deprotonate the α-carbon of ethyl acetate to form the reactive enolate.
-
Stoichiometry : The reaction requires a full equivalent of base because the final product, the β-keto ester, is significantly more acidic (pKa ≈ 11) than ethanol (pKa ≈ 16).[7] The ethoxide generated during the condensation step will immediately deprotonate the newly formed β-keto ester, driving the equilibrium towards the product. An acidic workup is therefore required to re-protonate the product enolate.[7][8]
Synthesis Workflow
The overall process involves the formation of the ethyl acetate enolate, its nucleophilic attack on the ethyl 4-nitrobenzoate carbonyl, and subsequent workup and purification.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
-
Preparation of Base : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol (anhydrous) under a nitrogen atmosphere to generate sodium ethoxide in situ. Expertise Note: Using freshly prepared sodium ethoxide ensures an anhydrous and highly reactive base, minimizing side reactions with water.
-
Enolate Formation : Cool the sodium ethoxide solution to 0-5°C in an ice bath. Add ethyl acetate (1.1 eq), dropwise, over 30 minutes while stirring. Maintain the temperature below 10°C. Trustworthiness Note: The slow addition and low temperature control the exothermic deprotonation, preventing side reactions of the ethyl acetate.
-
Condensation Reaction : Prepare a solution of ethyl 4-nitrobenzoate (1.0 eq) in a minimal amount of anhydrous toluene or THF. Add this solution dropwise to the cold enolate mixture over 1 hour. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Expertise Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ethyl 4-nitrobenzoate spot has disappeared.
-
Reaction Quench and Neutralization : Cool the reaction mixture in an ice bath and slowly add 1M hydrochloric acid (HCl) with vigorous stirring until the pH is acidic (pH ~5-6). This step protonates the product enolate and neutralizes any remaining base. Trustworthiness Note: A slow, cold quench is essential for safety and to prevent hydrolysis of the ester product.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing : Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and then with brine (to remove water).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.
Spectroscopic Characterization Profile
Structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods. The following section details the expected spectral characteristics based on the molecule's structure.
| Method | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets (each 2H) between δ 7.5-8.5 ppm, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be further downfield. Methylene (α-carbon): A singlet (2H) around δ 4.0-4.5 ppm. The flanking carbonyl groups strongly deshield these protons. Ethyl Ester (CH₂): A quartet (2H) around δ 4.2 ppm. Ethyl Ester (CH₃): A triplet (3H) around δ 1.3 ppm. |
| ¹³C NMR | Carbonyls: Two peaks in the δ 165-200 ppm range (ester C=O ~165-170 ppm; ketone C=O ~190-195 ppm). Aromatic Carbons: Four signals in the δ 120-150 ppm range. Methylene (α-carbon): A signal around δ 45-55 ppm. Ethyl Ester Carbons: Signals around δ 62 ppm (-O-CH₂) and δ 14 ppm (-CH₃). |
| IR (Infrared) | C=O Stretches: Two distinct, strong absorption bands: ~1740 cm⁻¹ (ester carbonyl) and ~1690 cm⁻¹ (ketone carbonyl). NO₂ Stretches: Two strong bands at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region. |
| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 237, corresponding to the molecular weight. |
Applications in Drug Development and Organic Synthesis
This compound is not an end-product but a strategic intermediate. Its value lies in the multiplicity of chemical transformations it can undergo, providing access to a wide array of more complex heterocyclic and carbocyclic systems.
-
Heterocycle Synthesis : It is a key reactant in the Hantzsch pyridine synthesis and similar cyclocondensation reactions to form pyrimidines, pyrazoles, and other heterocycles that form the core of many pharmaceutical agents.
-
Knoevenagel Condensation : The active methylene group readily participates in Knoevenagel condensations with aldehydes and ketones, a reliable method for forming new carbon-carbon double bonds.[5]
-
Synthesis of Trisubstituted Furans : It is employed in cycloisomerization reactions to generate highly functionalized furan rings.[2][5]
-
Functional Group Interconversion : The nitro group can be readily reduced to an amine (-NH₂). This opens up a vast chemical space for further derivatization, such as amide bond formation, diazotization, or reductive amination, which are cornerstone reactions in medicinal chemistry.
Application Workflow: Knoevenagel Condensation
This diagram illustrates the role of this compound as a nucleophile in a base-catalyzed Knoevenagel condensation with an aldehyde.
Caption: Knoevenagel condensation pathway using this compound.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards : GHS hazard statements indicate that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Precautions : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
References
- 1. Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester | C11H11NO5 | CID 13281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. Ethyl (4-Nitrobenzoyl)acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. CAS 838-57-3: Ethyl (4-nitrobenzoyl)acetate | CymitQuimica [cymitquimica.com]
- 5. 4-硝基苯甲酰乙酸乙酯 | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
Ethyl 4-nitrobenzoylacetate molecular weight and formula.
An In-Depth Technical Guide to Ethyl 4-nitrobenzoylacetate: Molecular Weight, Formula, and Application in Scientific Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key reagent in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the practical implications of its core physicochemical properties, offering field-proven insights into its application.
Core Molecular Identity
The foundational step in utilizing any chemical reagent is a precise understanding of its molecular identity. For this compound, this begins with its formula and molecular weight, which are critical for all quantitative applications, from reaction stoichiometry to analytical characterization.
Molecular Formula and Weight
The empirical and molecular formula for this compound is C₁₁H₁₁NO₅ .[1][2][3][4] This formula dictates its exact molar mass, which is fundamental for all experimental designs.
This value is the cornerstone of laboratory work, enabling the accurate preparation of solutions and the calculation of molar equivalents for chemical reactions.
Chemical Structure and Identification
The arrangement of atoms within the molecule defines its reactivity and physical properties. This compound consists of a central benzoylacetate core functionalized with a nitro group at the para (4-position) of the phenyl ring.
Caption: Chemical structure of this compound.
This structure is unambiguously identified by its CAS (Chemical Abstracts Service) number, ensuring universal recognition in databases and publications.
Physicochemical Properties: A Summary for the Bench Scientist
The physical properties of a compound dictate its handling, storage, and application conditions. The data below has been consolidated from authoritative chemical supplier and database sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₅ | [1][2][3][4] |
| Molecular Weight | 237.21 g/mol | [2][3][5] |
| Appearance | White to light yellow crystalline powder | [5][6] |
| Melting Point | 71-73 °C (lit.) | |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |
| CAS Number | 838-57-3 | [1][5] |
| IUPAC Name | ethyl 3-(4-nitrophenyl)-3-oxopropanoate | [2][4] |
The Role of Molecular Weight in Experimental Design
A precise molecular weight is not merely a catalog entry; it is a critical parameter that ensures the reproducibility and validity of experimental work. Its primary application is in stoichiometric calculations, which form the basis of synthetic chemistry.
Causality in Experimental Choices: Stoichiometric Calculations
When this compound is used as a starting material, its molecular weight (237.21 g/mol ) is essential for calculating the exact mass required to achieve a specific molar quantity. For instance, to obtain 10 millimoles (mmol) of the compound for a reaction, a scientist must weigh out:
Mass = Moles × Molecular Weight Mass = 0.010 mol × 237.21 g/mol = 2.3721 g
This calculation is the first step in ensuring that reactants are combined in the correct proportions, which directly influences reaction yield, purity, and efficiency.
Self-Validating Experimental Workflow
A robust experimental protocol incorporates self-validating steps. The workflow for a typical synthesis using this compound demonstrates how its core properties are integral to this process.
Caption: Conceptual workflow for using molecular weight in a synthetic protocol.
Applications in Research and Development
This compound is not an end product but a valuable intermediate. Its chemical structure, featuring an activated methylene group and an aromatic nitro group, makes it a versatile building block in organic synthesis.
Intermediate in Pharmaceutical Synthesis
The compound serves as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amine, a common functional group in many drug candidates. For example, related compounds like ethyl 4-nitrobenzoate are used in the synthesis of local anesthetics such as benzocaine and procaine.[7] This highlights the importance of nitro-aromatic esters as key intermediates.
Reactant in Key Organic Reactions
Its structure allows it to participate in a variety of well-established chemical transformations, making it a valuable tool for medicinal chemists. It is employed as a reactant in:
-
Knoevenagel Condensation: A carbon-carbon bond-forming reaction.
-
Synthesis of β-1,3-dicarbonyl aldehydes via oxidation.
-
Cycloisomerization for the synthesis of trisubstituted furans.
-
Michael Addition Reactions: It can act as a donor molecule in the formation of new carbon-carbon bonds.[8]
The successful execution of these reactions depends on the precise molar calculations derived from the compound's molecular weight.
Safety and Handling
As with any chemical reagent, proper handling is paramount. This compound may cause skin, eye, and respiratory tract irritation.[9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[10]
References
- 1. CAS 838-57-3: Ethyl (4-nitrobenzoyl)acetate | CymitQuimica [cymitquimica.com]
- 2. Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester | C11H11NO5 | CID 13281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. Ethyl (4-Nitrobenzoyl)acetate | 838-57-3 | TCI AMERICA [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. scirp.org [scirp.org]
- 8. application of 3-nitrobenzoyl ethyl acetate_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.ca [fishersci.ca]
Spectroscopic Characterization of Ethyl 4-nitrobenzoylacetate: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-nitrobenzoylacetate (CAS 838-57-3), a key β-keto ester intermediate in synthetic chemistry.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical insights into the compound's spectral features. While a complete set of publicly available experimental data is scarce, this guide consolidates available experimental Infrared (IR) data with high-fidelity predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Each section includes detailed protocols for data acquisition, in-depth interpretation of spectral features, and a discussion of the underlying molecular behavior, such as keto-enol tautomerism, which is characteristic of this class of molecules.
Introduction and Molecular Structure
This compound, with the linear formula O₂NC₆H₄COCH₂CO₂C₂H₅, is a versatile chemical reagent employed in a variety of synthetic transformations, including Knoevenagel condensations and the synthesis of complex heterocyclic systems.[1] Its molecular structure, featuring a 4-nitrophenyl ketone linked to an ethyl acetate moiety via a methylene bridge, imparts unique reactivity.
A critical feature of this compound, like other β-dicarbonyl compounds, is its existence as a dynamic equilibrium between its keto and enol tautomers. The acidic α-hydrogens on the methylene bridge are readily abstracted, leading to the formation of a resonance-stabilized enolate, which can then be protonated on the oxygen to form the enol. This equilibrium is influenced by factors such as solvent polarity and temperature. The enol form is stabilized by conjugation and potential intramolecular hydrogen bonding.
Caption: Keto-enol equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures data integrity. The causality behind these steps is to achieve high-resolution spectra free from common artifacts.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound. The mass is chosen to provide a good signal-to-noise ratio without causing line broadening due to excessive concentration.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is suitable for observing the keto form, while DMSO-d₆ may favor the enol form and allow observation of the enolic proton.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks. A good shim results in a symmetrical peak shape for the TMS signal.
-
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
-
For ¹³C NMR, acquire a proton-decoupled spectrum to enhance signal-to-noise and simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Predicted ¹H NMR Analysis
The ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the active methylene protons, and the aromatic protons. The presence of both keto and enol forms would result in two sets of signals for the protons near the dicarbonyl system.
| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment (Keto Form) |
| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~4.15 | Singlet (s) | 2H | -CO-CH₂ -CO- |
| ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~8.10 | Doublet (d) | 2H | Aromatic H (ortho to -CO) |
| ~8.35 | Doublet (d) | 2H | Aromatic H (ortho to -NO₂) |
Interpretation:
-
Ethyl Group: The ethyl ester protons are expected to appear as a triplet around 1.30 ppm (methyl group) and a quartet around 4.25 ppm (methylene group), a classic signature pattern resulting from their mutual coupling.
-
Active Methylene: The most diagnostic signal for the keto form is the singlet for the α-methylene protons (-CO-CH₂ -CO-) at approximately 4.15 ppm. Its integration value of 2H confirms the structure. In the enol form, this signal would be replaced by a vinylic proton signal (~5.5-6.5 ppm) and a broad enolic hydroxyl proton signal.
-
Aromatic Region: The 4-substituted nitrobenzene ring gives a characteristic AA'BB' system. The two protons ortho to the electron-withdrawing carbonyl group are expected downfield around 8.10 ppm, while the two protons ortho to the even more strongly withdrawing nitro group are shifted further downfield to around 8.35 ppm. Both signals would appear as doublets.
Predicted ¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Predicted Chemical Shift (δ ppm) | Assignment (Keto Form) |
| ~14.1 | -O-CH₂-C H₃ |
| ~45.8 | -CO-C H₂-CO- |
| ~61.9 | -O-C H₂-CH₃ |
| ~124.0 | Aromatic C -H (ortho to -NO₂) |
| ~129.5 | Aromatic C -H (ortho to -CO) |
| ~141.0 | Aromatic C -CO (ipso) |
| ~150.5 | Aromatic C -NO₂ (ipso) |
| ~167.0 | Ester C =O |
| ~191.0 | Ketone C =O |
Interpretation:
-
Carbonyl Carbons: Two distinct carbonyl signals are expected. The ester carbonyl carbon should appear around 167.0 ppm, while the ketone carbonyl, being directly attached to the aromatic ring, is shifted further downfield to approximately 191.0 ppm.
-
Aliphatic Carbons: The ethyl group carbons would be found at ~14.1 ppm (-CH₃) and ~61.9 ppm (-OCH₂-). The active methylene carbon is predicted around 45.8 ppm.
-
Aromatic Carbons: Four signals are expected for the aromatic ring: two for the protonated carbons (~124.0 and ~129.5 ppm) and two for the quaternary (ipso) carbons attached to the carbonyl and nitro groups (~141.0 and ~150.5 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides critical information about the functional groups present in the molecule. The data presented below is based on an experimental ATR-IR spectrum.[3]
Experimental Protocol: ATR-IR Data Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is a crucial step to subtract any signals from the atmosphere (like CO₂ and H₂O) or the crystal itself.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
IR Spectrum Analysis
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~1735 | Strong | Ester C=O Stretch |
| ~1690 | Strong | Ketone C=O Stretch |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1520 | Strong | Asymmetric N-O Stretch (NO₂) |
| ~1345 | Strong | Symmetric N-O Stretch (NO₂) |
| ~1250 | Strong | C-O Stretch (Ester) |
Interpretation:
-
Carbonyl Region: The most prominent region is the carbonyl stretching area. Two strong, distinct peaks are expected and observed: one at a higher frequency (~1735 cm⁻¹) corresponding to the ester carbonyl, and one at a slightly lower frequency (~1690 cm⁻¹) for the conjugated aromatic ketone. The presence of two separate peaks confirms the β-dicarbonyl structure.
-
Nitro Group: The presence of the nitro group is unequivocally confirmed by two very strong absorption bands: the asymmetric stretch around 1520 cm⁻¹ and the symmetric stretch around 1345 cm⁻¹.
-
Aromatic and Aliphatic C-H: Stretches above 3000 cm⁻¹ indicate the aromatic C-H bonds, while those just below 3000 cm⁻¹ (~2980 cm⁻¹) are characteristic of the aliphatic C-H bonds in the ethyl group.
-
Ester C-O: A strong band around 1250 cm⁻¹ is characteristic of the C-O single bond stretch of the ester group.
Mass Spectrometry (MS)
Author's Note: A published experimental mass spectrum for this compound was not identified. This section describes the fragmentation pattern that would be anticipated based on the known principles of mass spectrometry for β-keto esters.
Experimental Protocol: Electron Ionization MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or via a GC inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), is energetic enough to cause both ionization and extensive fragmentation.
-
Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Predicted Fragmentation Analysis
The molecular ion (M⁺˙) for this compound would appear at m/z = 237. Key fragmentation pathways would likely involve cleavages alpha to the carbonyl groups and rearrangements.
Caption: Proposed major fragmentation pathways in EI-MS.
Interpretation of Major Predicted Fragments:
-
m/z 237 (Molecular Ion): The parent peak corresponding to the intact molecule radical cation.
-
m/z 192: Loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion. This is a common fragmentation for ethyl esters.
-
m/z 164: Loss of the entire carbethoxy radical (•CO₂CH₂CH₃, 73 Da).
-
m/z 150 (Base Peak Candidate): Alpha-cleavage between the two carbonyls is highly favorable, leading to the formation of the stable 4-nitrobenzoyl cation. This is often the most abundant ion (the base peak).
-
m/z 122: Subsequent loss of a neutral carbon monoxide molecule (CO, 28 Da) from the 4-nitrobenzoyl cation (m/z 150) to form the 4-nitrophenyl cation.
Summary and Workflow
The structural elucidation of this compound is reliably achieved through a combination of spectroscopic techniques. IR spectroscopy confirms the presence of key functional groups (ester, ketone, nitro group). NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, and mass spectrometry reveals the molecular weight and characteristic fragmentation patterns.
Caption: A streamlined workflow for spectroscopic characterization.
References
A Guide to the Synthesis of Ethyl 4-nitrobenzoylacetate: Mechanism and Protocol
Abstract: This technical guide provides a comprehensive examination of the synthesis of Ethyl 4-nitrobenzoylacetate, a key intermediate in organic and pharmaceutical chemistry. The core of this document is an in-depth analysis of the Crossed Claisen Condensation mechanism, which is the principal synthetic route. We will explore the causality behind experimental choices, present a detailed laboratory protocol, and provide the necessary data for product validation. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this important transformation.
Introduction and Strategic Importance
This compound, also known as Ethyl 3-oxo-3-(4-nitrophenyl)propanoate, is a β-keto ester of significant synthetic utility.[1] Its structural features—a reactive methylene group flanked by two carbonyls and an electron-deficient aromatic ring—make it a versatile precursor for a variety of more complex molecules. It is a crucial reactant in the synthesis of diols, trisubstituted furans, and is used in Knoevenagel condensations and intramolecular Michael additions. Its role as an intermediate extends to the production of pharmaceuticals and agrochemicals, underscoring the need for a robust and well-understood synthetic methodology.[2]
The most efficient and common method for its preparation is the Crossed Claisen Condensation , a carbon-carbon bond-forming reaction between two different esters.[3][4] This guide will dissect this mechanism to provide a foundational understanding for its successful application in the laboratory.
The Core Mechanism: Crossed Claisen Condensation
The Claisen condensation is a base-catalyzed reaction that joins two ester molecules to form a β-keto ester.[5][6] The "crossed" variant is employed when two different esters are used. For this reaction to be synthetically useful and avoid a statistical mixture of four different products, a critical condition must be met: one of the esters must be incapable of forming an enolate.[4]
In the synthesis of this compound, the reactants are Ethyl 4-nitrobenzoate and Ethyl acetate .
-
Ethyl 4-nitrobenzoate: This ester lacks α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) and therefore cannot be deprotonated to form an enolate. It can only function as the electrophilic "acceptor" in the reaction.
-
Ethyl acetate: This ester possesses acidic α-hydrogens and can be readily deprotonated by a strong base to form a nucleophilic enolate "donor".
This strategic selection of reactants ensures a single, predictable product outcome.
Step-by-Step Mechanistic Breakdown
The reaction proceeds through a series of well-defined, base-mediated steps. The base of choice is typically sodium ethoxide (NaOEt) . This is a critical selection; using the sodium salt of the same alcohol that constitutes the ester's alkoxy group (ethanol) prevents side reactions like transesterification.[5][6]
-
Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from ethyl acetate. This creates a resonance-stabilized enolate anion, which serves as the key nucleophile.[5][6]
-
Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl 4-nitrobenzoate. The powerful electron-withdrawing effect of the para-nitro group enhances the partial positive charge on this carbon, making it highly susceptible to nucleophilic attack.
-
Formation of Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral alkoxide intermediate.[7][8]
-
Reformation of Carbonyl and Elimination: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by expelling the ethoxide ion (⁻OEt) as a good leaving group.[7][8] This step yields the desired β-keto ester product, this compound.
-
Deprotonation: The Thermodynamic Driving Force: The reaction does not stop here. The newly formed product has highly acidic protons on the central methylene group (pKa ≈ 11), positioned between two electron-withdrawing carbonyl groups. The ethoxide base present in the mixture immediately deprotonates this carbon.[7][8] This acid-base reaction is highly favorable and forms a very stable, resonance-delocalized enolate of the final product. This essentially irreversible deprotonation is the thermodynamic driving force that pulls the entire reaction equilibrium towards the product side.[4][7] For this reason, a stoichiometric amount of base, rather than a catalytic amount, is required.[8]
-
Acidification (Workup): In the final step, a dilute acid (e.g., aqueous H₂SO₄) is added to the reaction mixture. This neutralizes any remaining ethoxide base and, crucially, protonates the product enolate to yield the final, neutral this compound.[5]
Mechanistic Diagram
The following diagram illustrates the flow of electrons and intermediates throughout the Crossed Claisen Condensation.
Caption: Reaction mechanism for the Crossed Claisen Condensation.
Experimental Protocol and Data
This section provides a representative laboratory procedure for the synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous conditions are crucial for success.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| Ethyl 4-nitrobenzoate | 195.17 | 9.76 g | 0.05 mol | The limiting reagent. |
| Ethyl acetate | 88.11 | 13.2 g (14.6 mL) | 0.15 mol | Used in excess; acts as reactant and solvent. |
| Sodium Ethoxide (NaOEt) | 68.05 | 4.08 g | 0.06 mol | Stoichiometric excess. Must be handled under anhydrous conditions. |
| Toluene, anhydrous | - | 50 mL | - | Reaction solvent. |
| Sulfuric Acid, 10% (v/v) | - | ~40 mL | - | For acidic workup. |
| Diethyl Ether | - | ~100 mL | - | For extraction. |
| Saturated NaCl solution | - | ~50 mL | - | For washing. |
| Anhydrous MgSO₄ | - | As needed | - | For drying. |
Step-by-Step Methodology
-
Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with CaCl₂). Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator.
-
Reagent Addition: To the flask, add anhydrous toluene (50 mL) and sodium ethoxide (4.08 g). Begin stirring. Add ethyl acetate (14.6 mL) to the suspension.
-
Addition of Ester: Dissolve ethyl 4-nitrobenzoate (9.76 g) in the reaction mixture.
-
Reaction: Gently heat the mixture to reflux (approx. 80-90°C) using a heating mantle. Maintain reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, cool the flask to room temperature and then further in an ice-water bath.
-
Acidification: Slowly and carefully add 10% sulfuric acid to the cold reaction mixture with stirring until the solution is acidic (test with pH paper, pH ~2-3). This step protonates the product enolate and neutralizes excess base. Two distinct layers (aqueous and organic) should form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers (the toluene from the reaction and the ether extracts).
-
Washing and Drying: Wash the combined organic layer with saturated sodium chloride solution (50 mL). Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude solid is this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pale yellow crystalline solid.[2]
-
Characterization: Confirm the identity and purity of the product by measuring its melting point (literature: 71-73 °C) and acquiring spectroscopic data (¹H NMR, IR).
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
Conclusion and Best Practices
The Crossed Claisen Condensation is a powerful and reliable method for synthesizing this compound. The success of the synthesis hinges on a clear understanding of the underlying mechanism. The key control factors are the use of a non-enolizable ester as the electrophile, the application of a stoichiometric quantity of a non-interfering base like sodium ethoxide, and the strict maintenance of anhydrous conditions to prevent unwanted side reactions. The final, irreversible deprotonation of the product serves as the thermodynamic sink that ensures high yields, making this a cornerstone reaction for students and professionals in synthetic chemistry.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. CAS 838-57-3: Ethyl (4-nitrobenzoyl)acetate | CymitQuimica [cymitquimica.com]
- 3. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
An In-depth Technical Guide to the Key Reactive Sites of Ethyl 4-nitrobenzoylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-nitrobenzoylacetate is a multifaceted organic compound that serves as a valuable intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its chemical architecture, featuring an ester functional group, a β-keto group, and a nitro-substituted aromatic ring, presents several key reactive sites. This guide provides an in-depth analysis of these sites, elucidating the underlying principles of their reactivity and offering practical insights for their strategic manipulation in synthetic organic chemistry.
I. The Active Methylene Group: A Hub of Nucleophilicity
The methylene group (—CH₂—) situated between the two carbonyl groups (the ester and the ketone) is termed an "active methylene" group.[3][4] The protons on this carbon exhibit unusual acidity for a C-H bond, a consequence of the powerful electron-withdrawing effects of the adjacent carbonyl functionalities.
A. Acidity and Enolate Formation
The α-hydrogens of β-keto esters are significantly more acidic than those of simple ketones or esters.[5][6] This enhanced acidity, with a pKa value around 11, is attributed to the resonance stabilization of the resulting conjugate base, the enolate.[5][7] The negative charge on the α-carbon is delocalized over both carbonyl oxygen atoms, creating a stable anionic species.[6][8]
This acidity allows for facile deprotonation by common bases, such as sodium ethoxide, to generate the corresponding enolate, which is a potent nucleophile.[6]
B. Reactions of the Enolate
The nucleophilic enolate readily participates in a variety of carbon-carbon bond-forming reactions, making it a cornerstone of synthetic strategy.
1. Alkylation
The enolate can be readily alkylated by treatment with alkyl halides in an Sₙ2 reaction. This allows for the introduction of various alkyl substituents at the α-position. The reaction proceeds by the nucleophilic attack of the enolate carbanion on the electrophilic carbon of the alkyl halide.[9]
2. Acylation
Similarly, the enolate can undergo acylation when treated with acyl chlorides or anhydrides. This reaction introduces an acyl group at the α-carbon, further extending the carbon skeleton and providing access to more complex dicarbonyl compounds.
Experimental Protocol: Alkylation of this compound
Objective: To introduce an ethyl group at the α-position of this compound.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Ethyl iodide (EtI)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise to the flask at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
To the resulting enolate solution, add ethyl iodide dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the α-ethylated product.
II. The Carbonyl Groups: Electrophilic Centers
Both the ketone and the ester carbonyl groups are electrophilic in nature due to the polarization of the carbon-oxygen double bond. They are susceptible to attack by nucleophiles.
A. Reactions at the Ketone Carbonyl
The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. It can undergo a variety of addition reactions. For instance, reduction with hydride reagents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol.
B. Reactions at the Ester Carbonyl
The ester group can undergo nucleophilic acyl substitution. A key reaction is hydrolysis, which can be carried out under either acidic or basic conditions.
1. Hydrolysis and Decarboxylation
Hydrolysis of the ethyl ester group yields the corresponding β-keto acid.[9] This β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon gentle heating to produce 4-nitroacetophenone.[10][11][12] This two-step sequence is a powerful method for the synthesis of ketones.[9]
The decarboxylation proceeds through a cyclic, concerted transition state, resulting in an enol intermediate which then tautomerizes to the more stable ketone.[12]
Workflow: Hydrolysis and Decarboxylation
References
- 1. CAS 838-57-3: Ethyl (4-nitrobenzoyl)acetate | CymitQuimica [cymitquimica.com]
- 2. Ethyl (4-Nitrobenzoyl)acetate [myskinrecipes.com]
- 3. EaseToLearn.com [easetolearn.com]
- 4. quora.com [quora.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. aklectures.com [aklectures.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Technical Guide to High-Purity Ethyl 4-nitrobenzoylacetate for Researchers and Drug Development Professionals
Introduction: The Critical Role of Ethyl 4-nitrobenzoylacetate in Synthetic Chemistry
This compound (CAS No. 838-57-3), a versatile β-keto ester, serves as a pivotal building block in the synthesis of a wide array of complex organic molecules.[1][2][3] Its unique chemical architecture, featuring a reactive β-dicarbonyl system and an electron-withdrawing nitro group, makes it an indispensable precursor in the pharmaceutical and fine chemical industries.[4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-purity this compound, establishing robust quality control protocols, and understanding its critical applications.
The presence of both electrophilic and nucleophilic centers within the molecule allows it to participate in a diverse range of chemical transformations.[1] Notably, it is a key reactant in the synthesis of various heterocyclic compounds, including dihydropyridines, which are foundational scaffolds for a class of calcium channel blockers used in treating cardiovascular diseases.[5][6][7][8] Furthermore, its utility extends to the synthesis of kinase inhibitors, a cornerstone of modern oncology therapeutics.[9][10][11][12][13]
Given its role as a starting material in multi-step syntheses, the purity of this compound is of paramount importance. Impurities, even in trace amounts, can have a cascading effect, leading to unwanted side reactions, reduced yields, and complex purification challenges in subsequent steps. This underscores the necessity for stringent quality assessment and the careful selection of commercial suppliers.
Navigating the Commercial Landscape: Sourcing High-Purity this compound
The selection of a reliable commercial supplier is the first and one of the most critical steps in ensuring the quality and reproducibility of your research and development efforts. Several reputable chemical suppliers offer this compound in various purity grades. The table below provides a comparative overview of prominent suppliers.
| Supplier | Purity Specification | Analytical Method(s) Cited | Available Quantities |
| TCI Chemicals | >98.0% | GC | 5g, 25g, Bulk |
| Sigma-Aldrich (Merck) | ≥97% | Not specified on product page | Various (product discontinued, check for alternatives) |
| Thermo Scientific Chemicals (Alfa Aesar) | 97% | Not specified on product page | 10g, 50g, 250g |
| Fisher Scientific (distributor) | 97% to >98.0% | GC (for TCI products) | Various |
| CP Lab Safety | min 98% | Not specified on product page | 100g |
| Spectrum Chemical | Not specified | Not specified on product page | 100g |
Note: Availability and specifications are subject to change. It is crucial to consult the supplier's website and documentation for the most current information.[14][15][16]
Decoding the Certificate of Analysis (CoA): A Researcher's Guide
A Certificate of Analysis is a critical document that provides detailed information about the quality and purity of a specific batch of a chemical. When evaluating a supplier, always request a lot-specific CoA. Below is a representative example of what to expect in a CoA for high-purity this compound.
Certificate of Analysis
| Product Name: | This compound |
| CAS Number: | 838-57-3 |
| Molecular Formula: | C₁₁H₁₁NO₅ |
| Molecular Weight: | 237.21 g/mol |
| Lot Number: | BATCH-XXXXX |
| Retest Date: | YYYY-MM-DD |
| Test | Specification | Result | Method |
| Appearance | White to light yellow crystalline powder | Conforms | Visual |
| Purity (by GC) | ≥98.0% | 99.2% | Gas Chromatography |
| Melting Point | 71-73 °C | 72.5 °C | Capillary Method |
| Identity (by ¹H-NMR) | Conforms to structure | Conforms | ¹H-NMR Spectroscopy |
| Residual Solvents | ≤0.5% | <0.1% | Headspace GC |
Ensuring Scientific Integrity: In-House Quality Control Protocols
While a supplier's CoA provides a baseline for quality, it is often prudent for research and drug development laboratories to perform their own analytical testing to verify purity and identify any potential impurities that may be detrimental to their specific application.
The Impact of Impurities in Downstream Applications
The presence of impurities in this compound can have significant consequences in subsequent synthetic steps. For instance:
-
Unreacted Starting Materials: Residual 4-nitrobenzoic acid or ethyl acetoacetate from the synthesis can lead to the formation of byproducts in subsequent reactions, complicating purification and reducing the yield of the desired product.
-
Over-alkylation or Dimerization Products: These can act as chain terminators or introduce unwanted structural motifs into the final molecule.
-
Residual Solvents: Can affect reaction kinetics and may be difficult to remove from the final active pharmaceutical ingredient (API).
Regulatory bodies like the FDA and international guidelines such as ICH Q7 emphasize the importance of controlling impurities from the starting materials onwards to ensure the quality and safety of the final drug substance.[17][18][19][20] A significant level of impurity from a starting material is often considered to be greater than 0.10 percent in the drug substance.[17]
Experimental Protocols for Purity Verification
The following are detailed, step-by-step methodologies for the key analytical techniques used to assess the purity of this compound.
GC-MS is a powerful technique for separating and identifying volatile compounds and is particularly useful for assessing the purity of this compound.[21]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of 1 mg/mL.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC analysis.[22][23][24]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water. A typical starting gradient could be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15 minutes.
-
Standard Preparation: Accurately weigh a reference standard of this compound and prepare a stock solution in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Withdraw an aliquot of the reaction mixture or dissolve a known amount of the solid sample and dilute it with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Data Analysis: Quantify the amount of this compound and any identifiable impurities by comparing their peak areas to the calibration curve.
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.[25][26][27][28][29]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a suitable amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Mandatory Visualizations
Caption: Workflow for the evaluation and qualification of commercial suppliers.
Caption: In-house quality control workflow for incoming this compound.
Safe Handling and Storage of this compound
As a nitroaromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat should be worn at all times.
Handling:
-
All manipulations of solid this compound should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust particles.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents and strong bases.
References
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.who.int [cdn.who.int]
- 5. wjpmr.com [wjpmr.com]
- 6. cic.azaruniv.ac.ir [cic.azaruniv.ac.ir]
- 7. Synthesis of 1,4-dihydropyridine-5-phosphonates and their calcium-antagonistic and antihypertensive activities: novel calcium-antagonist 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dim ethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate hydrochloride ethanol (NZ-105) and its crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 12. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, 97% | Fisher Scientific [fishersci.ca]
- 15. Ethyl (4-Nitrobenzoyl)acetate | 838-57-3 | TCI AMERICA [tcichemicals.com]
- 16. Ethyl (4-Nitrobenzoyl)acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 26. rssl.com [rssl.com]
- 27. emerypharma.com [emerypharma.com]
- 28. researchgate.net [researchgate.net]
- 29. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of Ethyl 4-nitrobenzoylacetate for Research and Development
This guide provides comprehensive safety and handling protocols for Ethyl 4-nitrobenzoylacetate (CAS No. 838-57-3), a key reagent in pharmaceutical and agrochemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The protocols herein are structured to be self-validating, emphasizing the causal relationship between procedural steps and risk mitigation.
Compound Profile and Inherent Risks
This compound, with the molecular formula C₁₁H₁₁NO₅, is an organic compound utilized as an intermediate in various synthetic pathways.[1][2] Its chemical structure, featuring a nitro group on the benzoyl moiety, contributes to its reactivity and necessitates specific handling precautions.[1] While appearing as a pale yellow, crystalline solid, it is crucial to recognize the potential hazards that are not immediately apparent.[1][3]
1.1. Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is paramount for safe handling.
| Property | Value | Source |
| CAS Number | 838-57-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₁NO₅ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 237.21 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to light yellow or light orange powder/crystal | --INVALID-LINK-- |
| Melting Point | 71-73 °C (lit.) | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[1] | --INVALID-LINK-- |
1.2. Hazard Identification and GHS Classification
While some suppliers may not classify this compound as a hazardous substance under OSHA 29 CFR 1910.1200, a conservative approach is warranted due to its chemical nature and data from other sources. The primary concerns are irritation to the skin, eyes, and respiratory tract.[2][4]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[4]
-
Eye Irritation: Direct contact can cause serious eye irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[2][4]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling lies in a robust system of engineering controls and appropriate personal protective equipment.
2.1. Primary Engineering Controls
Handling of this compound should be performed in a well-ventilated area.[5] A certified chemical fume hood is mandatory to minimize inhalation exposure. For procedures that may generate dust, a local exhaust system or a closed system is recommended.[5] An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]
2.2. Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are essential.[5] A face shield should be worn if there is a risk of splashing or significant dust generation.[5]
-
Hand Protection: Wear protective gloves.[5] Nitrile or butyl rubber gloves are suitable for handling the solid material. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.
-
Respiratory Protection: When dust generation is unavoidable, a NIOSH-approved dust respirator should be used.[4][5]
-
Skin and Body Protection: A lab coat or protective clothing is required to prevent skin contact.[5] Protective boots may be necessary depending on the scale of the operation.[5]
Standard Operating Procedures for Safe Handling and Storage
Adherence to standardized procedures is critical for mitigating risks during routine laboratory operations.
3.1. Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are operational and the required PPE is donned correctly.
-
Dispensing: Avoid the formation and dispersion of dust.[5] If possible, handle in a glove box or a fume hood with the sash at the lowest practical height.
-
Post-Handling: After handling, thoroughly wash hands and face.[5] Contaminated clothing should be removed and laundered before reuse.[4]
3.2. Storage Protocol
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Container: Keep the container tightly closed.[5]
-
Location: Store in a cool, dark, and dry place.[3][5] A recommended storage temperature is below 15°C.[3]
-
Compatibility: Store away from incompatible materials, particularly strong oxidizing agents.[5]
Emergency Response and First Aid
In the event of an accidental exposure or spill, immediate and appropriate action is vital.
4.1. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[5] Seek medical attention if you feel unwell.[5] |
| Skin Contact | Immediately remove all contaminated clothing.[5] Flush the affected skin with plenty of water.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[5] If present and easy to do, remove contact lenses.[5] |
| Ingestion | Rinse the mouth with water.[5] Do not induce vomiting.[4] If the person is conscious, give them two to four cupfuls of water or milk.[4] Seek immediate medical advice.[4][5] |
First-aiders should always wear appropriate personal protective equipment, such as rubber gloves and safety goggles, to avoid secondary exposure. [5]
4.2. Spill and Leak Management
-
Minor Spills: For small spills, remove all ignition sources. Wear appropriate PPE, and carefully sweep up the solid material, avoiding dust generation.[4] Place the collected material into a suitable, labeled container for disposal.
-
Major Spills: In the case of a larger spill, evacuate the area and alert emergency responders.
Waste Disposal
The disposal of this compound and its containers must be conducted in accordance with all federal, state, and local environmental regulations.[5] One possible method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not mix with other waste, and handle uncleaned containers as you would the product itself.
Workflow and Decision Making for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. CAS 838-57-3: Ethyl (4-nitrobenzoyl)acetate | CymitQuimica [cymitquimica.com]
- 2. Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester | C11H11NO5 | CID 13281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl (4-Nitrobenzoyl)acetate | 838-57-3 | TCI AMERICA [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. tcichemicals.com [tcichemicals.com]
A Guide to the Long-Term Stability and Storage of Ethyl 4-nitrobenzoylacetate
Abstract
Ethyl 4-nitrobenzoylacetate is a key β-keto ester intermediate utilized in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.[1] Its chemical structure, incorporating both an ester functional group and a nitroaromatic moiety, imparts a specific reactivity profile that is advantageous for synthesis but also presents inherent stability challenges. The integrity of this reagent is paramount for ensuring the reproducibility of synthetic protocols, the purity of downstream products, and the overall success of research and development campaigns. This technical guide provides an in-depth analysis of the factors governing the stability of this compound and outlines scientifically grounded protocols for its optimal storage and handling.
Introduction: The Chemical Identity and Significance of this compound
This compound (CAS No. 838-57-3) is a solid crystalline powder, typically white to light yellow in appearance.[2] Structurally, it is characterized by a central keto-ester backbone flanked by an ethyl group and a para-substituted nitrobenzoyl ring. This unique arrangement of functional groups makes it a versatile building block in organic chemistry.
The compound's value lies in its multiple reactive sites, which allow it to participate in a variety of C-C bond-forming reactions, including Knoevenagel condensations and Michael additions, crucial for building molecular complexity. However, the very features that make it synthetically useful—the electrophilic carbonyl carbons, the acidic α-protons, the hydrolyzable ester linkage, and the electron-withdrawing nitro group—also render it susceptible to degradation if not stored under appropriate conditions.[3] This guide serves to elucidate the mechanisms of degradation and provide researchers with the necessary protocols to preserve the compound's purity and reactivity over time.
The Chemical Stability Profile of this compound
The stability of this compound is dictated by the vulnerabilities of its two primary functional domains: the ethyl ester group and the nitroaromatic ring. Understanding these vulnerabilities is the cornerstone of establishing a rational storage strategy.
Susceptibility to Hydrolysis
The most significant and common degradation pathway for this compound is the hydrolysis of its ester linkage. This reaction cleaves the molecule into 4-nitrobenzoic acid and ethanol. The process can be catalyzed by both acid and base, with the base-catalyzed mechanism (saponification) being particularly rapid and irreversible.[4][5]
-
Mechanism of Base-Catalyzed Hydrolysis: In the presence of moisture and basic contaminants, a hydroxide ion can perform a nucleophilic attack on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form 4-nitrobenzoic acid. The acid is then deprotonated by the base to form the carboxylate salt, driving the reaction to completion.[4]
-
Mechanism of Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl, leading to a tetrahedral intermediate. Following a series of proton transfers, ethanol is eliminated, regenerating the acid catalyst and forming 4-nitrobenzoic acid.[6][7]
Given that ambient laboratory air contains moisture and can have trace acidic or basic contaminants, hydrolysis represents a primary risk during long-term storage.
Photochemical and Thermal Sensitivity
The nitroaromatic portion of the molecule introduces sensitivity to light and heat.
-
Photodegradation: Nitroaromatic compounds are known to be photosensitive, capable of absorbing UV radiation. This absorption can excite the molecule to a higher energy state, initiating degradation reactions.[8][9] While the specific photodegradation pathway for this compound is not extensively documented in readily available literature, analogous nitroaromatic compounds can undergo complex reactions, including reduction of the nitro group or ring modifications, leading to a mixture of impurities.[10]
-
Thermal Decomposition: While generally stable at ambient temperatures, exposure to excess heat can accelerate decomposition.[11] Nitro compounds, as a class, can be thermally unstable and may decompose exothermically, although the risk for a mononitrated compound like this is significantly lower than for polynitrated explosives.[12] The primary concern at moderately elevated temperatures is the acceleration of other degradation pathways, such as hydrolysis.
Incompatibilities
To prevent degradation and ensure safety, this compound must be stored separately from incompatible materials. Safety data sheets consistently list strong oxidizing agents, strong bases, and strong acids as primary incompatibilities.[13]
-
Strong Bases: Will rapidly catalyze irreversible hydrolysis (saponification).
-
Strong Acids: Will catalyze hydrolysis.
-
Strong Oxidizing Agents: Can react with the organic structure, potentially leading to vigorous or explosive reactions.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
Based on the chemical stability profile, a multi-faceted approach to storage is required to ensure the long-term integrity of this compound.
Core Storage Conditions
The following table summarizes the recommended storage conditions. Adherence to these guidelines will minimize degradation from the primary pathways.
| Parameter | Optimal Condition | Sub-Optimal / Avoid | Rationale |
| Temperature | Cool: 2-8°C | Ambient (15-25°C) for short-term; Avoid >30°C and heat sources. | Reduces the rate of all chemical degradation pathways, including hydrolysis and potential thermal decomposition.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Air | Prevents exposure to atmospheric moisture, which is the key reactant for hydrolysis.[14] |
| Humidity | Dry / Desiccated | Ambient or high humidity | Minimizes the availability of water for ester hydrolysis. |
| Light | In the dark (Amber vial/bottle) | Exposure to direct sunlight or UV sources | Prevents potential photodegradation initiated by the nitroaromatic moiety.[8] |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Loosely capped or permeable containers | Prevents ingress of atmospheric moisture and other contaminants.[11] |
| Segregation | Away from incompatible materials | Near strong acids, bases, or oxidizing agents | Prevents catalytic degradation and potentially hazardous reactions.[13][15] |
Handling Procedures
Proper handling is as crucial as proper storage.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: When dispensing, do so under a blanket of dry inert gas (nitrogen or argon) if possible, especially for high-purity applications or long-term storage.
-
Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contamination.
-
Resealing: Promptly and tightly reseal the container after dispensing, purging the headspace with inert gas before final closure.
-
Labeling: Always label the container with the date received and the date opened to track its history.[12][14]
Verification of Stability: Experimental Protocols
Trust in a reagent's integrity must be validated. A systematic stability testing program can confirm that storage protocols are effective. Pharmaceutical stability testing guidelines provide a robust framework for this type of evaluation.[16][17]
References
- 1. CAS 838-57-3: Ethyl (4-nitrobenzoyl)acetate | CymitQuimica [cymitquimica.com]
- 2. Ethyl (4-Nitrobenzoyl)acetate | 838-57-3 | TCI AMERICA [tcichemicals.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. cedrec.com [cedrec.com]
- 16. japsonline.com [japsonline.com]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
Synonyms and alternative names for Ethyl 4-nitrobenzoylacetate.
An In-Depth Technical Guide to Ethyl 4-nitrobenzoylacetate: Nomenclature, Properties, and Synthetic Considerations
Executive Summary: this compound is a pivotal intermediate in organic synthesis, valued for its versatile reactivity stemming from its β-ketoester and nitro-functionalized aromatic moieties. This guide provides a comprehensive overview of its chemical identity, focusing on its extensive list of synonyms and alternative names that researchers may encounter in literature and chemical databases. We delve into its physicochemical properties, characteristic spectroscopic signatures, and its role as a reactant in various synthetic transformations. Furthermore, a logical and established protocol for its synthesis via Claisen condensation is detailed, providing researchers with both theoretical grounding and practical, actionable insights.
Chemical Identity and Nomenclature
This compound is a compound that can be named according to several systematic conventions, leading to a variety of synonyms. Its core structure consists of a benzoyl group substituted with a nitro group at the para (4) position, which is in turn attached to an ethyl acetate fragment at the acyl position. Understanding its multifaceted nomenclature is critical for effective literature searches and material sourcing.
The compound's unambiguous identification is most reliably achieved through its CAS (Chemical Abstracts Service) Registry Number: 838-57-3 .[1][2][3]
Caption: Chemical structure of this compound.
Table 1: Synonyms and Chemical Identifiers
This table consolidates the various names and identifiers for this compound, facilitating its recognition across different chemical contexts.
| Category | Identifier Name | Value |
| IUPAC Name | ethyl 3-(4-nitrophenyl)-3-oxopropanoate | [3][4][5] |
| Common Names | This compound | [1][3] |
| Ethyl (p-nitrobenzoyl)acetate | [1][2] | |
| (4-Nitrobenzoyl)acetic acid ethyl ester | [6] | |
| p-Nitrobenzoyl acetic acid ethyl ester | [3] | |
| Systematic Names | Benzenepropanoic acid, 4-nitro-β-oxo-, ethyl ester | [1][3][6] |
| Ethyl 3-oxo-3-(4-nitrophenyl)propanoate | [1][2] | |
| Acetic acid, (p-nitrobenzoyl)-, ethyl ester | [1][6] | |
| 3-(4-Nitrophenyl)-3-oxopropionic acid ethyl ester | ||
| Registry Numbers | CAS Number | 838-57-3 |
| EC Number | 212-656-7 | |
| PubChem CID | 13281 | |
| MDL Number | MFCD00007357 | |
| Other Identifiers | NSC Number | 62134 |
| InChI Key | NGRXSVFCLHVGKU-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)CC(=O)c1ccc(cc1)--INVALID-LINK--=O |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are dictated by its molecular structure. These characteristics are essential for its handling, purification, and characterization in a laboratory setting.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₅ | [1][2][3] |
| Molecular Weight | 237.21 g/mol | [2][3] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 71-73 °C (lit.) | |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |
Spectroscopic Profile (Predicted)
While specific experimental spectra are best sourced from dedicated databases, the structure of this compound allows for the confident prediction of its key spectroscopic features. This is a crucial step in verifying the identity and purity of a synthesized sample.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A triplet around 1.2-1.4 ppm (3H) and a quartet around 4.1-4.3 ppm (2H), characteristic of the ethyl ester group (-OCH₂CH₃).
-
A singlet around 4.0 ppm (2H) for the active methylene protons (-COCH₂CO-). This signal's integration and chemical shift are key identifiers.
-
Two doublets in the aromatic region, typically between 7.5 and 8.5 ppm (4H total). The para-substitution pattern results in an AA'BB' system, which often appears as two distinct doublets due to the strong electron-withdrawing effects of the nitro and benzoyl groups.
-
-
¹³C NMR: The carbon spectrum will corroborate the structure with signals for:
-
The ethyl group carbons (~14 ppm for CH₃ and ~61 ppm for OCH₂).
-
The methylene carbon (~45 ppm).
-
Two carbonyl carbons, one for the ester (~167 ppm) and one for the ketone (~192 ppm).
-
Four distinct signals in the aromatic region (120-150 ppm), reflecting the substituted benzene ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information:
-
Strong carbonyl (C=O) stretching bands around 1740 cm⁻¹ (ester) and 1690 cm⁻¹ (ketone).
-
Characteristic strong, asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹.
-
C-H stretches from the aromatic ring just above 3000 cm⁻¹ and from the aliphatic parts just below 3000 cm⁻¹.
-
Reactivity and Applications in Synthetic Chemistry
This compound is a valuable building block precisely because its functional groups enable a wide array of chemical transformations.[1] The β-ketoester moiety provides a reactive methylene group for C-C bond formation, while the nitroaromatic ring can undergo reduction or serve as an electron-withdrawing group to influence reactivity.
Key applications include its use as a reactant in:
-
Knoevenagel Condensation: A classic reaction for C-C bond formation.[3][7]
-
Cycloisomerization: Utilized in the synthesis of heterocyclic compounds like trisubstituted furans.[3][7]
-
Michael Additions: The active methylene can act as a nucleophile in conjugate additions.[7]
-
Oxidation and Reduction: It can be oxidized to form β-1,3-dicarbonyl aldehydes or reduced to synthesize diols.[7]
-
Cross-Coupling Reactions: Employed in the stereoselective synthesis of more complex molecules like unsymmetrical 1,4-enediones.[7]
Caption: Synthetic utility of this compound.
Synthetic Protocol: Claisen Condensation
A standard and logical method for preparing β-ketoesters like this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with an enolizable ester. In this case, ethyl 4-nitrobenzoate is reacted with ethyl acetate.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like sodium ethoxide (NaOEt) is used. It must be strong enough to deprotonate ethyl acetate to form the nucleophilic enolate, but using the corresponding alkoxide as the base prevents unwanted transesterification side reactions.
-
Solvent: Anhydrous ethanol or THF is typically used to ensure the base remains active and to prevent hydrolysis of the esters. The reaction must be kept anhydrous.
-
Acidic Workup: The reaction product, the β-ketoester, is acidic and will be deprotonated by the base to form a stable enolate. A final acidic quench (e.g., with dilute HCl or H₂SO₄) is required to neutralize the mixture and protonate the enolate, yielding the final neutral product.
Caption: Proposed synthesis via Claisen condensation.
Step-by-Step Experimental Protocol
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Base Preparation: In the flask, dissolve sodium metal (1.0 eq) in anhydrous ethanol (a suitable volume to dissolve reactants) under the inert atmosphere to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.
-
Reactant Addition: To the stirred solution of sodium ethoxide, add a mixture of ethyl 4-nitrobenzoate (1.0 eq) and an excess of ethyl acetate (e.g., 2-3 eq) dropwise via the dropping funnel at a rate that maintains gentle reflux. The excess ethyl acetate drives the equilibrium towards the product.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully add dilute aqueous acid (e.g., 1M HCl or 10% H₂SO₄) to neutralize the mixture and protonate the product enolate until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.
This self-validating protocol includes a monitoring step (TLC) and a purification process that allows for the isolation of the target compound, whose identity can then be confirmed by the spectroscopic methods outlined in Section 2.
Conclusion
This compound is a compound of significant interest to synthetic chemists, yet its identity can be obscured by a wide array of synonyms. By consolidating its nomenclature and providing key identifiers like the CAS number, this guide aims to clarify its identity. Its predictable physicochemical properties and rich reactivity make it a cornerstone intermediate for synthesizing a diverse range of more complex molecules. The provided synthetic framework, grounded in the principles of the Claisen condensation, offers a reliable pathway for its preparation, empowering researchers in their drug development and materials science endeavors.
References
- 1. CAS 838-57-3: Ethyl (4-nitrobenzoyl)acetate | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. Ethyl (4-Nitrobenzoyl)acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester | C11H11NO5 | CID 13281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Application Notes & Protocols: Ethyl 4-nitrobenzoylacetate as a Cornerstone for Heterocyclic Synthesis
Abstract
Ethyl 4-nitrobenzoylacetate, a versatile β-keto ester, serves as a highly valuable and reactive building block for the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring a reactive 1,3-dicarbonyl moiety and an electron-withdrawing 4-nitrophenyl group, facilitates a range of classical condensation and cyclization reactions. This guide provides an in-depth exploration of its application in constructing key heterocyclic scaffolds such as pyrazoles, isoxazoles, pyrimidines, and pyridines. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing mechanistic understanding, experimental robustness, and the strategic importance of the resulting nitro-substituted heterocycles in modern drug discovery.[1][2]
Introduction: The Strategic Utility of this compound
This compound (E4NBA) is more than a simple precursor; it is a strategic starting material for accessing complex molecular architectures. The molecule's reactivity is primarily dictated by the β-keto ester functionality, which provides two electrophilic carbonyl carbons and an acidic α-methylene group, enabling reactions with a wide variety of dinucleophiles.
Key Structural Features and Their Synthetic Implications:
-
1,3-Dicarbonyl System: This arrangement is the cornerstone of its reactivity, predisposing the molecule to undergo cyclocondensation reactions with reagents containing two nucleophilic centers.
-
4-Nitrophenyl Group: The strongly electron-withdrawing nitro group serves several purposes. It enhances the acidity of the α-methylene protons, increasing the rate of enolate formation. Furthermore, the nitro-group functionality is a critical pharmacophore in many biologically active molecules and can be readily reduced to an amino group, providing a synthetic handle for further molecular elaboration.[1][3]
Before proceeding with any synthesis, it is imperative to understand the safety profile of the starting material.
Safety & Handling of this compound
While not classified as acutely hazardous, standard laboratory precautions are essential for safe handling.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves (nitrile or neoprene), and a lab coat.[5]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to minimize dust inhalation. Avoid contact with skin and eyes.[4][6] In case of contact, rinse the affected area immediately with plenty of water.[4]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents and bases.[5]
Synthesis of 4-(4-Nitrophenyl)-Substituted Pyrazoles
The synthesis of pyrazoles from β-keto esters is a classic and reliable method, often proceeding via the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) determines the substituent at the N1 position of the pyrazole ring.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the more basic nitrogen of the hydrazine onto one of the carbonyl groups of the β-keto ester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the initial attack can be influenced by the electronic and steric nature of the substituents on the β-keto ester.
Caption: Knorr-type synthesis of a 4-nitrophenyl pyrazole.
Experimental Protocol: Synthesis of 5-(4-Nitrophenyl)-1H-pyrazol-3-ol
This protocol details a standard procedure for the synthesis of a pyrazole derivative from E4NBA.
Materials:
-
This compound (E4NBA)
-
Hydrazine hydrate (80% solution)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 30 mL of ethanol.
-
To this solution, add hydrazine hydrate (0.012 mol) dropwise while stirring at room temperature.
-
Add 5-6 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filter the resulting solid product using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure pyrazole derivative.
Data Summary
| Reactant 1 (E4NBA) | Reactant 2 | Solvent | Catalyst | Time (h) | Typical Yield (%) |
| 1.0 eq | Hydrazine Hydrate (1.2 eq) | Ethanol | Acetic Acid | 4 - 6 | 85 - 95 |
Characterization of the product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm the structure.[7][8]
Synthesis of 3-(4-Nitrophenyl)-Substituted Isoxazoles
The reaction of 1,3-dicarbonyl compounds with hydroxylamine provides a direct and efficient route to the isoxazole core.[9] This transformation is fundamental in heterocyclic chemistry due to the prevalence of the isoxazole scaffold in pharmaceuticals.[10]
Mechanistic Rationale
The synthesis begins with the formation of an oxime intermediate through the condensation of hydroxylamine with one of the carbonyl groups of E4NBA. This is followed by an acid- or base-catalyzed intramolecular cyclization where the hydroxyl group attacks the second carbonyl, leading to a dehydrative aromatization to form the stable isoxazole ring.[9]
Caption: General experimental workflow for isoxazole synthesis.
Experimental Protocol: Synthesis of 3-(4-Nitrophenyl)isoxazol-5(4H)-one
This one-pot procedure is an efficient method for preparing isoxazole derivatives.[11]
Materials:
-
This compound (E4NBA)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
To a 100 mL round-bottom flask, add this compound (0.01 mol), hydroxylamine hydrochloride (0.01 mol), and sodium acetate (0.01 mol).
-
Add 40 mL of ethanol to the flask.
-
Stir the mixture at room temperature for 15 minutes, then heat to reflux for 3-5 hours. The reaction should be monitored by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.
Data Summary
| Reactant 1 (E4NBA) | Reactant 2 | Base | Solvent | Time (h) | Typical Yield (%) |
| 1.0 eq | Hydroxylamine·HCl (1.0 eq) | NaOAc (1.0 eq) | Ethanol | 3 - 5 | 80 - 90 |
Confirmation of the product structure is typically achieved through spectroscopic analysis.[12][13]
Synthesis of 4-(4-Nitrophenyl)-Substituted Pyrimidines
Pyrimidines are a critical class of N-heterocycles, forming the core of nucleobases and numerous pharmaceuticals.[1] The Pinner synthesis provides a classic route, involving the condensation of a β-keto ester with an amidine.[14]
Mechanistic Rationale
The reaction proceeds via initial condensation between the amidine and one of the carbonyl groups of E4NBA. A subsequent intramolecular cyclization and dehydration event leads to the formation of the pyrimidine ring. The use of different amidines (e.g., acetamidine, guanidine) allows for the introduction of various substituents at the 2-position of the pyrimidine core.[15][16]
References
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]
- 3. mdpi.com [mdpi.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. youtube.com [youtube.com]
- 10. ajrconline.org [ajrconline.org]
- 11. heteroletters.org [heteroletters.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Ethyl 4-nitrobenzoylacetate in Knoevenagel Condensation Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the application of Ethyl 4-nitrobenzoylacetate as a key reactant in Knoevenagel condensation reactions. It explores the underlying chemical principles, offers field-proven experimental protocols, and discusses the significance of this reaction in the synthesis of complex molecules relevant to drug discovery and materials science.
Overview and Principle: A Synergy of Reactivity
The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemistry.[1] It is a modification of the aldol condensation, distinguished by the use of a highly reactive "active methylene" compound.[2][3] Our focus here is on this compound, a substrate whose unique electronic and structural features make it an exceptionally effective partner in this reaction.
The Knoevenagel Condensation: A Cornerstone of C-C Bond Formation
At its core, the reaction involves the nucleophilic addition of an active hydrogen compound (a carbanion precursor) to a carbonyl group (typically an aldehyde or ketone), which is subsequently followed by a dehydration reaction to yield an α,β-unsaturated product.[3] The reaction is generally catalyzed by a weak base, such as an amine, which is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the carbonyl reactant.[3]
This compound: A Highly Activated Methylene Compound
This compound is a β-keto ester that serves as an ideal active methylene component. Its chemical structure is the key to its reactivity.
-
Dual Activation: The central methylene group (-CH₂-) is positioned between two electron-withdrawing carbonyl groups (one from the benzoyl moiety and one from the ethyl ester). This flanking arrangement significantly increases the acidity of the methylene protons, facilitating their removal by a weak base to form a resonance-stabilized enolate.
-
Enhanced Acidity via Nitro Group: The presence of a nitro group (-NO₂) at the para position of the benzene ring is a critical feature. As a potent electron-withdrawing group, it further enhances the acidity of the methylene protons through the phenyl ring via inductive and resonance effects. This heightened acidity makes this compound more reactive than its non-nitrated analogs, often allowing for milder reaction conditions.
The Causality of Reactivity and Mechanism
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The process is a logical sequence of acid-base chemistry, nucleophilic attack, and elimination.
Mechanistic Breakdown
The reaction proceeds through three primary stages:
-
Enolate Formation: A weak base (e.g., piperidine) abstracts an acidic α-hydrogen from the methylene group of this compound, generating a resonance-stabilized enolate ion. This is the rate-determining step and is greatly facilitated by the molecule's electronic structure.[4][5]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral alkoxide intermediate.[5]
-
Dehydration: The alkoxide intermediate is protonated (typically by the conjugate acid of the base catalyst or a protic solvent) to form a β-hydroxy compound. This intermediate readily undergoes base-catalyzed dehydration to eliminate a molecule of water, yielding the final, thermodynamically stable α,β-unsaturated conjugated product.[5]
Caption: General mechanism of the Knoevenagel condensation.
Application Notes and Experimental Protocols
The products of these reactions are valuable synthetic intermediates, particularly in the development of pharmaceuticals, due to the prevalence of α,β-unsaturated systems in biologically active molecules.[6][7]
General Considerations for Reaction Optimization
-
Catalyst: Weak amine bases like piperidine, pyridine, or lysine are highly effective.[3] For greener applications and easier work-ups, heterogeneous catalysts such as ion-exchange resins or functionalized zeolites can be employed.[8][9]
-
Solvent: The choice of solvent depends on the reactants and the desired reaction temperature. Ethanol is common for reactions at reflux. Toluene is often used with a Dean-Stark apparatus to azeotropically remove the water byproduct, driving the reaction equilibrium toward the product side.[1][10]
-
Temperature: Reactions are typically conducted at elevated temperatures, from room temperature to reflux, to ensure a reasonable reaction rate. Microwave-assisted synthesis can dramatically reduce reaction times.[8][10]
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol describes a standard procedure for the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (Absolute)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution with stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).
-
Once complete, cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove residual impurities.
-
Dry the product under vacuum to obtain the pure α,β-unsaturated compound.
Protocol 2: Dean-Stark Protocol in Toluene
This method is advantageous for less reactive carbonyl compounds or when seeking to maximize yield by removing water.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Piperidine (0.1 eq) & Glacial Acetic Acid (0.2 eq) (optional co-catalyst)
-
Toluene
-
Reaction flask, Dean-Stark trap, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Set up a reaction flask equipped with a Dean-Stark trap and a reflux condenser.
-
Charge the flask with this compound (1.0 eq), the carbonyl compound (1.1 eq), and toluene.
-
Add the piperidine catalyst.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water collecting at the bottom.
-
Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.
-
Cool the mixture and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).
Experimental Workflow Visualization
Caption: Standard workflow for a Knoevenagel condensation experiment.
Data and Properties
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 838-57-3 | |
| Molecular Formula | C₁₁H₁₁NO₅ | [11] |
| Molecular Weight | 237.21 g/mol | |
| Appearance | Pale yellow solid | [11] |
| Melting Point | 71-73 °C | |
| Synonyms | Ethyl 3-oxo-3-(4-nitrophenyl)propanoate |
Representative Reaction Data
The Knoevenagel condensation is broadly applicable. The following table provides an illustrative summary of expected outcomes when reacting this compound with various aromatic aldehydes under piperidine/ethanol catalysis. Yields are highly dependent on the specific substrate and precise reaction conditions.
| Aldehyde | Expected Product Structure | Typical Yield Range | Notes |
| Benzaldehyde | α-(4-Nitrobenzoyl)cinnamic acid ethyl ester | 85-95% | Electronically neutral aldehyde, generally gives high yields. |
| 4-Chlorobenzaldehyde | Ethyl 2-(4-nitrobenzoyl)-3-(4-chlorophenyl)acrylate | 88-97% | Electron-withdrawing group on aldehyde can enhance reactivity. |
| 4-Methoxybenzaldehyde | Ethyl 2-(4-nitrobenzoyl)-3-(4-methoxyphenyl)acrylate | 80-90% | Electron-donating group on aldehyde may slightly decrease reactivity. |
| 2-Furaldehyde | Ethyl 2-(4-nitrobenzoyl)-3-(furan-2-yl)acrylate | 82-92% | Heteroaromatic aldehydes are also excellent substrates.[12] |
Applications in Research and Development
A Gateway to Biologically Active Molecules
The α,β-unsaturated keto-ester products derived from this compound are not merely synthetic curiosities; they are potent intermediates for creating molecules with significant biological activity. They serve as scaffolds for synthesizing compounds investigated as anticancer, anti-inflammatory, and antimicrobial agents.[1][6] The conjugated system is a Michael acceptor and can participate in a variety of subsequent transformations, including Diels-Alder reactions and the synthesis of complex heterocyclic systems like pyridines and pyrimidines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CAS 838-57-3: Ethyl (4-nitrobenzoyl)acetate | CymitQuimica [cymitquimica.com]
- 12. asianpubs.org [asianpubs.org]
Application of Ethyl 4-nitrobenzoylacetate in pharmaceutical intermediate synthesis.
An Application Guide for Researchers
Application of Ethyl 4-nitrobenzoylacetate in Pharmaceutical Intermediate Synthesis
Abstract
This compound is a highly versatile bifunctional molecule serving as a cornerstone in modern medicinal chemistry. Its unique structure, featuring a β-keto-ester system and an aromatic nitro group, provides two distinct points for chemical modification, making it an exceptionally valuable starting material for a diverse range of pharmaceutical intermediates. This guide elucidates the principal applications of this compound, focusing on its role in the synthesis of dihydropyridine scaffolds common to calcium channel blockers and its utility as a precursor to key aminobenzoyl compounds. Detailed, field-tested protocols, mechanistic insights, and workflow visualizations are provided to enable researchers to effectively integrate this compound into their drug discovery and development pipelines.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of pharmaceutical synthesis, the efficiency of a synthetic route is often dictated by the strategic selection of starting materials. This compound, with its dual reactivity, represents an ideal scaffold for building molecular complexity.
-
The β-Keto-Ester Moiety: The protons on the α-carbon, situated between two carbonyl groups, are highly acidic. This "active methylene" group is readily deprotonated, forming a nucleophilic enolate. This reactivity is the linchpin for classic carbon-carbon bond-forming reactions such as the Hantzsch synthesis and Knoevenagel condensation.[1][2]
-
The 4-Nitro Group: This powerful electron-withdrawing group influences the reactivity of the aromatic ring. More importantly, it serves as a latent amino group. Through well-established reduction methodologies, it can be converted into a primary amine, a critical functional handle for introducing further diversity via amide couplings, diazotization, or construction of nitrogen-containing heterocycles.[3]
This document provides detailed protocols for two of its most powerful applications: the construction of 1,4-dihydropyridine cores and the synthesis of versatile 4-aminobenzoyl intermediates.
Physicochemical Properties
A clear understanding of the reagent's properties is critical for safe handling and successful experimentation.
| Property | Value | Reference |
| CAS Number | 838-57-3 | |
| Molecular Formula | O₂NC₆H₄COCH₂CO₂C₂H₅ | |
| Molecular Weight | 237.21 g/mol | |
| Appearance | Solid | - |
| Melting Point | 71-73 °C (lit.) | |
| Solubility | Soluble in common organic solvents | - |
Application I: Synthesis of 1,4-Dihydropyridine (DHP) Scaffolds via Hantzsch Reaction
The 1,4-dihydropyridine (DHP) framework is the core structure of a major class of calcium channel blockers, including widely prescribed drugs like Nifedipine and Amlodipine, used in the management of hypertension and angina.[4][5][6] The Hantzsch pyridine synthesis is a classic, efficient multi-component reaction for creating this valuable heterocyclic system.[1][4][5]
Mechanism & Rationale
The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto-ester, and a nitrogen donor (typically ammonia).[4][7] The reaction proceeds through two key intermediates:
-
An α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation between the aldehyde and one equivalent of the β-keto-ester.[1]
-
A β-enamino ester formed from the reaction of the second equivalent of the β-keto-ester with ammonia.[1]
A subsequent Michael addition, followed by cyclization and dehydration, yields the final 1,4-DHP product.[1] Using this compound as one or both of the β-keto-ester components allows for the direct incorporation of the 4-nitrophenyl moiety into the final DHP structure, providing a scaffold for novel Nifedipine analogs.[8][9]
Workflow for Hantzsch Dihydropyridine Synthesis
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Synthesis and evaluation of a new class of nifedipine analogs with T-type calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Five-ring analogs of nifedipine. 3. Synthesis and reactions of 1,4-dihydropyridines with 4-(4-nitro-5-imidazolyl)-substituents] - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the cycloisomerization of Ethyl 4-nitrobenzoylacetate to form trisubstituted furans.
Application Note & Protocol
Topic: Gold(I)-Catalyzed Tandem Synthesis and Cycloisomerization of Ethyl 4-Nitrobenzoylacetate for the Formation of Trisubstituted Furans
For Researchers, Scientists, and Drug Development Professionals
Introduction & Scientific Rationale
Trisubstituted furan scaffolds are privileged structures in medicinal chemistry and materials science, appearing in numerous bioactive natural products and pharmaceuticals. Their synthesis, therefore, remains an area of intense research. Traditional methods like the Paal-Knorr synthesis often require pre-functionalized 1,4-dicarbonyl compounds, which can add steps to a synthetic sequence[1][2][3]. Modern organometallic catalysis offers more elegant and atom-economical routes.
This document details a protocol leveraging the power of homogeneous gold catalysis to construct a trisubstituted furan core starting from the readily available β-keto ester, this compound[4]. Gold(I) catalysts are exceptionally effective in activating carbon-carbon triple bonds (alkynes) towards nucleophilic attack, a property referred to as high "alkynophilicity"[5][6].
The strategy outlined here is a tandem, one-pot reaction. It begins with the base-mediated propargylation of this compound to form a key γ-alkynyl β-keto ester intermediate. Without isolation, a gold(I) catalyst is introduced to trigger a highly efficient cycloisomerization cascade, leading to the desired ethyl 5-methyl-2-(4-nitrophenyl)furan-3-carboxylate. The causality behind this powerful transformation lies in the ability of the gold catalyst to lower the activation energy for the intramolecular cyclization, which would otherwise be thermally inaccessible.
Reaction Mechanism: Gold-Catalyzed Cycloisomerization
The key cycloisomerization step proceeds through a well-established pathway for 1,3-dicarbonyl derivatives[7].
-
π-Activation: The gold(I) catalyst selectively coordinates to the alkyne moiety of the intermediate, significantly increasing its electrophilicity.
-
Intramolecular Nucleophilic Attack: The enol or enolate form of the β-keto ester acts as an intramolecular nucleophile. It attacks the activated alkyne in a 5-exo-dig cyclization, which is kinetically favored, to form a vinyl-gold species.
-
Protodeauration & Aromatization: The vinyl-gold intermediate undergoes rapid protonolysis (protodeauration), which regenerates the active catalyst and yields a dihydrofuran intermediate. Subsequent dehydration leads to the thermodynamically stable, aromatic furan ring.
The use of a gold(I) precatalyst like (PPh₃)AuCl often requires a silver salt co-catalyst (e.g., AgSbF₆) to abstract the chloride ligand, generating a highly reactive cationic gold(I) species [(PPh₃)Au]⁺ in situ, which is the active catalyst for the reaction[8][9][10].
Caption: Figure 1: Proposed Gold-Catalyzed Cycloisomerization Mechanism.
Experimental Workflow
The overall process is designed to be efficient, proceeding from starting materials to the purified product through a streamlined, one-pot sequence.
Caption: Figure 2: Overall Experimental Workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | CAS: 838-57-3 |
| Propargyl Bromide (3-Bromopropyne) | 80% in toluene | Acros Organics | Highly lachrymatory. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Fisher Scientific | Must be finely ground and dried before use. |
| Chloro(triphenylphosphine)gold(I) | 99.9% | Strem Chemicals | (PPh₃)AuCl, Gold precatalyst. |
| Silver Hexafluoroantimonate(V) | 98% | Alfa Aesar | AgSbF₆, Halide scavenger. Light-sensitive. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | EMD Millipore | Use from a solvent purification system or a freshly opened bottle. |
| Acetone | ACS Grade | VWR | For work-up. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For chromatography. |
| Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Detailed Experimental Protocol
Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Step 1: Propargylation of this compound
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.185 g, 5.0 mmol).
-
Add finely ground, anhydrous potassium carbonate (1.5 eq, 1.035 g, 7.5 mmol).
-
Seal the flask with a septum, and purge with nitrogen for 10 minutes.
-
Add anhydrous Dichloromethane (DCM, 25 mL) via syringe.
-
Stir the resulting suspension vigorously at room temperature for 15 minutes. The rationale for pre-stirring is to allow for the formation of the potassium enolate of the β-keto ester.
-
Slowly add a solution of propargyl bromide (1.1 eq, ~0.68 mL of 80% solution in toluene, 5.5 mmol) dropwise via syringe over 5 minutes. Caution: Propargyl bromide is a lachrymator.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 2: Gold-Catalyzed Cycloisomerization
-
In a separate, small, oven-dried vial under nitrogen, prepare the catalyst solution. Add Chloro(triphenylphosphine)gold(I) (0.02 eq, 49.5 mg, 0.1 mmol) and Silver hexafluoroantimonate(V) (0.02 eq, 34.3 mg, 0.1 mmol).
-
Add 5 mL of anhydrous DCM to the vial. Stir for 5 minutes. A white precipitate of AgCl will form, confirming the generation of the active cationic gold species.
-
Once the propargylation (Step 1) is complete, draw the catalyst solution into a syringe, leaving the AgCl precipitate behind, and add it to the main reaction flask.
-
Stir the reaction at room temperature. The cycloisomerization is typically rapid, often completing within 1-2 hours. Monitor by TLC for the appearance of the new, lower Rf furan product spot.
Step 3: Work-up and Purification
-
Once the reaction is complete, quench by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude residue will be a yellow-orange solid or oil. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc/Hexanes and gradually increasing to 20%).
-
Combine the fractions containing the pure product and remove the solvent to yield the trisubstituted furan as a solid.
Data Summary and Expected Results
| Parameter | Value / Observation |
| Reactant | This compound |
| Product | Ethyl 5-methyl-2-(4-nitrophenyl)furan-3-carboxylate |
| Catalyst Loading | 2 mol % (PPh₃)AuCl / 2 mol % AgSbF₆ |
| Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 5 - 8 hours (total) |
| Expected Yield | 75 - 90% |
| Appearance | Pale yellow solid |
| Expected ¹H NMR | See Characterization Section below |
| Expected ¹³C NMR | See Characterization Section below |
Characterization of Product
Product: Ethyl 5-methyl-2-(4-nitrophenyl)furan-3-carboxylate
-
¹H NMR (400 MHz, CDCl₃): The expected spectrum will show characteristic signals for the furan ring proton, the substituents, and the ethyl ester group. Furan protons typically appear in the aromatic region, with their exact shift influenced by the electronic nature of the substituents[11][12].
-
δ ~8.25 (d, J = 8.8 Hz, 2H, Ar-H ortho to NO₂)
-
δ ~7.80 (d, J = 8.8 Hz, 2H, Ar-H meta to NO₂)
-
δ ~6.80 (s, 1H, Furan C4-H)
-
δ ~4.30 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ ~2.50 (s, 3H, Furan C5-CH₃)
-
δ ~1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~164.0 (Ester C=O)
-
δ ~158.0, 152.0, 148.0, 132.0, 125.0, 124.0 (Aromatic & Furan Carbons)
-
δ ~115.0 (Furan C4)
-
δ ~61.0 (-OCH₂CH₃)
-
δ ~14.5, 14.0 (Methyl Carbons)
-
-
Mass Spectrometry (ESI+): Calculated for C₁₄H₁₃NO₅ [M+H]⁺: 276.0815; Found: 276.0812.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Propargylation | Incomplete deprotonation; wet reagents/solvents; insufficient reaction time. | Ensure K₂CO₃ is finely powdered and dry. Use strictly anhydrous solvent. Increase reaction time and monitor by TLC. |
| No Cycloisomerization Reaction | Catalyst deactivation; insufficient catalyst loading. | Use anhydrous solvents and inert atmosphere. Ensure proper activation of the gold precatalyst with the silver salt. |
| Formation of Side Products | Reaction temperature too high; presence of water leading to hydrolysis. | Maintain the reaction at room temperature. Ensure all glassware and reagents are scrupulously dry. |
| Difficult Purification | Close polarity of starting material and product; streaking on TLC. | Use a slow gradient during column chromatography. A different solvent system (e.g., DCM/Methanol) could be explored. |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. Recent progress in the homogeneous gold-catalysed cycloisomerisation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Harnessing Ethyl 4-nitrobenzoylacetate for Intramolecular Michael Addition Reactions in Heterocyclic Synthesis
Introduction: The Strategic Advantage of Intramolecular Michael Additions
The intramolecular Michael addition stands as a powerful and atom-economical strategy in synthetic organic chemistry for the construction of cyclic systems.[1] This reaction, involving the conjugate addition of a tethered nucleophile to an α,β-unsaturated carbonyl or nitro moiety within the same molecule, offers a direct and often highly stereoselective route to valuable carbocyclic and heterocyclic scaffolds.[1] These structural motifs are central to numerous pharmaceuticals, agrochemicals, and materials. Ethyl 4-nitrobenzoylacetate, a readily available and versatile building block, serves as an exceptional precursor for substrates tailored for intramolecular Michael additions. The presence of the nitro group, a potent electron-withdrawing group, not only activates the aromatic ring for certain transformations but can also be strategically reduced to a nucleophilic amino group, setting the stage for a subsequent intramolecular cyclization. Furthermore, the β-ketoester functionality provides a handle for introducing the Michael acceptor moiety.
This guide provides an in-depth exploration of the application of this compound in designing and executing intramolecular Michael addition reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.
Core Concept: From Starting Material to Cyclization Precursor
The journey from this compound to a cyclized product via an intramolecular Michael addition typically involves a two-stage process. First, the this compound core is elaborated to incorporate a Michael acceptor. This is commonly achieved through an alkylation or condensation reaction at the active methylene position of the β-ketoester. The second crucial stage involves the transformation of the nitro group into a nucleophile, most often an amine, which then participates in the intramolecular conjugate addition.
Application Focus 1: Synthesis of Substituted Quinolines
One of the most valuable applications of this methodology is the synthesis of the quinoline scaffold, a privileged heterocycle in medicinal chemistry. The following protocol outlines a reliable pathway to substituted quinolines, leveraging an intramolecular aza-Michael addition.
Mechanistic Pathway: A Domino Approach to Quinolines
The synthesis commences with the introduction of an α,β-unsaturated system onto the this compound backbone. This is followed by the reduction of the nitro group to an aniline, which spontaneously undergoes an intramolecular aza-Michael addition to the tethered Michael acceptor. Subsequent dehydration and tautomerization lead to the aromatic quinoline core.
Caption: Domino reaction pathway for quinoline synthesis.
Experimental Protocol: Synthesis of Ethyl 2-Aryl-4-hydroxyquinoline-3-carboxylates
This protocol details the synthesis of a quinoline derivative through a domino nitro reduction-intramolecular cyclization sequence.[2]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Piperidine (catalyst)
-
Ethanol
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
Step 1: Synthesis of the Michael Acceptor Precursor
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or used directly in the next step.
Step 2: Reductive Intramolecular Aza-Michael Addition
-
To a solution of the crude product from Step 1 in glacial acetic acid, add iron powder (4.0-5.0 eq) portion-wise under a nitrogen atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 3-5 hours. Monitor the disappearance of the starting material by TLC.[2]
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to afford the pure substituted quinoline.
Data Presentation:
| Starting Aldehyde | Product | Typical Yield (%) |
| Benzaldehyde | Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate | 75-85 |
| 4-Chlorobenzaldehyde | Ethyl 2-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxylate | 70-80 |
| 4-Methoxybenzaldehyde | Ethyl 4-hydroxy-2-(4-methoxyphenyl)quinoline-3-carboxylate | 80-90 |
Application Focus 2: Synthesis of Benzylbutyrolactones
As indicated by commercial suppliers, this compound is a reactant for the synthesis of benzylbutyrolactones via intramolecular Michael addition.[3] This transformation highlights a different facet of its utility, where the active methylene group acts as the nucleophile.
Mechanistic Pathway: A Base-Catalyzed Cyclization
In this synthetic route, the initial step involves the alkylation of this compound with a suitable electrophile containing a Michael acceptor, such as an α,β-unsaturated ester. The subsequent intramolecular Michael addition is typically base-catalyzed, leading to the formation of a five-membered lactone ring. The nitro group in this case remains as a substituent on the final product, offering a handle for further chemical modifications.
Caption: Base-catalyzed synthesis of benzylbutyrolactones.
Experimental Protocol: Synthesis of a Substituted γ-Lactone
This protocol provides a general procedure for the synthesis of a benzylbutyrolactone derivative.
Materials:
-
This compound
-
Ethyl acrylate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Alkylation of this compound
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add this compound (1.0 eq) dropwise at 0 °C.
-
Stir the mixture for 30 minutes, then add ethyl acrylate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Quench the reaction by adding 1 M HCl until the solution is acidic.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure to obtain the crude alkylated intermediate.
Step 2: Intramolecular Michael Addition
-
Dissolve the crude intermediate from Step 1 in anhydrous ethanol.
-
Add a catalytic amount of sodium ethoxide (0.2 eq).
-
Reflux the mixture for 6-8 hours, monitoring the formation of the cyclized product by TLC.
-
Cool the reaction to room temperature and neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify the crude product by column chromatography to yield the benzylbutyrolactone.
Data Presentation:
| Property | Value |
| Starting Material | This compound |
| Key Reagents | Ethyl acrylate, Sodium ethoxide |
| Product Class | Benzylbutyrolactone |
| Key Transformation | Intramolecular Michael Addition |
| Typical Solvents | Ethanol, Diethyl Ether, Ethyl Acetate |
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and characterization of intermediates and final products.
-
Chromatographic Monitoring: Thin Layer Chromatography (TLC) is essential at each stage to track the consumption of starting materials and the formation of products. A well-defined spot for the product and the absence of starting material indicate reaction completion.
-
Spectroscopic Confirmation: The structure of the final products must be unequivocally confirmed by spectroscopic methods.
-
¹H and ¹³C NMR: Will confirm the connectivity of atoms and the formation of the new ring system.
-
Mass Spectrometry: Will verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the nitro group (in the case of reduction) and the presence of key functional groups in the product.
-
Conclusion: A Versatile Tool for Heterocyclic Chemistry
This compound proves to be a highly valuable and versatile starting material for the synthesis of complex heterocyclic structures through intramolecular Michael addition reactions. By leveraging the dual reactivity of the nitro group (as an activating group and a precursor to a nucleophile) and the active methylene of the β-ketoester, chemists can access a diverse range of molecular architectures, including medicinally relevant quinolines and lactones. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply these powerful synthetic strategies in their own drug discovery and development endeavors.
References
Application Note & Protocol: High-Fidelity Reduction of Ethyl 4-nitrobenzoylacetate for the Synthesis of 2-(4-aminophenyl)propane-1,3-diol
Abstract: This document provides a comprehensive guide for the reduction of ethyl 4-nitrobenzoylacetate, a trifunctional starting material, to yield 2-(4-aminophenyl)propane-1,3-diol. This transformation is of significant interest to researchers in medicinal chemistry and drug development, where aminodiol scaffolds serve as critical pharmacophores and synthetic intermediates. The protocol detailed herein utilizes Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent, to achieve a concomitant reduction of the aromatic nitro group, the β-keto group, and the ethyl ester. We will delve into the mechanistic underpinnings of this multifaceted reduction, provide a robust, step-by-step experimental protocol with an emphasis on safety and reproducibility, and present the data in a clear, actionable format.
Scientific Rationale and Strategy
This compound presents a unique synthetic challenge due to the presence of three distinct reducible functional groups: an aromatic nitro group, a ketone, and an ester. The simultaneous reduction of all three moieties is required to synthesize the target diol.
-
Ester and Ketone Reduction: The conversion of both the ester and ketone functionalities to hydroxyl groups necessitates a strong hydride donor. While sodium borohydride (NaBH₄) is sufficient for the reduction of ketones, it is generally unreactive towards esters under standard conditions.[1][2][3] Therefore, a more powerful reducing agent is required. Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for this transformation, as it readily reduces both esters and ketones to their corresponding alcohols.[4][5][6][7] The reduction of the ester is a two-step process involving nucleophilic attack by two hydride ions, proceeding through an aldehyde intermediate which is immediately reduced further.[5][8][9]
-
Nitro Group Reduction: The aromatic nitro group is a strong electron-withdrawing substituent that can be reduced to a primary amine through a six-electron process.[10][11] This transformation typically proceeds through nitroso and hydroxylamine intermediates.[10][11] While catalytic hydrogenation is a common method for this conversion, LiAlH₄ is also capable of reducing nitroarenes.[4][12]
Given that LiAlH₄ is a potent, non-selective reducing agent, it is ideally suited for the one-pot conversion of this compound to 2-(4-aminophenyl)propane-1,3-diol. The use of a sufficient excess of LiAlH₄ ensures the complete reduction of all three functional groups, providing an efficient pathway to the desired product.
Overall Reaction Scheme
Caption: One-pot reduction of this compound to 2-(4-aminophenyl)propane-1,3-diol.
Experimental Protocol: One-Pot LiAlH₄ Reduction
This protocol details the procedure for the reduction of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting material[13] |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich | Highly reactive, handle under inert gas. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled or from a solvent system. |
| Deionized Water | N/A | N/A | For workup procedure. |
| Sodium Hydroxide (NaOH) solution | 15% (w/v) aqueous | Fisher Scientific | For workup procedure. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying organic layers. |
| Round-bottom flask, three-neck | 250 mL | VWR | Oven-dried before use. |
| Reflux condenser | VWR | Oven-dried before use. | |
| Pressure-equalizing dropping funnel | 100 mL | VWR | Oven-dried before use. |
| Magnetic stirrer and stir bar | N/A | ||
| Nitrogen or Argon gas supply | High purity | N/A | With bubbler to maintain inert atmosphere. |
| Ice-water bath | N/A | For temperature control. |
Safety Precautions
CRITICAL: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric substance.[14]
-
It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[6]
-
All glassware must be thoroughly oven- or flame-dried before use.
-
The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Perform all manipulations involving LiAlH₄ in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.
-
Have a Class D fire extinguisher (for combustible metals) readily available.
Step-by-Step Procedure
-
Apparatus Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum.
-
Ensure all glassware is completely dry.
-
Place the flask under a positive pressure of inert gas.
-
-
Reagent Charging:
-
To the reaction flask, carefully add 50 mL of a 1.0 M solution of LiAlH₄ in THF (50 mmol, ~4.0 equivalents) via syringe.
-
Begin stirring and cool the flask to 0 °C using an ice-water bath.
-
-
Substrate Addition:
-
In a separate dry flask, dissolve 3.0 g of this compound (12.65 mmol, 1.0 equivalent) in 40 mL of anhydrous THF.
-
Transfer this solution to a dry pressure-equalizing dropping funnel and place it on the central neck of the reaction flask, replacing the septum.
-
Add the substrate solution dropwise to the stirred LiAlH₄ suspension over a period of 45-60 minutes.
-
Causality Note: A slow, controlled addition is crucial to manage the highly exothermic nature of the reaction and prevent a dangerous temperature increase.[14]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-16 hours to ensure the complete reduction of all functional groups.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the starting material.
-
-
Reaction Quench and Workup (Fieser Method):
-
CRITICAL: This procedure must be performed with extreme caution behind a blast shield.
-
Cool the reaction flask back down to 0 °C in an ice-water bath.
-
With vigorous stirring, slowly and sequentially add the following reagents dropwise: i. 2.0 mL of deionized water. (Corresponds to x mL of H₂O for x g of LiAlH₄ used; here we used 50 mmol ≈ 1.9 g). ii. 2.0 mL of 15% aqueous NaOH solution. (x mL of 15% NaOH). iii. 6.0 mL of deionized water. (3x mL of H₂O).
-
Causality Note: This specific workup procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid (LiAlO₂), simplifying product isolation.
-
-
Product Isolation:
-
Allow the resulting slurry to stir at room temperature for 30 minutes until a white, granular precipitate forms.
-
Remove the solids by vacuum filtration through a pad of Celite, washing the filter cake with additional THF (2 x 20 mL).
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-(4-aminophenyl)propane-1,3-diol as a solid.
-
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2-(4-aminophenyl)propane-1,3-diol.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | This compound | MW: 237.21 g/mol |
| Amount of Starting Material | 3.0 g (12.65 mmol) | 1.0 equivalent |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF |
| Amount of Reducing Agent | 50 mL (50 mmol) | ~4.0 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | ~90 mL total |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is critical to control exotherm. |
| Reaction Time | 12 - 16 hours | Monitored by TLC for completion. |
| Expected Product | 2-(4-aminophenyl)propane-1,3-diol | MW: 182.22 g/mol |
| Theoretical Yield | 2.31 g | Calculated from the limiting reagent (starting material). |
| Expected Purity | >95% after purification | Dependent on the efficiency of the chosen purification method. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 9. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. This compound 838-57-3 [sigmaaldrich.com]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
Application Note: Stereoselective Synthesis of Unsymmetrical 1,4-Enediones with Ethyl 4-nitrobenzoylacetate
Introduction: The Significance of Chiral 1,4-Enediones
Unsymmetrical 1,4-enediones are pivotal structural motifs in a myriad of biologically active compounds and are considered valuable precursors for the synthesis of complex molecules, including various heterocycles.[1] The stereochemical configuration of these molecules can profoundly influence their pharmacological properties, making the development of stereoselective synthetic routes a critical endeavor in medicinal chemistry and drug development.[2][3][4] The presence of chirality can lead to significant differences in the biological activity of enantiomers, where one may be therapeutically active (the eutomer) and the other less active or even detrimental (the distomer).[4][5] Consequently, access to enantiomerically pure compounds is paramount for developing safer and more effective pharmaceuticals.[6]
This application note provides a detailed protocol for the stereoselective synthesis of unsymmetrical 1,4-enediones via an organocatalytic Michael addition of Ethyl 4-nitrobenzoylacetate to α,β-unsaturated enones. The use of a chiral primary amine-thiourea catalyst facilitates the formation of a new carbon-carbon bond with high stereocontrol.[7][8] this compound serves as an excellent Michael donor due to the electron-withdrawing nature of the nitrobenzoyl group, which enhances the acidity of the α-protons.
Core Principle: Asymmetric Organocatalysis
The cornerstone of this protocol is the use of a bifunctional chiral organocatalyst, which activates both the nucleophile and the electrophile to facilitate a highly stereoselective reaction. The primary amine moiety of the catalyst reacts with the enone to form a chiral enamine, while the thiourea group activates the nitro group of the Michael donor through hydrogen bonding.[7] This dual activation strategy has proven effective in numerous asymmetric Michael additions, affording products with high enantioselectivity.[8][9]
Experimental Workflow
The overall experimental workflow is depicted below, outlining the key stages from reactant preparation to the isolation and purification of the final chiral 1,4-enedione.
References
- 1. Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective organocatalytic cycloadditions for the synthesis of medium-sized rings [ouci.dntb.gov.ua]
- 6. Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ethyl 2-Fluoro-3-(4-nitrophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Incorporation of Fluorine in Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. α-Fluoro-β-ketoesters, in particular, are valuable building blocks in the synthesis of various pharmaceuticals, including enzyme inhibitors and fluorinated analogs of natural products. This document provides a detailed experimental guide for the synthesis of ethyl 2-fluoro-3-(4-nitrophenyl)-3-oxopropanoate, a potentially valuable intermediate for drug discovery programs. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine and subsequent derivatization.
This application note details a robust protocol for the electrophilic fluorination of ethyl 4-nitrobenzoylacetate using Selectfluor™ (F-TEDA-BF4), a widely used and relatively safe source of electrophilic fluorine.[1][2] Due to the electron-withdrawing nature of the 4-nitrobenzoyl group, which decreases the nucleophilicity of the enolate intermediate, a Lewis acid catalyst is employed to facilitate the reaction and ensure a reasonable reaction time.
Reaction Scheme
References
Application Note: Synthesis of Ethyl 4-Nitrobenzoate via Fischer Esterification
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 4-nitrobenzoate, a key intermediate in the preparation of various pharmaceuticals and other fine chemicals. The protocol employs the Fischer esterification, a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol. This note is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety considerations, and methods for product characterization to ensure a high-purity final product.
Introduction and Scientific Background
Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for its cost-effectiveness and efficiency, particularly on a large scale.[1] The reaction involves the condensation of a carboxylic acid (4-nitrobenzoic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to yield an ester (Ethyl 4-nitrobenzoate) and water.[2]
Ethyl 4-nitrobenzoate itself is a valuable precursor, notably for the synthesis of Ethyl 4-aminobenzoate (Benzocaine), a widely used local anesthetic, through the reduction of its nitro group.[3] Understanding the principles of Fischer esterification is fundamental for chemists in various fields.
Reaction Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The mechanism proceeds through several key equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the 4-nitrobenzoic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[1][5]
-
Nucleophilic Attack: An ethanol molecule, acting as the nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups, forming a good leaving group—water.[1][7]
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.[5]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, Ethyl 4-nitrobenzoate.[6]
The Role of Equilibrium
A critical aspect of the Fischer esterification is its reversible nature.[5] The reaction establishes an equilibrium between reactants and products.[2] To achieve a high yield of the ester, the equilibrium must be shifted toward the product side. This is accomplished by applying Le Chatelier's Principle in two primary ways:[8]
-
Using Excess Reactant: The protocol utilizes a large excess of ethanol. This high concentration of a reactant drives the equilibrium forward to favor product formation.[2][6] In this procedure, ethanol conveniently serves as both the reactant and the solvent.
-
Removing a Product: While not the primary method here, in other setups, the water formed during the reaction can be removed using a Dean-Stark apparatus, which also effectively shifts the equilibrium to the right.[2]
Safety and Handling
Prior to commencing any experimental work, a thorough risk assessment must be conducted. All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Nitrobenzoic acid: May cause skin and serious eye irritation. It is also suspected of causing genetic defects.[9] Avoid inhalation of dust and direct contact with skin and eyes.[10]
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe skin burns and eye damage. It is also a strong oxidizing agent. Handle with extreme care, adding it slowly to the reaction mixture, as the dissolution in ethanol is highly exothermic.[11]
-
Ethanol: Flammable liquid and vapor. Keep away from ignition sources.
-
Sodium Bicarbonate (NaHCO₃): Reacts with acid to produce CO₂ gas. Add slowly and in portions during the work-up to control effervescence and prevent pressure buildup.
Experimental Protocol
This protocol details the synthesis of Ethyl 4-nitrobenzoate from 4-nitrobenzoic acid and ethanol.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (approx.) |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 5.0 g | 0.030 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 25 mL | 0.428 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2.5 mL | 0.046 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~5 g (for 5% solution) | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - |
| Deionized Water | H₂O | 18.02 | ~150 mL | - |
Step-by-Step Procedure
Reaction Setup & Reflux
-
Place 5.0 g of 4-nitrobenzoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 25 mL of absolute ethanol to the flask and stir to dissolve the acid. Gentle warming may be required for full dissolution.
-
In a fume hood, carefully and slowly add 2.5 mL of concentrated sulfuric acid to the stirred solution. Caution: This addition is exothermic and will generate significant heat.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the mixture to a gentle reflux using a heating mantle. The boiling point of the reaction mixture will be approximately 80°C.[12]
-
Continue refluxing with constant stirring for 60-90 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
Work-up and Product Isolation 7. After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. 8. Pour the cooled reaction mixture into a 250 mL beaker containing approximately 100 mL of cold deionized water. The crude product should precipitate as a pale-yellow solid. 9. Cool the mixture in an ice-water bath for 15-20 minutes to maximize precipitation. 10. Collect the crude solid by vacuum filtration using a Büchner funnel. 11. Wash the collected solid with a small amount of cold deionized water to remove residual acid.
Neutralization and Purification 12. Transfer the crude solid to a beaker and dissolve it in approximately 30 mL of ethyl acetate. 13. Transfer the solution to a separatory funnel. 14. Carefully wash the organic layer by adding a 5% aqueous sodium bicarbonate solution in 15 mL portions.[11] Swirl gently and vent the funnel frequently to release the CO₂ gas produced. Continue washing until effervescence ceases, indicating that all acid has been neutralized. 15. Wash the organic layer with 20 mL of deionized water, followed by 20 mL of brine (saturated NaCl solution) to aid in the removal of dissolved water. 16. Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate for 10-15 minutes. 17. Decant or filter the dried solution away from the drying agent into a pre-weighed beaker. 18. Remove the ethyl acetate using a rotary evaporator to yield the purified Ethyl 4-nitrobenzoate as a crystalline solid.
Workflow Diagram
Caption: Experimental workflow for the synthesis of Ethyl 4-nitrobenzoate.
Product Characterization
To confirm the identity and purity of the synthesized Ethyl 4-nitrobenzoate, the following analytical techniques are recommended.
-
Melting Point: The purified product should exhibit a sharp melting point. The literature value is typically in the range of 55-59°C.[13] A broad or depressed melting point range would indicate the presence of impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected peaks include:
-
A strong C=O (ester) stretch around 1712-1720 cm⁻¹.[14]
-
Strong C-O stretches in the 1300-1100 cm⁻¹ region.
-
Characteristic peaks for the nitro group (NO₂) around 1525 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
The disappearance of the broad O-H stretch from the carboxylic acid starting material (typically ~3300-2500 cm⁻¹) is a key indicator of reaction completion.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is highly diagnostic. For Ethyl 4-nitrobenzoate, the expected signals are: a triplet around 1.3-1.4 ppm (3H, -CH₃), a quartet around 4.3-4.4 ppm (2H, -OCH₂-), and two doublets in the aromatic region between 8.1-8.4 ppm (4H, aromatic protons).[14]
-
¹³C NMR: The carbon NMR spectrum should show characteristic peaks for the ester carbonyl (~165 ppm), the ethyl group carbons (~62 ppm and ~14 ppm), and four distinct aromatic carbon signals.[14]
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Insufficient reflux time; Incomplete precipitation; Loss of product during transfers or washes. | Ensure reaction runs for the full recommended time. Ensure the precipitation mixture is thoroughly chilled. Be meticulous during extraction and transfer steps. |
| Product is Oily or has a Low Melting Point | Incomplete reaction (starting material present); Residual solvent; Insufficient drying. | Confirm reaction completion with TLC. Ensure the product is fully dry after rotary evaporation. Consider recrystallization from an ethanol/water mixture for further purification. |
| Wet Product | Insufficient drying of the organic layer. | Use an adequate amount of anhydrous sodium sulfate and allow sufficient time for drying before filtration. |
| Reaction Mixture Darkens Significantly | Overheating or side reactions caused by the strong acid catalyst. | Maintain a gentle, controlled reflux. Avoid excessively high temperatures on the heating mantle. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. athabascau.ca [athabascau.ca]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Video: Esterification - Prep [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]
- 9. fishersci.com [fishersci.com]
- 10. westliberty.edu [westliberty.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. scirp.org [scirp.org]
- 13. 对硝基苯甲酸乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. scirp.org [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-nitrobenzoylacetate
Welcome to the technical support center for the synthesis of Ethyl 4-nitrobenzoylacetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most effective method for synthesizing this compound?
The most reliable and common method for synthesizing this compound is a Crossed Claisen Condensation .[1][2] This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base. Specifically, it utilizes an enolizable ester (one with α-hydrogens), such as ethyl acetate , and a non-enolizable ester, ethyl 4-nitrobenzoate , to produce the target β-keto ester.[3][4]
The non-enolizable nature of ethyl 4-nitrobenzoate is advantageous as it prevents self-condensation, leading to a cleaner reaction with a higher yield of the desired crossed product.[3] The overall reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting materials.[4]
Q2: My reaction yield is consistently low. What are the most common culprits?
Low yields in this Claisen condensation are typically traced back to a few critical factors:
-
Base Stoichiometry and Quality: This is the most frequent issue. Unlike catalytic reactions, the Claisen condensation requires at least one full equivalent of a strong base .[4] The product, this compound, has an acidic α-proton between the two carbonyl groups (pKa ≈ 11), which is readily deprotonated by the alkoxide base.[3] This final deprotonation step is thermodynamically favorable and is essential to drive the reaction equilibrium towards the product. Using a catalytic amount of base will result in a poor yield.[4]
-
Presence of Water: The reaction is highly sensitive to moisture. Water will react with the strong base (e.g., sodium ethoxide), neutralizing it and rendering it ineffective for deprotonating the ester. Furthermore, it can promote the hydrolysis of the starting esters and the product. Anhydrous conditions are paramount.
-
Inadequate Reaction Time or Temperature: While the reaction is generally robust, insufficient time or suboptimal temperature can lead to incomplete conversion. The reaction progress should be monitored (e.g., by TLC) to ensure the starting materials have been consumed before proceeding with the workup.
-
Impure Starting Materials: The purity of ethyl 4-nitrobenzoate and ethyl acetate is crucial. Acidic impurities in the starting materials can neutralize the base, effectively reducing its stoichiometry and stalling the reaction.
Q3: How do I select the appropriate base and solvent system for this synthesis?
The choice of base and solvent is interdependent and critical for success.
-
Recommended Base: The ideal base is sodium ethoxide (NaOEt) .[1][5] The reason for this choice is to prevent transesterification. Since the starting materials are ethyl esters, the ethoxide ion is the conjugate base of the alcohol byproduct (ethanol). If ethoxide attacks the ester carbonyl, the leaving group is also ethoxide, resulting in no net reaction. Using a different alkoxide (e.g., sodium methoxide) would lead to a mixture of ethyl and methyl esters, complicating the product profile.
-
Recommended Solvent: The best solvent is anhydrous ethanol . The base, sodium ethoxide, is typically prepared by dissolving sodium metal in anhydrous ethanol or is used as a commercially available solution in ethanol. This ensures compatibility with the base and the reaction system.
The mechanism of base selection is visualized in the diagram below, illustrating why a matched alkoxide base is crucial.
Caption: Base selection to avoid side reactions.
Q4: I'm observing multiple spots on my TLC plate. What are the likely side products?
If your reaction is not clean, you may be observing one or more of the following on your TLC plate:
-
Unreacted Starting Materials: The most common "impurities" are simply unreacted ethyl 4-nitrobenzoate and/or ethyl acetate. This points to issues with base stoichiometry, moisture, or insufficient reaction time.
-
Ethyl Acetoacetate: This is the product of the self-condensation of ethyl acetate. While the crossed Claisen is generally favored, if reaction conditions are suboptimal, this side product can form.
-
4-Nitrobenzoic Acid: This can arise from two sources: either as an impurity in your starting ethyl 4-nitrobenzoate or from the hydrolysis of the ester during the reaction or workup if conditions are not carefully controlled.[6]
-
Hydrolysis Product: The target molecule, this compound, can itself be hydrolyzed back to 4-nitrobenzoic acid and ethyl acetate under harsh workup conditions (e.g., strong acid or base with heat).
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common issues encountered during the synthesis.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to start or proceeds very slowly (TLC shows only starting material) | 1. Inactive or insufficient base (neutralized by moisture or acidic impurities). 2. Wet solvent or reagents. 3. Reaction temperature is too low. | 1. Use a fresh, sealed container of sodium ethoxide or prepare it fresh from sodium and anhydrous ethanol. Ensure at least 1 full molar equivalent is used. 2. Dry ethanol over molecular sieves. Use freshly distilled ethyl acetate. 3. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. |
| Low yield of isolated product despite full conversion on TLC | 1. Product loss during aqueous workup (product enolate is somewhat water-soluble). 2. Incomplete precipitation or product loss during recrystallization. 3. Hydrolysis of the product during workup. | 1. Ensure the aqueous phase is fully saturated with salt (brine) before extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Cool the recrystallization solvent slowly to 0-4 °C to maximize crystal formation. Minimize the amount of hot solvent used for dissolution. 3. Perform the acidic workup at a low temperature (ice bath) and avoid using a large excess of strong acid. |
| Oily or gummy product that is difficult to crystallize | 1. Presence of unreacted starting materials or side products. 2. Residual solvent. | 1. Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient) before attempting recrystallization. 2. Ensure the product is thoroughly dried under high vacuum. |
| Formation of a significant amount of solid precipitate (not the product) during reaction | 1. The sodium enolate of the product is precipitating from the solution. | 1. This is often normal. The salt of the β-keto ester product is often less soluble in the reaction medium. Continue the reaction with good stirring to ensure homogeneity. The precipitate will dissolve during the acidic workup. |
Experimental Protocols & Methodologies
Protocol 1: Optimized Synthesis of this compound
This protocol details the optimized procedure for the Crossed Claisen Condensation.
Materials:
-
Ethyl 4-nitrobenzoate (1.0 eq)
-
Ethyl acetate (2.0-3.0 eq, serves as reactant and solvent)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vessel with a reflux condenser and nitrogen inlet
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve sodium ethoxide (1.1 eq) in a minimal amount of anhydrous ethanol under nitrogen.
-
Addition of Esters: Add ethyl acetate (2.0-3.0 eq) to the base solution. Subsequently, add a solution of ethyl 4-nitrobenzoate (1.0 eq) in ethyl acetate dropwise over 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of ethyl 4-nitrobenzoate. Gentle warming (40 °C) can be applied if the reaction is sluggish.
-
Workup - Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 1M HCl with vigorous stirring until the pH of the aqueous layer is acidic (~pH 2-3). This protonates the product enolate.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Caption: Optimized synthesis workflow.
Protocol 2: Purification by Recrystallization
The crude product is a solid at room temperature (m.p. 71-73 °C) and can be effectively purified by recrystallization.[7]
-
Solvent Selection: A common and effective solvent system is ethanol or a mixture of ethanol and water.
-
Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol. If the solid does not fully dissolve, filter the hot solution to remove any insoluble impurities.
-
Crystallization: Slowly add water dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Mechanistic Pathway
Understanding the reaction mechanism is key to troubleshooting. The Crossed Claisen condensation proceeds through the following steps: enolate formation, nucleophilic attack, elimination, and a final, driving deprotonation.
Caption: Mechanism of the Crossed Claisen Condensation.
By understanding these fundamental principles and applying the detailed troubleshooting and protocol guidance, researchers can significantly improve the yield and purity of their this compound synthesis.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Solved You were given a chemicals ethyl-4-nitrobenzoate with | Chegg.com [chegg.com]
- 7. This compound 838-57-3 [sigmaaldrich.com]
Common side products in Ethyl 4-nitrobenzoylacetate reactions and how to minimize them.
Welcome to the technical support center for Ethyl 4-nitrobenzoylacetate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile β-keto ester. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you minimize side product formation and maximize the yield and purity of your desired compounds.
Section 1: Synthesis of this compound via Crossed Claisen Condensation
The most common route to synthesizing this compound is through a crossed Claisen condensation between ethyl 4-nitrobenzoate and ethyl acetate. While theoretically straightforward, this reaction is often plagued by side products that can significantly lower yield and complicate purification.
Troubleshooting Guide: Synthesis
Issue 1: Low Yield of this compound
-
Question: My crossed Claisen condensation is resulting in a very low yield of the desired this compound. What are the likely causes and how can I improve it?
-
Answer: Low yields in this synthesis are typically due to competing side reactions. The primary culprits are the self-condensation of ethyl acetate and hydrolysis of the starting materials or product. To address this, a careful optimization of reaction conditions is necessary.
-
Self-Condensation of Ethyl Acetate: Since ethyl acetate possesses α-hydrogens, it can react with itself to form ethyl acetoacetate.[1] This is a significant competing reaction.
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the ester starting materials (ethyl 4-nitrobenzoate and ethyl acetate) and the β-keto ester product, especially under basic conditions.[2]
Mitigation Strategies:
-
Stoichiometry Control: Use an excess of the non-enolizable ester, ethyl 4-nitrobenzoate.[3][4] This ensures that the enolate of ethyl acetate is more likely to react with ethyl 4-nitrobenzoate rather than another molecule of ethyl acetate.
-
Controlled Addition: Add the ethyl acetate slowly to the reaction mixture containing the base and ethyl 4-nitrobenzoate.[4] This keeps the concentration of the ethyl acetate enolate low, further minimizing self-condensation.
-
Choice of Base: Sodium ethoxide in anhydrous ethanol is a standard base for this reaction. It is crucial to use a base with the same alkyl group as the ester to prevent transesterification.
-
Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried to prevent hydrolysis.
-
Experimental Protocol: Optimized Synthesis of this compound
Objective: To synthesize this compound with high yield and purity by minimizing side product formation.
Materials:
-
Ethyl 4-nitrobenzoate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Dry toluene
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Add ethyl 4-nitrobenzoate (1.5 equivalents) to the flask.
-
In the dropping funnel, prepare a solution of ethyl acetate (1.0 equivalent) in dry toluene.
-
Slowly add the ethyl acetate solution to the reaction mixture over 1-2 hours with vigorous stirring.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and quench by carefully adding it to ice-cold dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Diagram: Minimizing Side Products in Crossed Claisen Condensation
Caption: Control of stoichiometry and addition rate to favor the desired reaction.
Section 2: Reactions of this compound
This compound is a valuable intermediate, most notably in the Hantzsch pyridine synthesis. However, side reactions can lead to complex mixtures and low yields of the desired pyridine derivatives.
Troubleshooting Guide: Hantzsch Pyridine Synthesis
Issue 2: Low Yield and Multiple Products in Hantzsch Synthesis
-
Question: I am using this compound in a Hantzsch pyridine synthesis and obtaining a low yield of the desired dihydropyridine, along with several other spots on my TLC. What is going wrong?
-
Answer: The Hantzsch reaction is a multi-component reaction, and its efficiency is highly dependent on the reaction conditions.[5] Low yields and the formation of byproducts are common issues.[5]
-
Formation of Isomeric Dihydropyridines: The reaction can produce both 1,4-dihydropyridine and 1,2-dihydropyridine isomers.[6]
-
Incomplete Reaction: The classical method often requires long reaction times and harsh conditions, which can lead to incomplete conversion.[5]
-
Side Reactions of the Aldehyde: The aldehyde component can undergo self-condensation or other side reactions.
-
Oxidation Issues: The subsequent aromatization of the dihydropyridine to the pyridine can be inefficient and generate byproducts if harsh oxidizing agents are used.[5]
Mitigation Strategies:
-
Catalyst Choice: The use of a catalyst such as p-toluenesulfonic acid (PTSA) can significantly improve the reaction rate and yield.[7]
-
Solvent Optimization: While ethanol is a common solvent, greener alternatives like aqueous micelles with ultrasonic irradiation have been shown to give excellent yields.[5]
-
Milder Oxidation: For the aromatization step, avoid harsh oxidants like nitric acid. Milder conditions, such as iodine in refluxing methanol, can provide cleaner conversions to the pyridine product.[5]
-
One-Pot Procedures: Modern protocols often favor one-pot synthesis and aromatization to minimize handling losses and improve overall efficiency.
-
Experimental Protocol: Optimized Hantzsch Pyridine Synthesis
Objective: To synthesize a 1,4-dihydropyridine derivative from this compound with high yield and selectivity.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
p-Toluenesulfonic acid (PTSA) (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (2 equivalents), the aldehyde (1 equivalent), and ammonium acetate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of PTSA to the mixture.
-
Stir the reaction mixture at reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Diagram: Hantzsch Pyridine Synthesis Pathways
Caption: Key pathways in the Hantzsch synthesis leading to the desired product and a common side product.
Section 3: Other Common Side Reactions
FAQ: Hydrolysis and Decarboxylation
-
Question: I have noticed the formation of 4-nitrobenzoic acid and 4'-nitroacetophenone in my reaction mixture. What is causing this?
-
Answer: The presence of these compounds indicates that your this compound is undergoing hydrolysis followed by decarboxylation.[8] As a β-keto ester, it is susceptible to cleavage under both acidic and basic conditions, particularly at elevated temperatures.[8]
-
Hydrolysis: The ester is first hydrolyzed to the corresponding β-keto acid.
-
Decarboxylation: This β-keto acid is unstable and readily loses carbon dioxide upon heating to form 4'-nitroacetophenone.
To minimize this, avoid prolonged heating in the presence of acid or base, and ensure your work-up procedures are performed at appropriate temperatures.
-
Data Summary: Common Side Products and Their Causes
| Side Product | Parent Reaction | Common Cause(s) | Mitigation Strategy |
| Ethyl Acetoacetate | Crossed Claisen Synthesis | Self-condensation of ethyl acetate. | Use excess ethyl 4-nitrobenzoate; slow addition of ethyl acetate.[1][4] |
| 4-Nitrobenzoic Acid | Synthesis & Subsequent Reactions | Hydrolysis of ethyl 4-nitrobenzoate or the product. | Ensure anhydrous conditions; avoid prolonged heating with acid/base.[2] |
| 1,2-Dihydropyridine Isomers | Hantzsch Pyridine Synthesis | Non-optimized reaction conditions. | Use of appropriate catalysts (e.g., PTSA) and optimized solvent systems.[6] |
| 4'-Nitroacetophenone | All Reactions (especially during work-up) | Hydrolysis and subsequent decarboxylation of the β-keto ester product. | Avoid prolonged heating in acidic or basic media.[8] |
References
- 1. The Claisen ester condensation and other self-condensations [almerja.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Purification of crude Ethyl 4-nitrobenzoylacetate by recrystallization.
An in-depth guide to the purification of crude Ethyl 4-nitrobenzoylacetate by recrystallization, designed for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Recrystallization
Purification of solid organic compounds is a cornerstone of synthetic chemistry. For a crystalline solid like this compound, recrystallization is the preferred method for removing impurities.[1] The technique leverages the principle that the solubility of most solids, including our target compound, increases significantly with temperature.[2] By dissolving the crude material in a minimum amount of a suitable hot solvent and allowing it to cool slowly, the desired compound will crystallize out of the solution in a purer form, leaving the impurities behind in the "mother liquor."[1][3]
The success of this technique hinges on the careful selection of a solvent in which this compound exhibits high solubility at elevated temperatures and low solubility at cooler, or room, temperatures.[1][2] This guide provides a comprehensive protocol, troubleshooting advice, and frequently asked questions to ensure a high-yield, high-purity recovery of this compound.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the standard procedure for purifying crude this compound using ethanol as the recrystallization solvent. Ethanol is a suitable choice as the compound is an ester and is soluble in alcohols.[4][5]
Materials:
-
Crude this compound
-
95% Ethanol (or absolute ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Glass funnel (short-stemmed) and filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Ice bath
-
Glass stirring rod
-
Spatula
Procedure:
-
Dissolving the Crude Solid:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small volume of ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical. Any excess solvent will retain more of your product in the solution upon cooling, leading to a lower yield.[3][6]
-
-
Decolorization (If Necessary):
-
If the hot solution is colored (and the pure compound is known to be white or pale yellow), it indicates the presence of colored impurities.[1]
-
Remove the flask from the heat and allow it to cool slightly to prevent boiling over.
-
Add a small amount of activated charcoal (1-2% of the solute's weight) to the solution.[7]
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[7]
-
-
Hot Filtration (If Necessary):
-
This step is required if there are insoluble impurities or if charcoal was added.
-
Pre-heat a second Erlenmeyer flask and a short-stemmed glass funnel on the hot plate. Place a fluted filter paper in the funnel. Causality: Pre-heating prevents the product from crystallizing prematurely in the funnel during filtration.[7]
-
Quickly pour the hot solution through the pre-heated funnel into the clean, hot flask.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals, which are less likely to trap impurities within their lattice structure.[2]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product from the solution.[7]
-
-
Collecting the Crystals:
-
Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of ice-cold ethanol.
-
Turn on the vacuum source and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a minimum amount of ice-cold ethanol to rinse away any remaining mother liquor. Causality: Using ice-cold solvent for washing minimizes the redissolving of your purified crystals, thus preventing yield loss.[3]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum running for several minutes to pull air through and help dry them.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely. The final product should be a crystalline solid. The melting point of pure this compound is 71-73 °C.[8] A sharp melting point within this range indicates high purity.
-
Data Presentation
Table 1: Solvent Selection Guide for this compound
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Suitability as a Recrystallization Solvent |
| Ethanol | Sparingly Soluble | Soluble | Excellent. This significant difference in solubility makes it an ideal choice.[5][9] |
| Methanol | Sparingly Soluble | Soluble | Good. Similar to ethanol, but its lower boiling point may be advantageous if "oiling out" is an issue. |
| Water | Insoluble | Insoluble | Poor as a single solvent. Can be used as an anti-solvent with a miscible solvent like ethanol.[4][5] |
| Ethyl Acetate | Soluble | Very Soluble | Poor. The compound is too soluble at room temperature, which would lead to poor recovery.[4][6] |
| Hexane | Insoluble | Insoluble | Poor. The compound is not sufficiently soluble even when hot. |
Visualization of Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
Q1: No crystals have formed after cooling the solution, even in an ice bath. What should I do?
-
Diagnosis & Causality: This is the most common issue and is typically caused by one of two things:
-
Too much solvent was used: The solution is not saturated, meaning the concentration of the dissolved compound is too low for crystals to form.[10][11]
-
Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, but crystal growth has not been initiated.[3][10]
-
-
Remedy:
-
For excess solvent: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[11] Allow it to cool again.
-
To induce crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The tiny scratches provide a nucleation site for crystals to begin growing.[3][10] If available, adding a "seed crystal" of the pure compound can also initiate crystallization.[3]
-
Q2: My compound separated as an oil instead of forming crystals. Why did this happen?
-
Diagnosis & Causality: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[10] This can be caused by:
-
The boiling point of the solvent is higher than the melting point of the compound (unlikely with ethanol, BP 78°C, and the compound's MP ~71-73°C, but possible with impurities depressing the MP).
-
The solution is cooling too rapidly.
-
The crude material is highly impure, causing a significant melting point depression.[10]
-
-
Remedy:
Q3: My final yield is very low. What went wrong?
-
Diagnosis & Causality: A low yield can result from several procedural errors:
-
Using a large excess of solvent during the initial dissolution step.[6]
-
Incomplete crystallization due to insufficient cooling.[6]
-
Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, causing the product to redissolve.[3]
-
Premature crystallization during hot filtration, resulting in product loss on the filter paper.
-
-
Remedy:
-
In the future, be meticulous about using the minimum amount of hot solvent required.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration.
-
Always use a minimal amount of ice-cold solvent for washing the crystals on the Büchner funnel.
-
If you suspect significant product remains in the mother liquor, you can try to recover a second crop of crystals by boiling off some of the solvent and re-cooling, though this crop may be less pure.[11]
-
Frequently Asked Questions (FAQs)
Q1: How do I know if my final product is pure? A sharp melting point that matches the literature value (71-73 °C) is a strong indicator of purity.[8] A broad melting range (e.g., 65-71 °C) suggests the presence of impurities.
Q2: Can I use a different solvent, like water or ethyl acetate? Water is a poor choice as this compound has very limited solubility in it, even when hot.[5] Ethyl acetate is also unsuitable because the compound is too soluble in it at room temperature, which would result in poor recovery.[4][6] The key is to find a solvent with a steep solubility curve—low solubility when cold, high solubility when hot.[2]
Q3: My crude material contains colored impurities. Will recrystallization remove them? Standard recrystallization may not be sufficient if the colored impurities have similar solubility profiles to your product. In this case, adding a small amount of activated charcoal to the hot solution before the hot filtration step is effective.[1][7] The charcoal adsorbs the colored compounds, which are then removed by filtration.
Q4: Is it possible to cool the solution too quickly? Yes. Rapid cooling can cause the solid to precipitate or "crash out" of the solution quickly, trapping impurities within the crystals and defeating the purpose of the purification.[11] Slow, undisturbed cooling is paramount for achieving high purity.[2]
References
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. CAS 838-57-3: Ethyl (4-nitrobenzoyl)acetate | CymitQuimica [cymitquimica.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. This compound 838-57-3 [sigmaaldrich.com]
- 9. chegg.com [chegg.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yield in Friedel-Crafts acylation for Ethyl 5-(4-nitrophenyl)-5-oxovalerate synthesis.
Welcome to the technical support guide for the synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate. This document is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during the Friedel-Crafts acylation of nitrobenzene. Here, we will dissect the common pitfalls of this specific synthesis and provide field-proven solutions to optimize your experimental outcomes.
The Challenge: Acylating a Deactivated Ring
The synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate via the Friedel-Crafts acylation of nitrobenzene with an acylating agent like ethyl 5-chloro-5-oxovalerate (or the corresponding anhydride) is an inherently challenging electrophilic aromatic substitution. The primary obstacle is the nitro group (-NO₂) on the aromatic substrate. This group is strongly electron-withdrawing, which deactivates the benzene ring, making it significantly less nucleophilic and thus less reactive towards the electrophilic acylium ion.[1][2][3] Overcoming this deactivation requires careful optimization of reaction conditions.
Troubleshooting Guide: Low Yield and Side Reactions
This table provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
| Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Low or No Product Formation | 1. Deactivated Aromatic Substrate: The nitrobenzene ring is strongly deactivated, presenting a high activation energy barrier for the reaction.[1][4][5][6] | Solution: Increase the reaction temperature cautiously to provide sufficient energy to overcome the activation barrier. Monitor the reaction closely for decomposition. Consider using a more potent Lewis acid catalyst if standard AlCl₃ is insufficient. |
| 2. Inactive Lewis Acid Catalyst (AlCl₃): Aluminum chloride is extremely hygroscopic. Contamination with atmospheric moisture will hydrolyze and deactivate it, halting the reaction.[1][7][8] | Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. If using a previously opened bottle, ensure it was stored in a desiccator. The catalyst should be a fine, free-flowing powder; clumps indicate moisture contamination.[8] All glassware must be oven-dried, and the reaction must be run under a dry, inert atmosphere (N₂ or Ar). | |
| 3. Insufficient Catalyst Stoichiometry: The ketone product forms a stable complex with AlCl₃. This complexation removes the Lewis acid from the catalytic cycle, meaning a stoichiometric amount (or more) is required, not a catalytic amount.[1][9][10] | Solution: Use at least 1.1 to 1.2 molar equivalents of AlCl₃ relative to the acylating agent. In some cases with deactivated substrates, up to 2.0 equivalents may be necessary to drive the reaction to completion. | |
| Formation of Multiple Products | 1. Isomer Formation: Although the nitro group is a meta-director, acylation can sometimes occur at the ortho and para positions, especially under harsh conditions. Para-substitution is generally favored due to sterics.[11][12] | Solution: Maintain strict temperature control. Running the reaction at the lowest possible temperature that still allows for product formation can enhance regioselectivity. The choice of solvent can also influence the isomer ratio.[10] |
| 2. Di-acylation (less common): While the first acylation deactivates the ring further, preventing a second acylation, this is not an issue with an already deactivated substrate like nitrobenzene.[5][13] | Solution: This is typically not a concern for this specific reaction due to the strong deactivating nature of both the nitro group and the newly introduced acyl group. | |
| Difficult Product Isolation / Workup | 1. Emulsion Formation: Quenching the reaction mixture (containing AlCl₃ complexes) with water can lead to the formation of stubborn emulsions, complicating the separation of aqueous and organic layers and causing product loss.[8] | Solution: Instead of quenching directly with water, pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[8] This exothermic process is better controlled, and the acid helps break down the aluminum complexes. If an emulsion persists, adding a saturated NaCl solution (brine) can help break it. |
| 2. Incomplete Quenching: If the aluminum-ketone complex is not fully hydrolyzed during workup, the product may remain in the aqueous layer or as an insoluble solid, drastically reducing the isolated yield. | Solution: Ensure sufficient acid and vigorous stirring are used during the quench. After the initial quench, allow the mixture to stir until all solids dissolve before proceeding with the extraction. |
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of AlCl₃ necessary for Friedel-Crafts acylation?
In Friedel-Crafts acylation, the Lewis acid catalyst (AlCl₃) performs two key functions. First, it reacts with the acyl chloride to generate the highly electrophilic acylium ion, which is attacked by the aromatic ring.[14][15][16]
Step 1: Generation of the Acylium Ion R-CO-Cl + AlCl₃ → [R-C=O]⁺ + [AlCl₄]⁻
After the electrophilic substitution is complete, the product is an aryl ketone. The carbonyl oxygen of this ketone is a Lewis base and forms a strong, stable complex with the AlCl₃, a strong Lewis acid.[1][9][10] This complexation is often irreversible under the reaction conditions and effectively removes the AlCl₃ from the reaction, preventing it from acting as a catalyst for other molecules. Therefore, at least one molar equivalent of AlCl₃ for every mole of acylating agent must be used to ensure the reaction proceeds to completion.
Q2: What is the impact of temperature on this specific reaction?
Temperature is a critical and delicate parameter in this synthesis.
-
Too Low: Because nitrobenzene is a deactivated substrate, a significant energy input is required to overcome the activation energy of the reaction. If the temperature is too low (e.g., 0-5 °C), the reaction rate may be impractically slow, resulting in a very low yield.[17]
-
Too High: Excessively high temperatures can lead to undesirable side reactions, such as charring, polymerization of the acylating agent, or decomposition of the acylium ion, all of which will decrease the yield of the desired product.[1][3]
The optimal approach is to start the reaction at a lower temperature (e.g., 0 °C) during the addition of reagents to control any initial exotherm and then slowly warm the mixture to a moderate temperature (e.g., room temperature or a gentle reflux) while monitoring progress by Thin Layer Chromatography (TLC).
Q3: Can I use a solvent other than a chlorinated one?
While chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are common, other inert solvents can be used. Carbon disulfide (CS₂) is a classic, non-polar solvent for Friedel-Crafts reactions. Nitrobenzene itself can sometimes be used as both the solvent and the substrate, which can help drive the reaction forward due to the high concentration of the reactant. However, using nitrobenzene as a solvent can make product purification more challenging. The key requirements for any solvent are that it must be anhydrous and inert to the strong Lewis acid and reactive intermediates.
Q4: How do I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[11]
-
Prepare a baseline: Before starting the reaction, spot the starting materials (nitrobenzene and the acylating agent) on a TLC plate.
-
Sample the reaction: Carefully take a small aliquot from the reaction mixture at regular intervals. Immediately quench it in a vial containing a small amount of dilute acid and an extraction solvent (e.g., ethyl acetate).
-
Run the TLC: Spot the quenched sample on the TLC plate alongside the starting material standards.
-
Analyze: The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new, more polar spot (the product ketone) has appeared and is no longer increasing in intensity.
Experimental Workflow & Protocols
The following diagram and protocols provide a standardized workflow for the synthesis and purification of Ethyl 5-(4-nitrophenyl)-5-oxovalerate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. byjus.com [byjus.com]
- 17. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
Optimizing reaction conditions (temperature, catalyst) for Ethyl 4-nitrobenzoylacetate synthesis.
Technical Support Center: Synthesis of Ethyl 4-nitrobenzoylacetate
This guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis of this compound. It is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges in optimizing reaction conditions, particularly temperature and catalyst selection.
Overview of the Synthesis: The Crossed Claisen Condensation
The synthesis of this compound, a β-keto ester, is most effectively achieved through a Crossed Claisen Condensation .[1][2] This reaction involves the carbon-carbon bond formation between an enolizable ester (ethyl acetate) and a non-enolizable ester (ethyl 4-nitrobenzoate) in the presence of a strong base.[1][3]
The general mechanism involves three key steps:
-
Enolate Formation: A strong base removes an acidic α-proton from ethyl acetate to form a nucleophilic enolate anion.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl 4-nitrobenzoate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to yield the final β-keto ester.[3]
Understanding this mechanism is crucial for diagnosing and resolving experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The standard and most reliable method is the crossed Claisen condensation.[1][2] In this procedure, ethyl acetate acts as the nucleophile (after deprotonation) and ethyl 4-nitrobenzoate serves as the electrophile. Using two different esters is known as a "mixed" or "crossed" Claisen condensation.[1][4]
Q2: How do I select the appropriate base (catalyst) for the reaction?
A2: The "catalyst" in a Claisen condensation is a strong base, and it must be used in stoichiometric amounts, not catalytic amounts.[1][3] This is because the final product, a β-keto ester, has a highly acidic proton between the two carbonyl groups (pKa ≈ 11), which is readily deprotonated by the base.[2] This final, irreversible deprotonation step drives the reaction equilibrium towards the product.[3]
The most common and effective base is sodium ethoxide (NaOEt) . The key principle is to use an alkoxide base with the same alkyl group as the ester's alcohol component (in this case, ethoxide for ethyl esters). This prevents transesterification, a side reaction where the base swaps with the ester's alkoxy group, leading to a mixture of products.[1]
Q3: What is the optimal temperature range for this synthesis?
A3: Claisen condensations are typically performed at controlled temperatures. The initial deprotonation and condensation steps are often carried out at a low temperature (e.g., 0-5 °C) to manage the exothermic nature of the reaction and minimize side reactions. After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated (e.g., reflux) to ensure completion.[5][6] For the self-condensation of ethyl acetate, temperatures can be raised to around 100°C after the initial phase to drive the reaction forward.[7] Careful temperature control is critical; excessively high temperatures can promote side reactions, leading to the formation of dark, tar-like substances.[6]
Q4: Why is it critical to use anhydrous (dry) conditions?
A4: The presence of water is highly detrimental to a Claisen condensation for two primary reasons:
-
Base Quenching: Water is more acidic than the α-protons of ethyl acetate and will react with the strong base (e.g., sodium ethoxide), consuming it and preventing the formation of the necessary enolate.
-
Ester Hydrolysis: Water can hydrolyze the starting esters and the final β-keto ester product back to their corresponding carboxylic acids, especially under basic conditions. This significantly reduces the yield.
Therefore, all glassware must be flame-dried or oven-dried, and anhydrous solvents must be used throughout the procedure.[5][6]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Issue 1: The reaction yield is very low or zero.
-
Potential Cause 1: Inactive or insufficient base. The sodium ethoxide used may have decomposed due to improper storage (exposure to air/moisture) or an insufficient amount was used. A full stoichiometric equivalent is required.[3]
-
Solution: Use freshly prepared or newly purchased sodium ethoxide. Ensure it is weighed under an inert atmosphere (like nitrogen or argon) and that at least one full equivalent relative to the limiting reagent is used.
-
-
Potential Cause 2: Presence of moisture. As detailed in FAQ Q4, water will quench the reaction.
-
Solution: Meticulously dry all glassware in an oven ( >120°C) or by flame-drying under vacuum immediately before use. Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system.
-
-
Potential Cause 3: Insufficient reaction time or temperature. The reaction may be proceeding slowly and has not reached completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction period, consider extending the time at room temperature or gently refluxing the mixture.
-
Issue 2: The TLC plate shows multiple spots, indicating impurities.
-
Potential Cause 1: Self-condensation of ethyl acetate. If the addition of the ethyl acetate enolate to ethyl 4-nitrobenzoate is slow, the enolate can react with another molecule of ethyl acetate, forming ethyl acetoacetate.
-
Solution: This is often managed by controlling the addition rate and temperature. Slowly adding the base to a mixture of the two esters can sometimes mitigate this, although the classic procedure involves forming the enolate first.
-
-
Potential Cause 2: Hydrolysis of ester groups. If moisture was inadvertently introduced, either the starting materials or the product could be hydrolyzed.[5]
-
Solution: While prevention is key, purification can remove the resulting carboxylic acids. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) during workup will extract the acidic impurities into the aqueous layer.[8]
-
-
Solution for Purification: The desired product, this compound, can typically be purified from side products by recrystallization from a suitable solvent like ethanol or by using column chromatography on silica gel.[6]
Issue 3: The reaction mixture turns dark brown or black.
-
Potential Cause: Decomposition or polymerization side reactions. This is often a result of the reaction temperature being too high.[6] The strong base can promote various undesired condensation and decomposition pathways at elevated temperatures.
-
Solution: Maintain strict temperature control, especially during the addition of the base. Use an ice-salt bath to keep the temperature below 5°C. Ensure the reaction is stirred efficiently to dissipate heat.
-
Quantitative Data Summary
| Reaction Type | Reactants | Catalyst/Base | Temperature (°C) | Typical Yield (%) | Reference |
| Fischer Esterification | 4-Nitrobenzoic Acid, Ethanol | Sulfuric Acid | 110-120 | ~96 (conversion) | [8] |
| Fischer Esterification | 4-Nitrobenzoic Acid, Ethanol | Zeolite (H-HEU-M) + MW | 80 | ~67 | [9][10] |
| Claisen Condensation | Ethyl Acetate (self) | Sodium Ethoxide | Reflux to 100 | High (unspecified) | [7] |
| Crossed Claisen | Ethyl Acetate, Ethyl 4-Nitrobenzoate | Sodium Ethoxide | 0°C to Reflux | Variable | [1][2] |
This table illustrates conditions for related reactions; optimal conditions for the target synthesis should be determined empirically.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the principles of the Claisen condensation.[1][3]
Materials:
-
Ethyl 4-nitrobenzoate
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide (NaOEt)
-
Toluene or THF (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried, three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (or inert gas inlet)
-
Addition funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with a magnetic stirrer, addition funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the main flask, dissolve ethyl 4-nitrobenzoate (1.0 eq) and ethyl acetate (1.5 - 2.0 eq) in anhydrous toluene.
-
Base Addition: Cool the flask to 0-5°C using an ice bath. Dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol or use solid NaOEt suspended in toluene and add it portion-wise or as a solution via the addition funnel over 30-60 minutes. Maintain the internal temperature below 10°C. Causality: Slow addition prevents a sudden exotherm and minimizes side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for one hour, then let it warm to room temperature and stir for an additional 4-12 hours. The reaction progress should be monitored by TLC. If the reaction is sluggish, it can be gently heated to reflux for 1-2 hours.
-
Quenching: Cool the reaction mixture back down in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3). This neutralizes the remaining base and protonates the enolate of the product.[4]
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, a solid with a melting point of 71-73 °C, can be purified by recrystallization from ethanol to yield this compound.[11]
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]
- 8. scirp.org [scirp.org]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound 838-57-3 [sigmaaldrich.com]
Column chromatography techniques for purifying Ethyl 4-nitrobenzoylacetate derivatives.
Technical Support Center: Purifying Ethyl 4-nitrobenzoylacetate Derivatives
Welcome to the technical support center for the purification of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable intermediates. The unique structure of these compounds—featuring a polar nitro group, an ester, and a β-keto-ester moiety—presents specific challenges that require a nuanced approach to column chromatography. This document provides in-depth, field-proven insights to help you navigate these complexities, moving beyond generic protocols to explain the fundamental principles behind successful purifications.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the setup of a purification workflow for this compound derivatives.
Q1: What is the most suitable stationary phase for purifying this compound derivatives?
A1: The choice of stationary phase is critical and depends on the specific properties of your derivative and the impurities present.
-
Standard Silica Gel (SiO₂): For most applications, standard flash-grade silica gel (230-400 mesh) is the first choice.[1] It is cost-effective and provides excellent resolving power for moderately polar compounds like this compound. However, standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity can be problematic.
-
Potential Issue with Silica: The β-keto-ester functionality in your molecule can undergo keto-enol tautomerization. The acidic nature of silica can catalyze this process, leading to band broadening or streaking on the column. In more severe cases, it can cause degradation of acid-sensitive derivatives.
-
Alternative Stationary Phases: If you observe significant tailing or product degradation, consider these alternatives:
-
Neutralized Silica Gel: You can deactivate the acidic sites by pre-treating the column with a mobile phase containing a small amount of a base like triethylamine (TEA), typically 0.1-1%.[2][3][4]
-
Neutral Alumina (Al₂O₃): This is a good alternative for compounds that are particularly sensitive to acid.[1][5] It is crucial to use neutral alumina, as basic and acidic grades are also available.
-
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Best For | Potential Issues for Target Compound | Mitigation Strategy |
| Silica Gel (Standard) | General-purpose, cost-effective purification of moderately polar compounds. | Acid-catalyzed degradation or tautomerization; irreversible adsorption. | Neutralize with triethylamine (TEA) in the mobile phase; use an alternative stationary phase.[2][6] |
| Neutral Alumina | Acid-sensitive compounds; separation of specific isomers. | Can be more expensive; activity level must be controlled. | Ensure you are using neutral, activity grade II or III alumina.[1] |
| Reversed-Phase Silica (C18) | Very polar derivatives or for separating from non-polar impurities. | Higher cost; requires different solvent systems (e.g., water/acetonitrile).[5] | Generally used in HPLC; less common for flash chromatography unless necessary.[7][8] |
Q2: How do I select an appropriate mobile phase (eluent) for my separation?
A2: Mobile phase selection is arguably the most critical step and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[1] The goal is to find a solvent system where your desired compound has an Rf value between 0.2 and 0.4.[3][4]
-
Starting Solvent Systems: this compound derivatives are moderately polar. The most common and effective solvent systems are binary mixtures of a non-polar and a polar solvent.[9]
-
Hexane/Ethyl Acetate: This is the standard choice and often provides excellent separation for this class of compounds.[9] Start with a TLC analysis using ratios from 9:1 to 1:1 (Hexane:Ethyl Acetate).
-
Dichloromethane/Methanol: This is a more polar system suitable for derivatives with additional polar functional groups.[9] Use this with caution, as methanol concentrations above 10% can start to dissolve the silica gel.[9]
-
-
The Role of TLC: Never run a column without first developing a solvent system on a TLC plate. The TLC plate is a microcosm of your column. It allows you to visualize the separation between your product and impurities quickly and inexpensively.
Protocol 1: TLC Analysis for Solvent System Selection
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Prepare a developing chamber with your chosen solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a UV lamp (the nitroaromatic ring is UV-active) and/or by staining.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity until your target compound has an Rf of ~0.3.
Troubleshooting Guide
This section is structured to address specific problems you may encounter during the purification process.
Problem 1: Poor separation between my product and an impurity.
This is a common issue where fractions are consistently mixed, despite seeing separation on the TLC plate.
-
Possible Cause A: Column Overloading. You have loaded too much crude material onto the column. This saturates the stationary phase, causing bands to broaden and overlap.
-
Solution: Reduce the amount of material loaded. A general rule of thumb for a difficult separation (ΔRf < 0.2) is to use a silica-to-crude material ratio of at least 50:1 by weight.
-
-
Possible Cause B: Improper Solvent System. The solvent system chosen may be too polar, causing all compounds to move too quickly down the column without sufficient interaction with the silica.
-
Solution: Decrease the polarity of your eluent. If your TLC showed an Rf of 0.4, try adjusting the solvent ratio to achieve an Rf of 0.2-0.25 on the plate.[4] This will increase the retention time on the column and improve resolution.
-
-
Possible Cause C: Inefficient Column Packing. Air bubbles, cracks, or an uneven silica bed create channels for the solvent to flow through, completely bypassing the separation process.
-
Solution: Ensure your column is packed perfectly. The "slurry packing" method is most reliable.[10] Prepare a slurry of silica gel in your initial, non-polar eluent and pour it into the column. Allow it to settle, tapping gently to ensure a uniform bed, and never let the top of the silica bed run dry.[11]
-
Problem 2: The compound is streaking or "tailing" down the column.
The spot on the TLC is elongated, and on the column, the product elutes over a very large number of fractions.
-
Possible Cause A: Acidity of Silica Gel. As mentioned in the FAQ, the acidic silanol groups can interact strongly with the keto-ester functionality, causing tailing.[12]
-
Possible Cause B: Poor Solubility in Eluent. If the compound is not fully soluble in the mobile phase as it moves down the column, it can lead to streaking.
-
Possible Cause C: Sample Application Issue. If the initial sample band applied to the column is too wide, it will remain wide throughout the elution.
-
Solution: Always dissolve your sample in the minimum amount of solvent before loading it onto the column.[11] If the sample is poorly soluble in the eluent, use the "dry loading" technique.
-
Protocol 2: Dry Loading a Sample
-
Dissolve your crude product in a suitable volatile solvent (like dichloromethane or acetone).
-
Add a small amount of clean silica gel (approximately 5-10 times the mass of your crude product) to this solution.[11]
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of silica with your sample adsorbed onto it.[13]
-
Carefully add this powder to the top of your packed column (on top of the sand layer).
-
Add another thin layer of sand on top to prevent disturbance, and begin eluting as normal.[13]
Problem 3: The compound will not elute from the column.
You have run many column volumes of your eluent, but the product remains at the top of the column.
-
Possible Cause A: Solvent Polarity is Too Low. The eluent is not strong enough to move your highly polar compound down the column.[1]
-
Solution: Gradually increase the polarity of your mobile phase. This is known as a "gradient elution." For example, you might start with 10% Ethyl Acetate in Hexane, and after a few column volumes, switch to 20%, then 30%, and so on. This allows less polar impurities to elute first, followed by your more polar product.[2]
-
-
Possible Cause B: Irreversible Adsorption or Decomposition. Your compound may be reacting with or binding irreversibly to the acidic silica gel.[5][14]
-
Solution: First, test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears at the baseline or the original spot diminishes, it indicates decomposition.[5][11] In this case, you must switch to a neutral stationary phase like neutral alumina or use deactivated silica.[4][5]
-
Visual Workflow and Troubleshooting Guides
To further clarify the experimental and logical processes, the following diagrams have been created.
Diagram 1: General Purification Workflow
This diagram outlines the standard, self-validating workflow for purifying an this compound derivative.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Purification [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Ethyl 4-nitrobenzoate | SIELC Technologies [sielc.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chromtech.com [chromtech.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Chromatography [chem.rochester.edu]
Technical Support Center: Identifying and Removing Impurities from Commercial Ethyl 4-nitrobenzoylacetate
Welcome to the technical support center for Ethyl 4-nitrobenzoylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and removing common impurities from commercial batches of this versatile reagent. We understand that the purity of starting materials is paramount to the success of your research, and this document provides a logical, experience-driven framework for troubleshooting and purification.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries encountered in the lab.
Q1: What are the most common impurities I should expect in commercial this compound?
A1: Based on its common synthetic routes, primarily the Claisen condensation or related esterification reactions, the impurities in commercial this compound are typically unreacted starting materials or products from side reactions. The most prevalent are:
-
4-Nitrobenzoic acid: A common precursor, often present due to incomplete esterification or hydrolysis of the final product.[1][2]
-
Ethyl 4-nitrobenzoate: Another key starting material that may be present in excess or from an incomplete reaction.[3][4]
-
4'-Nitroacetophenone: Arises from the hydrolysis and subsequent decarboxylation of the β-keto ester product, a common issue with this class of compounds, especially upon heating in the presence of acid or base.[5][6][7]
Q2: My product has a melting point of 65-69 °C, which is lower and broader than the reported 71-73 °C. What does this indicate?
A2: A depressed and broad melting point range is a classic indicator of impurities. The presence of foreign substances disrupts the crystalline lattice of the pure compound, requiring less energy to transition to the liquid phase. The most likely culprit is residual Ethyl 4-nitrobenzoate, which has a lower melting point (55-59 °C) and can cause this specific depression.[8][9]
Q3: I ran a quick Thin-Layer Chromatography (TLC) and see three spots. How do I tentatively identify them?
A3: TLC is an excellent first-pass assessment. Using a standard mobile phase like 4:1 Hexane:Ethyl Acetate on a silica plate, you can make an educated guess based on polarity:
-
Highest Rf (Least Polar): This is likely Ethyl 4-nitrobenzoate .
-
Middle Rf: This should be your desired product, This compound .
-
Lowest Rf / Baseline (Most Polar): This is almost certainly 4-Nitrobenzoic acid , as the carboxylic acid group interacts strongly with the silica gel.
Q4: How can I perform a quick check for acidic impurities like 4-nitrobenzoic acid without running chromatography?
A4: A simple liquid-liquid extraction can be both a test and a preliminary purification step. Dissolve a small sample of your crude product in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash this organic solution with a 5% aqueous solution of sodium bicarbonate. If an acidic impurity like 4-nitrobenzoic acid is present, it will be deprotonated to its sodium salt and move into the aqueous layer. You can then acidify the aqueous layer with HCl; the reappearance of a precipitate confirms the presence of 4-nitrobenzoic acid.
Section 2: Troubleshooting and Purification Strategy
This section provides a systematic approach to identifying impurities and selecting the appropriate purification protocol.
Problem: Initial Characterization Suggests Significant Impurities.
Your melting point is broad, and TLC shows multiple components. A definitive identification of these impurities is necessary before selecting a purification strategy.
Expertise & Causality: Simply choosing a purification method without knowing the nature of the impurities is inefficient. For example, recrystallization may fail if the main impurity has very similar solubility to the product. Identifying the impurities first allows for a targeted and effective approach.
Workflow for Impurity Identification
References
- 1. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. prepchem.com [prepchem.com]
- 5. aklectures.com [aklectures.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ethyl 4-nitrobenzoate Ethyl p-nitrobenzoate [sigmaaldrich.com]
- 9. This compound 838-57-3 [sigmaaldrich.com]
Technical Support Center: Addressing Catalyst Inactivity in Reactions Involving Ethyl 4-nitrobenzoylacetate
Welcome to the technical support center dedicated to resolving challenges associated with catalyst inactivity in reactions involving Ethyl 4-nitrobenzoylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and foundational knowledge in a direct question-and-answer format. Our goal is to move beyond simple procedural checklists and offer a deeper understanding of the underlying causes of catalyst deactivation, enabling you to develop robust and reproducible synthetic routes.
Troubleshooting Guide: From Stalled Reactions to Impure Products
This section addresses specific, common problems encountered during the catalytic reduction of this compound and similar nitroaromatic compounds.
Issue 1: My hydrogenation reaction started well but then stalled before completion. What are the likely causes and how can I investigate this?
Answer:
A stalled reaction is a frequent issue in catalytic hydrogenations and typically points to catalyst deactivation during the process. The primary culprits are poisoning, fouling of the catalyst surface, or a change in the catalyst's physical structure. A systematic diagnostic approach is the most effective way to pinpoint the cause.
Potential Causes & Diagnostic Steps:
-
Catalyst Poisoning: This is the most common cause of rapid deactivation. Poisons are substances that strongly adsorb to the catalyst's active sites, blocking them from reactant molecules.[1][2][3]
-
Common Poisons: Sulfur compounds (e.g., from starting materials or solvents), halides, and even certain nitrogen-containing heterocycles can act as potent poisons for noble metal catalysts like Palladium (Pd) and Platinum (Pt).[3][4][5] Even at parts-per-billion (ppb) levels, some poisons can cause significant deactivation.[5]
-
Diagnostic Protocol:
-
Review Your Reagents: Scrutinize the purity of your this compound, solvent, and hydrogen gas. Were they from a new, unvalidated batch? Consider pre-treating your solvent and starting material with activated carbon to remove trace impurities.[6]
-
Glassware Contamination: Ensure all glassware was meticulously cleaned to remove any residual sulfur-containing detergents or other contaminants.
-
Spiking Experiment: As a confirmatory test, you can run a small-scale reaction with a fresh catalyst and intentionally "spike" it with a suspected poison (e.g., a trace amount of a thiol) to see if it replicates the deactivation profile.
-
-
-
Fouling or Coking: This involves the physical deposition of materials onto the catalyst surface, which blocks pores and active sites.[1][7] In nitroaromatic reductions, intermediate species or byproducts can sometimes polymerize or form insoluble tars that coat the catalyst.[8][9][10]
-
Diagnostic Protocol:
-
Visual Inspection: Carefully observe the spent catalyst. Does it appear clumped, discolored, or coated with a tarry residue? This is a strong indicator of fouling.
-
Solubility Check: Test the solubility of your final product and any visible byproducts in the reaction solvent. Poor solubility could lead to precipitation on the catalyst surface.
-
-
-
Insufficient Agitation: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), inefficient stirring can lead to localized hydrogen depletion at the catalyst surface, slowing or stopping the reaction.[11]
-
Diagnostic Protocol:
-
Increase Stir Rate: Before concluding catalyst deactivation, ensure your reaction is being stirred vigorously to maintain a good suspension of the catalyst and maximize gas-liquid mass transfer.
-
Baffled Flask: For larger-scale reactions, using a baffled flask can significantly improve mixing efficiency.
-
-
Below is a workflow to guide your troubleshooting process for a stalled reaction.
Caption: Troubleshooting workflow for a stalled hydrogenation reaction.
Issue 2: My catalyst's performance significantly drops after the first run. How can I improve its reusability?
Answer:
A drop in performance upon reuse is a classic sign of irreversible or difficult-to-reverse catalyst deactivation. The most common causes in liquid-phase reactions are leaching of the active metal, sintering, or accumulation of strongly bound byproducts.[12][13]
Potential Causes & Solutions:
-
Leaching: This is the dissolution of the active metal (e.g., Palladium) from the solid support into the reaction medium.[12][14][15] This is particularly problematic as it leads to an irreversible loss of active sites.
-
Confirmation Protocol (Hot Filtration Test):
-
Run the reaction for a period until some conversion is observed.
-
At the reaction temperature, carefully and quickly filter the solid catalyst out of the reaction mixture.
-
Allow the filtrate (the liquid portion) to continue reacting under the same conditions.
-
If the reaction continues to progress in the absence of the solid catalyst, it is definitive proof that active species have leached into the solution.[12]
-
-
Mitigation Strategies:
-
Optimize Conditions: Harsher conditions (high temperatures, aggressive solvents) can accelerate leaching.[12] Experiment with lower temperatures or different solvents.
-
Strengthen Metal-Support Interaction: The choice of catalyst support is crucial. Using supports with strong anchoring sites or applying a protective coating can help immobilize the metal nanoparticles.[12]
-
-
-
Sintering: This is the thermal agglomeration of small metal nanoparticles on the support into larger, less active particles.[1][7][16] This process reduces the active surface area of the catalyst.
-
Cause: Sintering is primarily driven by high temperatures.[1][17] Even localized hot spots due to poor heat dissipation in highly exothermic reactions (like nitro reductions) can cause sintering.
-
Mitigation Strategies:
-
Temperature Control: Ensure efficient heat dissipation, especially during the initial phase of the reaction. Consider adding the substrate portion-wise to control the initial exotherm.
-
Catalyst Choice: Select catalysts with supports that are known to inhibit sintering by providing strong metal-support interactions.
-
-
-
Irreversible Poisoning/Fouling: Some byproducts may bind so strongly to the catalyst that they are not removed by simple washing between runs.
-
Mitigation & Reactivation:
-
Washing Procedures: Experiment with more rigorous washing protocols between runs. This could involve washing with a dilute acid or base (depending on the nature of the suspected byproduct and catalyst stability), followed by a thorough rinse with solvent and drying.
-
Catalyst Regeneration: For some noble metal catalysts, specific regeneration procedures can be effective. For example, a deactivated palladium catalyst can sometimes be reactivated by a controlled oxidation treatment to burn off organic foulants, followed by a reduction step to restore the active metallic sites.[18][19]
-
-
| Deactivation Mechanism | Primary Cause | Key Indicator | Mitigation Strategy |
| Poisoning | Chemical impurities (S, Halides) | Rapid loss of activity | Purify reagents, use high-purity solvents |
| Sintering | High reaction temperatures | Gradual loss of activity over time | Strict temperature control, better heat dissipation |
| Leaching | Dissolution of active metal | Activity observed in filtrate after hot filtration | Optimize solvent and temperature, stronger metal-support interaction |
| Fouling/Coking | Deposition of byproducts/tars | Visual deposits on catalyst, pressure buildup | Modify reaction conditions to reduce byproducts, implement regeneration protocols |
Frequently Asked Questions (FAQs)
This section provides foundational knowledge on the principles of catalyst deactivation relevant to the reduction of this compound.
Q1: What are the main classes of catalyst deactivation?
A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] For heterogeneous catalysts used in liquid-phase reactions, deactivation can be broadly classified into four main mechanisms: poisoning, fouling (or coking), sintering, and leaching.[7][13][14]
Caption: The four primary mechanisms of heterogeneous catalyst deactivation.
Q2: Why are sulfur compounds particularly detrimental to noble metal catalysts like Pd/C?
A2: Sulfur compounds are potent poisons for many transition metal catalysts, especially those from the platinum group (Pt, Pd, Rh, Ru).[4] The deactivation mechanism is rooted in the strong chemical bond formed between the sulfur atom and the metal surface.[5][20] The free electron pairs on sulfur atoms in lower oxidation states (e.g., in thiols, sulfides) are highly Lewis basic and chemisorb strongly and often irreversibly to the electron-deficient metal active sites. This strong adsorption blocks the active sites, preventing the reactant molecules (e.g., this compound and hydrogen) from accessing them, thereby halting the catalytic cycle.[3][5]
Q3: Can the catalyst support material influence deactivation?
A3: Absolutely. The support is not merely an inert carrier; it plays a critical role in the catalyst's stability and performance.
-
Preventing Sintering: A support with strong metal-support interactions can anchor the metal nanoparticles, making them less likely to migrate and agglomerate at high temperatures.[17]
-
Preventing Leaching: The chemical nature of the support can influence the electronic properties of the metal particles, making them more or less susceptible to oxidation and subsequent leaching.[14][15]
-
Surface Chemistry: The support's own surface chemistry (e.g., acidic or basic sites) can participate in the reaction, sometimes leading to desirable outcomes or, conversely, promoting side reactions that lead to fouling.[21] For example, the cooperation between acid-base sites on an alumina support and gold nanoparticles has been shown to be crucial for hydrogen dissociation.[21]
Q4: Are there any specific reactivation protocols for palladium catalysts used in nitro reductions?
A4: Yes, reactivation is often possible, particularly if the deactivation is due to fouling or reversible poisoning. The specific protocol depends on the cause of deactivation.
-
For Fouling by Organic Residues: A common method involves a controlled oxidation to burn off the carbonaceous deposits, followed by a reduction step to restore the palladium to its active metallic state (Pd(0)). This must be done carefully to avoid excessive sintering.
-
For Certain Poisons: Some poisons can be removed by chemical treatment. For instance, a deactivated Pd/C catalyst can be washed with a hot alkaline solution, followed by treatment with nitric acid and subsequent reduction.[19] Another approach involves treatment with an oxidizing agent like a hypochlorite, followed by a hydrogen peroxide wash, to destroy adsorbed poisons.[18]
-
For Leached Catalysts: If significant leaching has occurred, reactivation of the solid catalyst is not possible as the active material is lost. The focus must then shift to preventing leaching in future runs or recovering the metal from the solution.
It is crucial to note that any reactivation procedure should be thoroughly tested on a small scale first, as an inappropriate treatment can cause irreversible damage to the catalyst.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and catalyst deactivation in the enantioselective hydrogenation of ethyl benzoylformate over Pt/Al2O3 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. chemisgroup.us [chemisgroup.us]
- 8. US3328465A - Process for the hydrogenation of nitro compounds - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 15. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Catalyst Sintering Prevention → Area → Sustainability [energy.sustainability-directory.com]
- 17. mdpi.com [mdpi.com]
- 18. US2692240A - Reactivation of alumina supported palladium catalysts - Google Patents [patents.google.com]
- 19. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 20. Sulfur Adsorption and Poisoning of Metallic Catalysts | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Achieving Anhydrous Conditions in Moisture-Sensitive Reactions
Welcome to the Technical Support Center for mastering anhydrous techniques in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who routinely perform moisture-sensitive reactions. The success of these reactions is critically dependent on the rigorous exclusion of water from solvents and reagents. Even trace amounts of moisture can lead to decreased yields, side reactions, and complete failure of the synthesis.[1]
This resource provides in-depth, field-proven insights and troubleshooting guidance in a direct question-and-answer format to address the specific challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My moisture-sensitive reaction failed despite using a brand-new bottle of "anhydrous" solvent. What went wrong?
A1: This is a common and frustrating issue. The term "anhydrous" on a commercial solvent bottle indicates a low water content at the time of packaging, but it is not a guarantee of absolute dryness upon use. Several factors can lead to the failure of a reaction even with a new bottle of solvent:
-
Improper Handling and Storage: The moment a bottle of anhydrous solvent is opened, it is exposed to atmospheric moisture. The effectiveness of the septum on the bottle cap can degrade over time, allowing moisture to slowly enter. Solvents should be stored in a cool, dry place, and the septum should be protected from puncture damage.[2][3] For extended storage, consider wrapping the cap and neck of the bottle with Parafilm.
-
Hygroscopic Nature of Solvents: Many common organic solvents are hygroscopic, meaning they readily absorb moisture from the air. Tetrahydrofuran (THF) and methanol are notable examples.[4][5]
-
Syringe Transfer Technique: Using a wet or improperly dried syringe and needle to transfer the solvent can introduce a significant amount of water into your reaction. Always oven-dry your glassware, including syringes, and cool them in a desiccator before use.
Troubleshooting Steps:
-
Verify Solvent Dryness: Before use, it is best practice to verify the water content of your solvent, especially for highly sensitive reactions. A common qualitative test for solvents like THF or diethyl ether is the use of a sodium/benzophenone indicator. A persistent deep blue or purple color indicates that the solvent is dry.[4][6] For quantitative measurement, Karl Fischer titration is the gold standard.[7][8][9]
-
Proper Solvent Transfer: Employ proper air-sensitive techniques, such as using a cannula or a dry syringe under an inert atmosphere (e.g., nitrogen or argon) to transfer the solvent.[10]
-
Dry Your Own Solvents: For the most demanding reactions, it is often best to dry your solvents in-house immediately before use.
Q2: I used molecular sieves to dry my solvent, but my reaction still failed. What are the possible reasons?
A2: Molecular sieves are excellent desiccants, but their effectiveness depends on proper activation and usage.[11] Here are common pitfalls that can lead to inadequate drying:
-
Inactive Sieves: Molecular sieves are shipped with a high water content and must be activated before use. A common mistake is to use them directly from the manufacturer's container.
-
Incorrect Pore Size: The pore size of the molecular sieve is crucial. For drying most common solvents, 3Å or 4Å sieves are appropriate. 3Å sieves are generally preferred as they exclude most organic molecules, including the solvent itself, and only adsorb water.[12] For drying methanol or acetonitrile, 3Å sieves are essential.[12]
-
Insufficient Contact Time or Amount: Drying with molecular sieves is not instantaneous. The solvent should be in contact with the sieves for an adequate amount of time, typically at least 24 hours, to reach a low water content.[4][5] The amount of sieves used is also important; a common recommendation is 10-20% w/v.[13]
-
Aldol Reaction with Acetone: Molecular sieves should not be used to dry acetone as they are mildly basic and can catalyze an aldol condensation reaction.[12]
Protocol for Activating Molecular Sieves:
-
Place the molecular sieves in a heat-resistant beaker or ceramic bowl.
-
Heat in a laboratory oven at 300-320°C for at least 15 hours.[14] A glassblower's annealing oven can also be used for higher temperatures.
-
After heating, remove the sieves from the oven using heat-resistant gloves and immediately place them in a desiccator to cool to room temperature under a dry atmosphere.
-
Once cooled, transfer the activated sieves to an airtight container for storage.
To quickly check if your sieves are active, place a few beads in the palm of your gloved hand and add a drop of water. If they generate a significant amount of heat, they are dry.[13]
Q3: I am setting up a solvent still for the first time. What are the critical safety considerations?
A3: Solvent stills, while effective, present significant fire and explosion hazards if not managed properly.[15][16] Adherence to strict safety protocols is non-negotiable.
Critical Safety Checklist:
-
Location: Always set up and operate a solvent still inside a certified chemical fume hood.[16]
-
Inert Atmosphere: The still must be operated under a positive pressure of an inert gas, such as nitrogen or argon, to prevent the ingress of air and moisture.[17]
-
Never Distill to Dryness: Allowing a still to run dry can lead to the concentration of peroxides (especially with ethers like THF and diethyl ether) and a potential explosion. Always leave at least one-third of the solvent volume in the distillation flask.[15]
-
Cooling Water Lines: Securely fasten all water lines to the condenser and the water source to prevent leaks, which could lead to a fire if water comes into contact with reactive drying agents like sodium metal.[18]
-
Heating Mantle: Use a heating mantle connected to a variable transformer to control the heating rate. Never plug a heating mantle directly into a wall outlet.
-
Quenching: Quenching a still, especially one containing reactive metals like sodium, is a hazardous procedure and must be done with extreme caution by slowly adding an alcohol like isopropanol or ethanol.[17]
Workflow for a Sodium/Benzophenone Still (for THF or Diethyl Ether):
Caption: Workflow for drying THF using a sodium/benzophenone still.
Q4: What are the best drying agents for different classes of solvents?
A4: The choice of drying agent depends on the solvent's chemical properties, the required level of dryness, and the potential for side reactions.[19]
| Drying Agent | Suitable Solvents | Unsuitable Solvents/Comments |
| Sodium Sulfate (Na₂SO₄) | General purpose, good for pre-drying | Low efficiency and capacity. Not for achieving very low water levels.[20] |
| Magnesium Sulfate (MgSO₄) | General purpose, higher efficiency than Na₂SO₄ | Slightly acidic, can react with acid-sensitive compounds.[21] |
| Calcium Chloride (CaCl₂) | Hydrocarbons, ethers, alkyl halides | Reacts with alcohols, phenols, amines, amides, and ketones.[19] |
| Calcium Hydride (CaH₂) | Hydrocarbons, ethers, dichloromethane, acetonitrile | Reacts with protic solvents (alcohols, acids) and some esters.[22] |
| Molecular Sieves (3Å or 4Å) | Broad compatibility, very high efficiency | Incompatible with acetone. Requires activation.[12][13] |
| Sodium/Benzophenone | Ethers (THF, diethyl ether), hydrocarbons | Reacts with halogenated solvents and protic solvents.[19][22] |
| Phosphorus Pentoxide (P₄O₁₀) | Hydrocarbons, alkyl/aryl halides, acetonitrile | Extremely reactive and difficult to handle. Forms a film that can hinder drying.[23] |
| Potassium Hydroxide (KOH) | Amines | Reacts with acidic and neutral compounds. |
Q5: Are there safer alternatives to solvent stills for obtaining ultra-dry solvents?
A5: Yes, solvent purification systems (SPS), sometimes referred to as Grignard apparatuses or "push stills," are a safer and often more convenient alternative to traditional distillation.[24][25] These systems work by passing the solvent through columns packed with activated alumina to remove water and a copper catalyst to remove oxygen.[24]
Comparison of Solvent Stills and Solvent Purification Systems:
| Feature | Solvent Still | Solvent Purification System (SPS) |
| Principle | Distillation from a reactive drying agent | Passage through packed columns (e.g., activated alumina) |
| Heat Required | Yes | No (operates at room temperature)[24] |
| Safety | High risk of fire and explosion | Significantly lower risk[26] |
| Convenience | Requires setup, monitoring, and quenching | "On-demand" dispensing of dry solvent |
| Water Content | Typically 20-40 ppm for THF[26] | Typically 5-10 ppm for THF[26] |
| Oxygen Removal | Yes (with Na/benzophenone) | Yes (with copper catalyst)[24] |
Logical Flow for Choosing a Drying Method:
Caption: Decision tree for selecting an appropriate solvent drying method.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Store and Handle Solvents Safely [sreeleo.com]
- 3. Best Practices for Handling and Storing Solvents [postapplescientific.com]
- 4. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 7. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 8. mt.com [mt.com]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. redriver.team [redriver.team]
- 12. web.uvic.ca [web.uvic.ca]
- 13. jalonzeolite.com [jalonzeolite.com]
- 14. sciencing.com [sciencing.com]
- 15. kent.edu [kent.edu]
- 16. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 17. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 18. scribd.com [scribd.com]
- 19. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Drying solvents and Drying agents [delloyd.50megs.com]
- 24. Alternatives to Traditional Thermal Distillation – Emory Research Administration News [scholarblogs.emory.edu]
- 25. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 26. uottawa.ca [uottawa.ca]
Validation & Comparative
Interpreting the Mass Spectrum of Ethyl 4-nitrobenzoylacetate: A Comparative Guide
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. This guide provides an in-depth analysis of the mass spectrum of Ethyl 4-nitrobenzoylacetate, a compound of interest in various synthetic pathways. By dissecting its fragmentation patterns and comparing them with a structurally similar analog, we aim to equip scientists with the expertise to confidently identify and characterize this and related molecules. Our approach is grounded in established chemical principles and supported by experimental data, ensuring a self-validating and trustworthy interpretation.
Ionization and Molecular Ion Behavior of this compound
The initial step in the mass spectrometric analysis of this compound (Molecular Weight: 237.21 g/mol , Formula: C₁₁H₁₁NO₅) is the formation of a molecular ion. The choice of ionization technique is paramount and dictates the initial information we can glean.
-
Electron Ionization (EI): As a hard ionization technique, EI bombards the molecule with high-energy electrons, typically 70 eV. This process is highly likely to produce a discernible molecular ion peak (M⁺•) at m/z 237. However, the high energy involved will also induce significant fragmentation, providing a detailed molecular fingerprint.
-
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that is particularly useful for polar and thermally labile compounds.[1] In positive ion mode, we would expect to observe the protonated molecule, [M+H]⁺, at m/z 238. In negative ion mode, deprotonation could occur, although less likely given the absence of a strongly acidic proton, or adducts with anions from the solvent might be seen. ESI typically results in less fragmentation than EI, making it ideal for confirming the molecular weight.
For the purpose of structural elucidation through fragmentation analysis, this guide will focus on the interpretation of an Electron Ionization (EI) mass spectrum.
Predicted Fragmentation Pattern of this compound under EI
The fragmentation of the this compound molecular ion (m/z 237) is driven by the presence of several key functional groups: the nitroaromatic ring, the β-keto group, and the ethyl ester. The most likely fragmentation pathways are initiated by cleavages at the most labile bonds and the formation of stable neutral losses and fragment ions.
Nitroaromatic compounds are well-known to exhibit characteristic losses of NO (30 u) and NO₂ (46 u).[2] The β-keto ester moiety is prone to α-cleavage adjacent to the carbonyl groups and McLafferty-type rearrangements.[3]
The proposed primary fragmentation pathways are as follows:
-
Loss of the Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O bond in the ester group is a common fragmentation pathway for ethyl esters. This would result in the formation of the 4-nitrobenzoylacetyl cation at m/z 192 . This is often a very stable acylium ion.
-
Loss of an Ethyl Radical (•CH₂CH₃): Alpha-cleavage adjacent to the ester carbonyl can lead to the loss of an ethyl radical, forming an ion at m/z 208 .
-
Cleavage of the Nitro Group: The nitro group can be lost in two primary ways:
-
Loss of a nitro radical (•NO₂) results in a fragment at m/z 191 .
-
Loss of nitric oxide (NO) gives a fragment at m/z 207 .
-
-
McLafferty Rearrangement: The ester can undergo a McLafferty rearrangement, leading to the loss of a neutral ethene molecule (C₂H₄, 28 u) and the formation of the 4-nitrobenzoyl-acetic acid radical cation at m/z 209 .
-
Cleavage between the Carbonyl Groups: The bond between the two carbonyl carbons can cleave, leading to the formation of the 4-nitrobenzoyl cation at m/z 150 and the loss of a neutral ketene derivative. The 4-nitrobenzoyl cation is a prominent peak in the mass spectra of many 4-nitrobenzoyl derivatives.
These primary fragments can undergo further fragmentation, leading to a complex and informative mass spectrum. For instance, the 4-nitrobenzoyl cation (m/z 150) can subsequently lose NO₂ to form the benzoyl cation at m/z 104, or lose CO to form the 4-nitrophenyl cation at m/z 122.
Caption: Predicted EI fragmentation of this compound.
| m/z | Proposed Fragment Ion | Neutral Loss |
| 237 | [C₁₁H₁₁NO₅]⁺• (Molecular Ion) | - |
| 209 | [C₉H₇NO₅]⁺• | C₂H₄ |
| 192 | [C₉H₆NO₄]⁺ | •OCH₂CH₃ |
| 191 | [C₁₁H₁₁O₃]⁺• | •NO₂ |
| 150 | [C₇H₄NO₃]⁺ | •CH₂COOC₂H₅ |
| 122 | [C₆H₄NO₂]⁺ | CO (from m/z 150) |
| 104 | [C₇H₄O]⁺ | NO₂ (from m/z 150) |
| 76 | [C₆H₄]⁺• | CO (from m/z 104) |
Comparative Analysis: this compound vs. Ethyl Benzoylacetate
To underscore the diagnostic value of the nitro group in the fragmentation pattern, we will compare the predicted spectrum of this compound with the known mass spectrum of its non-nitrated analog, Ethyl Benzoylacetate (Molecular Weight: 192.21 g/mol , Formula: C₁₁H₁₂O₃). The mass spectrum of Ethyl Benzoylacetate is available from the NIST WebBook.[2]
The fragmentation of Ethyl Benzoylacetate is dominated by cleavages around the keto-ester moiety. The primary fragments observed are:
-
Molecular Ion (M⁺•): m/z 192
-
[M - •OCH₂CH₃]⁺: m/z 147 (benzoylacetyl cation)
-
[M - C₂H₄]⁺•: m/z 164 (McLafferty rearrangement)
-
[C₆H₅CO]⁺: m/z 105 (benzoyl cation) - This is often the base peak.
-
[C₆H₅]⁺: m/z 77 (phenyl cation)
Caption: EI fragmentation pathway of Ethyl Benzoylacetate.
Comparative Data Summary
| Feature | This compound (Predicted) | Ethyl Benzoylacetate (Experimental) | Key Difference |
| Molecular Ion (m/z) | 237 | 192 | 45 u difference due to NO₂ group |
| Key Fragments (m/z) | 192, 191, 150, 122, 104, 76 | 147, 164, 105, 77 | Presence of nitrogen-containing fragments |
| Base Peak (Predicted) | Likely m/z 150 (4-nitrobenzoyl cation) | m/z 105 (benzoyl cation) | Shift in base peak due to nitro group |
| Characteristic Losses | •NO₂ (46 u), NO (30 u) | None related to nitro group | Diagnostic for nitroaromatic compounds |
The comparison clearly illustrates the profound influence of the 4-nitro substituent on the mass spectrum. The presence of fragments at m/z 191 (M-46) and m/z 150 are strong indicators of a nitrobenzoyl structure.
Experimental Protocols
To obtain high-quality mass spectra for compounds like this compound, adherence to a well-defined experimental protocol is crucial. Below are step-by-step methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS with Electron Ionization (EI)
This method is ideal for analyzing the fragmentation pattern of thermally stable and volatile compounds.
A. Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a volatile organic solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.[4]
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.[5]
-
Transfer the final solution to a 2 mL glass autosampler vial.
B. Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
LC-MS with Electrospray Ionization (ESI)
This method is suitable for confirming the molecular weight and for analyzing samples that may be thermally labile.
A. Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an LC vial.
B. Instrumentation and Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).
-
Column: Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm) or equivalent reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start at 30% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3500 V.
-
Scan Range: m/z 100-500.
Conclusion
The mass spectrum of this compound, when analyzed by Electron Ionization, is predicted to exhibit a rich fragmentation pattern that is highly indicative of its structure. The key to its interpretation lies in recognizing the characteristic losses associated with both the nitroaromatic system (loss of •NO₂ and NO) and the β-keto ester functionality (α-cleavages and McLafferty rearrangement). Comparison with the mass spectrum of Ethyl Benzoylacetate effectively highlights the diagnostic fragments introduced by the nitro group, particularly the prominent 4-nitrobenzoyl cation at m/z 150. By employing the detailed experimental protocols provided, researchers can reliably generate high-quality mass spectra for this and similar compounds, enabling confident structural confirmation and characterization in their scientific endeavors.
References
Comparing the reactivity of Ethyl 4-nitrobenzoylacetate with Ethyl acetoacetate.
An In-Depth Comparative Guide to the Reactivity of Ethyl 4-nitrobenzoylacetate and Ethyl acetoacetate
For chemists engaged in organic synthesis, particularly in the fields of pharmaceutical and materials science, β-keto esters are foundational building blocks. Their utility stems from the reactivity of the active methylene group nestled between two carbonyl functionalities. This guide provides a detailed comparative analysis of two prominent β-keto esters: the aromatic this compound and the aliphatic Ethyl acetoacetate. By examining their structural differences, we will explore the resulting-and often profound-divergences in their chemical behavior, supported by experimental data and detailed protocols.
Structural and Electronic Foundations of Reactivity
The reactivity of any β-keto ester is fundamentally governed by the acidity of the α-hydrogens and the electrophilicity of its carbonyl carbons. The primary distinction between this compound and Ethyl acetoacetate lies in the substitution at the benzoyl versus the acetyl group, respectively.
-
Ethyl acetoacetate (EAA) features a simple methyl group adjacent to one of the carbonyls. Its reactivity profile is considered a benchmark for aliphatic β-keto esters.
-
This compound incorporates a 4-nitrophenyl group. This substituent dramatically alters the molecule's electronic landscape through potent inductive and resonance effects, which withdraw electron density from the entire benzoyl moiety and, consequently, from the active methylene center.
DOT Diagram: Structural Comparison
Caption: Molecular structures of Ethyl acetoacetate and this compound.
Comparative Analysis of Key Chemical Properties
The electronic differences between the two molecules manifest in several key chemical properties that dictate their reactivity in synthesis.
Acidity of α-Hydrogens and Enolate Stability
The most significant consequence of the 4-nitrophenyl group is the enhanced acidity of the α-hydrogens. The strong electron-withdrawing nitro group delocalizes the negative charge of the resulting enolate far more effectively than the simple acetyl group in EAA.
In Ethyl acetoacetate, the negative charge of the enolate is delocalized over the two adjacent carbonyl oxygen atoms. In this compound, this delocalization extends further into the aromatic ring and onto the nitro group, providing substantial additional stabilization. This increased stability of the conjugate base translates to a lower pKa for the α-protons, meaning they can be removed by a weaker base.
DOT Diagram: Enolate Resonance Stabilization
Caption: Enhanced resonance stabilization in the enolate of this compound.
Keto-Enol Tautomerism
β-dicarbonyl compounds exist in a dynamic equilibrium between their keto and enol forms.[1] The position of this equilibrium is highly dependent on the solvent and molecular structure.[2] For Ethyl acetoacetate, the enol content is modest (e.g., ~8% in the neat liquid, but can be higher in non-polar solvents like toluene).[1][2] The enol form is stabilized by intramolecular hydrogen bonding.
For this compound, the extended conjugation provided by the aromatic ring in the enol form suggests a potentially higher enol content compared to EAA under identical conditions. The electron-withdrawing nitro group further stabilizes the conjugated π-system of the enol tautomer.
Table 1: Comparison of Physicochemical Properties
| Property | Ethyl Acetoacetate | This compound | Rationale for Difference |
| Molecular Weight | 130.14 g/mol [1] | 237.21 g/mol [3] | Addition of the nitrophenyl group. |
| pKa (α-H) | ~10.7 (in H₂O)[1] | Expected to be significantly lower | Enhanced enolate stabilization via resonance with the nitro group. |
| Typical Enol % | 0.4% (in water) to 19.8% (in toluene)[2] | Expected to be higher than EAA in non-polar solvents | Extended conjugation in the enol form is stabilized by the aromatic system. |
| Physical State | Colorless liquid[1] | Solid, mp 71-73 °C[3] | Larger, more rigid structure leads to stronger intermolecular forces. |
Reactivity in Key Synthetic Transformations
The differences in acidity and electronic structure directly impact how these molecules perform in common synthetic reactions.
Alkylation and Acylation
The acetoacetic ester synthesis is a classic method for preparing ketones.[4] It involves the alkylation of the α-carbon followed by hydrolysis and decarboxylation.[4][5]
-
Ethyl Acetoacetate: Typically requires a relatively strong base, such as sodium ethoxide (NaOEt) in ethanol, to quantitatively form the enolate for subsequent alkylation.[6]
-
This compound: Due to its higher acidity, enolate formation can be achieved with milder bases (e.g., potassium carbonate) or under phase-transfer catalysis conditions. This can be advantageous when working with base-sensitive substrates. The increased stability of the enolate may slightly reduce its nucleophilicity, potentially affecting reaction rates compared to the EAA enolate, though this is often offset by the ease of its formation.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.[7]
-
Ethyl Acetoacetate: Readily participates in Knoevenagel condensations with various aldehydes.[7][8]
-
This compound: Is also an excellent substrate for Knoevenagel condensations.[3][9] The heightened acidity of the α-protons facilitates the initial deprotonation step, often allowing the reaction to proceed under very mild conditions, sometimes with just a catalytic amount of a weak amine base like piperidine or even an amino acid catalyst like lysine.[3][7] The high reactivity makes it particularly useful for condensations with less reactive ketones.
Japp-Klingemann Reaction
This reaction synthesizes hydrazones from β-keto esters and aryl diazonium salts, which are valuable intermediates for Fischer indole synthesis.[10][11] The mechanism involves nucleophilic attack of the enolate on the diazonium salt, followed by hydrolysis and decarboxylation.[11][12][13] Both EAA and its aromatic counterparts are suitable substrates for this transformation.[14] The enhanced acidity of this compound facilitates the initial enolate formation, making it a highly reactive partner in this synthesis.
Hydrolysis and Decarboxylation
The conversion of a β-keto ester to a ketone is a cornerstone of its synthetic utility.[15] This process involves hydrolysis of the ester to a β-keto acid, which then readily decarboxylates upon gentle heating.[15][16]
-
Ethyl Acetoacetate: Undergoes "ketonic hydrolysis" with dilute acid or base to yield a substituted acetone.[17]
-
This compound: Similarly undergoes hydrolysis and decarboxylation to produce a substituted 4-nitroacetophenone. The reaction conditions are broadly similar, though the stability of the aromatic ring and the influence of the nitro group might require slight modifications to temperature or reaction time for optimal yields.
Experimental Protocols
To provide a practical context, the following section details a representative experimental protocol for a Knoevenagel condensation, highlighting the operational differences between the two substrates.
Protocol 1: Knoevenagel Condensation of Benzaldehyde with Ethyl Acetoacetate
Objective: To synthesize Ethyl 2-benzylidene-3-oxobutanoate.
Materials:
-
Ethyl acetoacetate
-
Benzaldehyde
-
Piperidine
-
Ethanol
-
TLC plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, combine ethyl acetoacetate (1.30 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Upon completion, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure ethyl 2-benzylidene-3-oxobutanoate.
DOT Diagram: Knoevenagel Condensation Workflow
Caption: A generalized workflow for the Knoevenagel condensation reaction.
Protocol 2: Knoevenagel Condensation of Benzaldehyde with this compound
Objective: To synthesize Ethyl 2-benzylidene-3-(4-nitrophenyl)-3-oxopropanoate.
Causality Behind Choices: Due to the higher acidity of this compound, this reaction often proceeds more rapidly and may not require an external solvent or as much catalyst. The protocol is adjusted for efficiency based on this enhanced reactivity.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
TLC plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (2.37 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).
-
Add a single drop of piperidine as a catalyst.
-
Stir the mixture at room temperature. The reaction is often mildly exothermic.
-
The reaction should proceed to completion within 1-2 hours, often solidifying as the product forms. Monitor by TLC as needed.
-
Once the reaction is complete (as indicated by solidification or TLC), add a small amount of cold ethanol to create a slurry.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove any unreacted starting materials.
-
The product is often pure enough for many applications, but can be recrystallized from ethanol if necessary.
Conclusion
While both this compound and Ethyl acetoacetate are classified as β-keto esters, their reactivity profiles are distinct and complementary. Ethyl acetoacetate serves as a reliable, workhorse reagent for classic acetoacetic ester syntheses. In contrast, this compound exhibits significantly enhanced α-proton acidity due to the powerful electron-withdrawing nature of the 4-nitrophenyl group.
This heightened acidity makes this compound the superior substrate for reactions where facile enolate formation is paramount, such as Knoevenagel condensations with less reactive carbonyls or reactions requiring milder, base-sensitive conditions. For the practicing chemist, understanding these nuances is critical for substrate selection, reaction design, and the efficient synthesis of complex molecular targets.
References
- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. This compound 838-57-3 [sigmaaldrich.com]
- 4. aklectures.com [aklectures.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 11. Japp-Klingemann_reaction [chemeurope.com]
- 12. Japp klingemann reaction | PPTX [slideshare.net]
- 13. expertsmind.com [expertsmind.com]
- 14. bates.alma.exlibrisgroup.com [bates.alma.exlibrisgroup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Decarboxylation [organic-chemistry.org]
- 17. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
A comparative study of different catalysts for Ethyl 4-nitrobenzoylacetate synthesis.
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 4-nitrobenzoylacetate, a versatile precursor for various pharmaceuticals and fine chemicals, is one such crucial building block. Its synthesis, primarily achieved through a mixed Claisen condensation, is highly dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of different catalytic systems for the synthesis of this compound, offering experimental insights and data to inform your selection and optimize your synthetic route.
The Synthetic Crossroads: Claisen Condensation for this compound
The principal and most effective method for synthesizing this compound is the Claisen condensation. This carbon-carbon bond-forming reaction occurs between two esters in the presence of a strong base. Specifically for our target molecule, the reaction involves the condensation of ethyl 4-nitrobenzoate with ethyl acetate.[1] The choice of catalyst, typically a strong base, is critical as it governs the reaction's efficiency, yield, and overall success.
The reaction proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl 4-nitrobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide group yields the desired β-keto ester, this compound. A stoichiometric amount of base is generally required to drive the reaction to completion by deprotonating the resulting β-keto ester.[2]
A Comparative Look at Catalytic Systems
While the classic approach relies on strong alkoxide bases, the field of organic synthesis has evolved to include organocatalysts and biocatalysts, each with distinct advantages and disadvantages. Here, we compare these catalytic paradigms in the context of β-keto ester synthesis.
Traditional Base Catalysis: The Workhorse of Claisen Condensation
Strong bases, particularly sodium alkoxides like sodium ethoxide (NaOEt), are the conventional catalysts for Claisen condensations.[3][4]
Mechanism of Action: The alkoxide base abstracts an α-proton from an enolizable ester (ethyl acetate in this case) to form a resonance-stabilized enolate anion.[5] This enolate then attacks the carbonyl of the non-enolizable ester (ethyl 4-nitrobenzoate), leading to the formation of the β-keto ester. The use of the conjugate base of the alcohol corresponding to the ester's alkoxy group (e.g., ethoxide for ethyl esters) is a common strategy to prevent transesterification side reactions.[5]
Performance and Considerations:
-
Yield: Sodium ethoxide is known to produce good to excellent yields in Claisen condensations, often around 75% for the synthesis of a benchmark β-keto ester like ethyl acetoacetate.[3]
-
Reaction Conditions: The reaction is typically carried out in an alcoholic solvent (e.g., ethanol) at reflux temperature.[3]
-
Drawbacks: These strong bases are highly sensitive to moisture and require anhydrous reaction conditions. The workup procedure often involves neutralization with acid.[4]
Organocatalysis: A Modern, Metal-Free Approach
Organocatalysts, small organic molecules that can catalyze reactions, have emerged as a powerful alternative to metal-based and traditional base catalysts. For reactions like the aldol and related condensations, amino acids such as L-proline have shown significant promise.
Mechanism of Action: While not a direct catalyst for the classic Claisen condensation, organocatalysts can facilitate related C-C bond-forming reactions. For instance, in a cross-aldol type reaction, L-proline can activate the carbonyl compound to promote the formation of the enolate equivalent.
Performance and Considerations:
-
Yield: For the synthesis of ethyl acetoacetate via a cross-aldol reaction, L-proline has been reported to achieve yields of approximately 85%.[3]
-
Reaction Conditions: These reactions are often performed under milder conditions, such as at room temperature in solvents like dichloromethane.[3]
-
Advantages: Organocatalysts are generally less sensitive to air and moisture compared to strong bases, are considered more environmentally benign, and can offer high stereoselectivity in certain reactions.
Biocatalysis: The Green and Selective Route
Enzymes, as biocatalysts, offer unparalleled selectivity and operate under mild, environmentally friendly conditions. Lipases, such as Candida antarctica Lipase B (CALB), are particularly effective in catalyzing esterification and transesterification reactions.
Mechanism of Action: While not a direct catalyst for the Claisen condensation, biocatalysts can be employed in alternative synthetic routes or for transformations of related compounds. For instance, CALB can be highly efficient in the transesterification of β-keto esters.[6]
Performance and Considerations:
-
Yield: In the transesterification of ethyl acetate and acetylacetone to form ethyl acetoacetate, CALB can achieve yields greater than 90%.[3]
-
Reaction Conditions: Biocatalytic reactions are typically run under very mild conditions, often solvent-free and at near-ambient temperatures (e.g., 35°C).[3]
-
Advantages: Enzymes offer high chemo-, regio-, and stereoselectivity. They are biodegradable and operate under green conditions.
-
Limitations: Enzyme stability, cost, and the need for specific reaction media can be limiting factors.
Data at a Glance: A Comparative Summary
To provide a clear comparison, the following table summarizes the performance of representative catalysts for the synthesis of ethyl acetoacetate, a close analogue of this compound. This data serves as a valuable benchmark for what can be expected for the synthesis of other β-keto esters.
| Catalyst System | Catalyst | Reaction Type | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Traditional Base | Sodium Ethoxide (NaOEt) | Claisen Condensation | Ethyl Acetate | Ethanol | 78 | 2-3 | ~75 |
| Organocatalysis | L-Proline | Cross-Aldol Reaction | Acetaldehyde, Ethyl diazoacetate | Dichloromethane | Room Temp. | 12 | ~85 |
| Biocatalysis | Candida antarctica Lipase B (CALB) | Transesterification | Ethyl Acetate, Acetylacetone | Solvent-free | 35 | 4 | >90 |
Table adapted from BenchChem, 2025.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Traditional Base Catalysis (Representative)
This protocol is a representative procedure based on the principles of the Claisen condensation for the synthesis of this compound.
Materials:
-
Ethyl 4-nitrobenzoate
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Addition of Reactants: To the stirred solution, add a mixture of ethyl 4-nitrobenzoate (1 equivalent) and anhydrous ethyl acetate (3-5 equivalents) dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizing the Process
Claisen Condensation Mechanism
Caption: Mechanism of the base-catalyzed Claisen condensation.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound via the Claisen condensation is a well-established and robust method. While traditional strong bases like sodium ethoxide remain a reliable and effective choice, offering good yields under standard laboratory conditions, researchers should also consider the potential benefits of organocatalysts and biocatalysts. These modern catalytic systems can provide advantages in terms of milder reaction conditions, improved selectivity, and a more favorable environmental profile. The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
A Comparative Guide to the Synthesis of Ethyl 4-nitrobenzoylacetate Derivatives: A Traditional Approach Versus a Modern Green Chemistry Route
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of β-keto esters such as Ethyl 4-nitrobenzoylacetate and its derivatives is a critical step for the development of a wide array of more complex molecules. These compounds serve as versatile building blocks, and the efficiency, scalability, and environmental impact of their synthesis are of paramount concern. This guide provides an in-depth technical comparison between a traditional, well-established synthetic method—the Claisen condensation—and a modern, green chemistry approach utilizing solvent-free, microwave-assisted synthesis.
The Enduring Standard: The Traditional Claisen Condensation
The Claisen condensation is a cornerstone of organic chemistry for the formation of carbon-carbon bonds and has long been the standard method for synthesizing β-keto esters.[1] The reaction involves the base-catalyzed condensation of two ester molecules.[1] In the context of this compound synthesis, this involves the reaction of ethyl 4-nitrobenzoate with ethyl acetate in the presence of a strong base, typically sodium ethoxide.
The mechanism is initiated by the deprotonation of the α-carbon of ethyl acetate by the strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 4-nitrobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester, this compound. A crucial aspect of this reaction is the use of at least a full equivalent of the base, as the resulting β-keto ester is acidic enough to be deprotonated by the alkoxide base, which helps to drive the reaction to completion.[2]
Causality in Experimental Choices for the Traditional Route
The choice of a strong base like sodium ethoxide is critical; its role is to be basic enough to deprotonate the α-carbon of the ester, initiating the reaction. The use of an alcoholic solvent, typically ethanol, is common as it is the conjugate acid of the ethoxide base, thus preventing unwanted transesterification reactions. The reaction is often carried out at elevated temperatures over several hours to ensure the reaction proceeds to completion. The final workup involves acidification to neutralize the base and protonate the enolate of the product, yielding the final this compound.
A New Paradigm: Solvent-Free, Microwave-Assisted Synthesis
In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methodologies.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.[4] When applied to the Claisen condensation, microwave irradiation can provide rapid and uniform heating of the reactants, accelerating the reaction rate.[5]
A particularly attractive modern approach is the solvent-free Claisen condensation. By omitting the solvent, this method reduces waste, simplifies purification, and can sometimes lead to different reactivity and selectivity.[6] For the synthesis of this compound, a proposed new route involves the direct reaction of ethyl 4-nitrobenzoate and ethyl acetate with a strong base, such as potassium tert-butoxide, under solvent-free conditions and microwave irradiation.
The Rationale Behind the Modern Approach
The use of microwave irradiation provides a more efficient means of energy transfer directly to the reactants, often allowing for reactions to be completed in minutes rather than hours.[4] The choice of a strong, non-nucleophilic base like potassium tert-butoxide can be advantageous in a solvent-free setting. The absence of a solvent eliminates a significant source of waste and potential side reactions. This approach aligns with the principles of green chemistry by improving energy efficiency and reducing the use of hazardous substances.[3][7]
Head-to-Head Comparison: Traditional vs. New Route
| Parameter | Traditional Claisen Condensation | New Solvent-Free, Microwave-Assisted Route |
| Reaction Time | Several hours (typically 2-4 hours) | Minutes (e.g., 30 minutes)[6] |
| Temperature | Reflux temperatures (e.g., ~78 °C for ethanol) | Controlled microwave heating (e.g., 100 °C)[6] |
| Solvent | Typically ethanol or other suitable organic solvent | Solvent-free |
| Base | Sodium ethoxide (in stoichiometric amounts) | Potassium tert-butoxide (or similar strong base) |
| Yield | Moderate to good (often in the range of 50-70%) | Potentially higher yields (e.g., ~80% or more)[6] |
| Workup | Acidic workup, extraction, and purification | Simplified workup, often with direct purification |
| Environmental Impact | Generates solvent waste | Minimal waste, energy-efficient |
Experimental Protocols
Traditional Claisen Condensation Protocol (Representative)
Materials:
-
Ethyl 4-nitrobenzoate
-
Ethyl acetate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
Add ethyl acetate (1.5 equivalents) to the solution and stir for 15 minutes.
-
Add ethyl 4-nitrobenzoate (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
New Solvent-Free, Microwave-Assisted Protocol (Proposed)
Materials:
-
Ethyl 4-nitrobenzoate
-
Ethyl acetate
-
Potassium tert-butoxide
-
Microwave reactor
-
Silica gel for chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a microwave-safe reaction vessel, combine ethyl 4-nitrobenzoate (1.0 equivalent), ethyl acetate (1.5 equivalents), and potassium tert-butoxide (1.1 equivalents).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100°C for 30 minutes with stirring.[6]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dissolve the resulting solid in a suitable organic solvent (e.g., ethyl acetate) and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizing the Workflows
Conclusion
The traditional Claisen condensation remains a reliable and well-understood method for the synthesis of this compound derivatives. However, it is often hampered by long reaction times and the generation of solvent waste. The proposed solvent-free, microwave-assisted route offers a compelling alternative that aligns with the principles of green chemistry. The significant reduction in reaction time, coupled with the elimination of solvent and the potential for higher yields, makes it an attractive option for modern synthetic laboratories. While the initial investment in microwave technology is a consideration, the long-term benefits in terms of efficiency, sustainability, and potentially lower operating costs are substantial. For researchers and drug development professionals, the adoption of such modern synthetic routes can accelerate discovery and development timelines while minimizing environmental impact.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments for the Undergraduate Organic Chemistry Laboratory | CoLab [colab.ws]
- 6. butler.elsevierpure.com [butler.elsevierpure.com]
- 7. youtube.com [youtube.com]
A Comparative Guide to Purity Analysis of Ethyl 4-nitrobenzoylacetate: HPLC vs. GC
For Immediate Release
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceuticals and fine chemicals, the purity of intermediates is paramount. Ethyl 4-nitrobenzoylacetate, a key building block, requires robust analytical methods to ensure it meets stringent quality specifications. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, offering field-proven insights into methodology, validation, and application.
Understanding the Analyte: this compound
To select and optimize an analytical method, we must first understand the physicochemical properties of this compound.
-
Structure: C₁₁H₁₁NO₅
-
Molecular Weight: 237.21 g/mol [1]
-
Key Features: It possesses a nitroaromatic ring, which is an excellent chromophore for UV detection in HPLC. It also has a β-ketoester functional group.
-
Polarity: It is a moderately polar molecule, making it suitable for reversed-phase HPLC.
-
Volatility & Thermal Stability: The compound has a melting point between 71-86°C[1][2]. While it has sufficient volatility for GC analysis, the β-ketoester moiety can be susceptible to thermal degradation at excessively high temperatures, a critical consideration for GC method development.
High-Performance Liquid Chromatography (HPLC): The Workhorse Method
For routine quality control and purity assessment of this compound, Reversed-Phase HPLC (RP-HPLC) is often the method of choice. This is due to its high resolution, sensitivity, and suitability for non-volatile or thermally sensitive impurities.[3] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.[4]
Causality in Method Design
The selection of RP-HPLC is a logical choice driven by the analyte's structure. The presence of the nitro-substituted benzene ring provides strong UV absorbance, making a UV detector highly effective and sensitive.[5] A C18 column is chosen for its versatility in retaining moderately polar compounds like this compound through hydrophobic interactions. The mobile phase, typically a mixture of acetonitrile and water, is optimized to achieve a balance between adequate retention and reasonable analysis time.
Experimental Protocol: RP-HPLC
1. Instrumentation:
- HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.
2. Reagents and Materials:
- Acetonitrile (HPLC grade)
- Water (HPLC grade or ultrapure)
- This compound reference standard and sample
- 0.45 µm syringe filters
3. Chromatographic Conditions:
| Parameter | Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry standard for separating a wide range of medium polarity compounds.[6] Provides good resolution and peak shape. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution (e.g., starting at 40% Acetonitrile and ramping up) is effective for eluting the main peak while also separating less polar and more polar impurities within a single run. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection | UV at 254 nm | The nitroaromatic group has strong absorbance near this wavelength, providing high sensitivity.[5] |
| Injection Vol. | 10 µL | A typical volume to achieve good peak response without overloading the column. |
| Sample Prep. | Dissolve ~1 mg/mL in Acetonitrile | Acetonitrile is a strong solvent for the analyte and is compatible with the mobile phase. |
4. Method Validation:
- The method must be validated according to ICH Q2(R1) guidelines to ensure its suitability.[7][8][9] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[10]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Gas Chromatography (GC): A Viable Alternative
GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. For this compound, GC can be an excellent alternative to HPLC, particularly for identifying volatile impurities that might not be well-resolved by liquid chromatography.
Causality in Method Design
The primary prerequisite for GC analysis is that the analyte must be volatile and not decompose in the hot injector or column.[11] While this compound is a solid, it can be volatilized under typical GC conditions. The key challenge is to select injector and oven temperatures that are high enough for efficient chromatography but low enough to prevent thermal degradation of the β-ketoester group. A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds.
Experimental Protocol: GC-FID
1. Instrumentation:
- Gas chromatograph equipped with a split/splitless injector, FID detector, and an autosampler.
2. Reagents and Materials:
- Ethyl Acetate or Dichloromethane (GC grade, for sample dissolution)
- Helium or Nitrogen (High purity carrier gas)
- This compound reference standard and sample
3. Chromatographic Conditions:
| Parameter | Condition | Justification |
| Column | DB-5 or SE-54 (30 m x 0.25 mm, 0.25 µm) | A low-to-mid polarity column is suitable for this compound, providing good separation of potential impurities based on boiling point and polarity.[12] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. Constant flow mode provides more stable retention times with temperature programming. |
| Oven Program | 150°C (hold 1 min), ramp to 250°C at 10°C/min | A temperature ramp is necessary to elute the analyte in a reasonable time with good peak shape while separating it from more and less volatile impurities. |
| Injector Temp. | 240°C | Hot enough to ensure rapid volatilization but minimized to reduce the risk of thermal degradation. |
| Detector Temp. | 260°C (FID) | Must be hotter than the final oven temperature to prevent condensation of the analyte. |
| Split Ratio | 50:1 | A split injection is used for concentrated samples to prevent column overloading and ensure sharp peaks. |
| Sample Prep. | Dissolve ~2 mg/mL in Ethyl Acetate | Ethyl acetate is a common, volatile solvent suitable for GC analysis. |
4. Method Validation:
- As with HPLC, the GC method must be validated for its intended purpose, following guidelines such as ICH Q2(R1), focusing on parameters relevant to GC analysis.[7][13]
Workflow for GC Purity Analysis
References
- 1. This compound 838-57-3 [sigmaaldrich.com]
- 2. Ethyl (4-Nitrobenzoyl)acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jordilabs.com [jordilabs.com]
- 5. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. epa.gov [epa.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. starodub.nl [starodub.nl]
- 11. A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
A Comparative Mechanistic Guide to Reactions of Ethyl 4-Nitrobenzoylacetate
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for innovation and optimization. This guide provides an in-depth comparative analysis of key reactions involving Ethyl 4-nitrobenzoylacetate, a versatile building block in organic synthesis. We will dissect the mechanistic intricacies of pivotal transformations, supported by experimental data and protocols, to empower your research endeavors.
Introduction to this compound: A Versatile Synthetic Tool
This compound, also known as (p-nitrobenzoyl)acetic acid ethyl ester, is a β-keto ester that serves as a crucial precursor in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1][2][3] Its chemical reactivity is primarily dictated by the presence of three key functional groups: the ester, the ketone, and the activated methylene group, all influenced by the electron-withdrawing nitro group on the phenyl ring. This unique electronic and structural arrangement makes it a valuable substrate for a variety of mechanistically distinct reactions.
This guide will focus on a comparative mechanistic analysis of two fundamental reactions involving this compound: the Japp-Klingemann reaction and the Hantzsch pyridine synthesis. Additionally, we will explore the reduction of the nitro group, a common transformation in the path towards pharmacologically active molecules.
The Japp-Klingemann Reaction: A Gateway to Hydrazones and Indoles
The Japp-Klingemann reaction is a classical method for the synthesis of hydrazones from β-keto esters and aryl diazonium salts.[4][5][6] This reaction is of significant interest as the resulting hydrazones are stable intermediates that can be readily converted into valuable heterocyclic scaffolds, such as indoles via the Fischer indole synthesis.[5][6]
Mechanistic Pathway
The accepted mechanism for the Japp-Klingemann reaction involving this compound proceeds through several distinct steps:[5][6]
-
Enolate Formation: The reaction is initiated by the deprotonation of the acidic α-carbon of the β-keto ester by a base, forming a nucleophilic enolate.
-
Azo Coupling: The enolate anion then attacks the electrophilic diazonium salt, leading to the formation of an unstable azo compound.
-
Hydrolysis and Rearrangement: Subsequent hydrolysis of the ester group, followed by decarboxylation, yields the final hydrazone product. In the case of β-keto esters, the reaction typically proceeds with the cleavage of the acyl group rather than decarboxylation.[7]
Caption: Mechanistic pathway of the Japp-Klingemann reaction.
Comparison with Alternative Substrates
The reactivity of this compound in the Japp-Klingemann reaction can be compared to other β-dicarbonyl compounds.
| Substrate | Key Feature | Outcome |
| This compound | Electron-withdrawing nitro group | Enhances acidity of α-proton, facilitating enolate formation. |
| Ethyl acetoacetate | Less acidic α-proton | May require stronger basic conditions for efficient reaction. |
| Dibenzoylmethane | Two aroyl groups | Can lead to different cleavage products depending on reaction conditions. |
The electron-withdrawing nature of the p-nitrophenyl group in this compound makes the methylene protons more acidic, thus facilitating the initial deprotonation step under milder conditions compared to substrates like ethyl acetoacetate.
Experimental Protocol: Synthesis of Ethyl 2-(2-(4-nitrophenyl)-2-oxoethylidene)hydrazine-1-carboxylate
This protocol is a representative example and may require optimization.
-
Diazotization of Aniline: Dissolve aniline in hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Coupling Reaction: In a separate flask, dissolve this compound and sodium acetate in ethanol. Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the this compound solution with vigorous stirring.
-
Allow the reaction mixture to stir at low temperature for several hours.
-
The precipitated hydrazone product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol.
Hantzsch Pyridine Synthesis: A Multicomponent Route to Dihydropyridines
The Hantzsch pyridine synthesis is a multi-component reaction that provides access to 1,4-dihydropyridines (DHPs), a class of compounds with significant pharmacological importance, including calcium channel blockers.[8][9] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[8][10]
Mechanistic Insights
The mechanism of the Hantzsch synthesis is complex and can proceed through multiple pathways.[8][11] However, a generally accepted sequence of events involves:
-
Knoevenagel Condensation: One equivalent of the β-keto ester (this compound) reacts with the aldehyde to form an α,β-unsaturated carbonyl compound.[9]
-
Enamine Formation: The second equivalent of the β-keto ester reacts with the ammonia source to form a β-enamino ester.[9]
-
Michael Addition and Cyclization: The enamine undergoes a Michael addition to the α,β-unsaturated carbonyl compound. Subsequent cyclization and dehydration yield the 1,4-dihydropyridine ring.[9]
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. amiscientific.com [amiscientific.com]
- 3. Ethyl (4-Nitrobenzoyl)acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. synarchive.com [synarchive.com]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Confirming Reaction Products with 2D NMR
Introduction: Beyond the Lines of 1D NMR
In the realm of chemical synthesis and drug discovery, the successful isolation of a target molecule is only half the battle. The subsequent, and arguably more critical, phase is the unambiguous confirmation of its structure. For decades, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) has been the cornerstone of structural elucidation. However, as molecular complexity increases, so does the intricacy of their 1D spectra. Severe signal overlap and ambiguous multiplet patterns can render 1D NMR insufficient for a definitive structural assignment.[1][2]
This is where two-dimensional (2D) NMR spectroscopy emerges as an indispensable toolkit. By spreading NMR signals across two frequency dimensions, 2D NMR experiments resolve overlapping signals and, more importantly, reveal correlations between nuclei.[2][3] These correlations act as a molecular GPS, mapping out the connectivity (through-bond) and spatial proximity (through-space) of atoms, allowing researchers to piece together a molecule's structure with unparalleled confidence. This guide provides an in-depth comparison of the most vital 2D NMR techniques, grounded in the practical realities of a research environment, to empower scientists to move from a reaction mixture to a confirmed molecular structure.
The Foundation of Quality: A Word on Sample Preparation
Before delving into the pulse sequences and spectral interpretation, we must address the most critical, and often overlooked, step: sample preparation. The quality of your 2D NMR data is fundamentally limited by the quality of your sample. A poorly prepared sample will waste valuable instrument time and yield ambiguous, noisy, or artifact-laden spectra.
Key Considerations for High-Quality NMR Samples:
-
Solvent: Always use high-purity deuterated solvents. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability over long acquisition times.[4][5] Ensure the solvent fully dissolves your compound and does not react with it.
-
Concentration: The required concentration depends on the experiment and the sample's molecular weight. For small molecules (<1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for ¹H-detected experiments like COSY and HSQC.[4][6] More dilute samples can be used, but at the cost of significantly longer experiment times.
-
Purity: The sample should be free of particulate matter, which can degrade the magnetic field homogeneity and lead to poor resolution (broad peaks).[7] Filtering the sample through a small cotton or glass wool plug in a Pasteur pipette during transfer to the NMR tube is highly recommended.[5] Paramagnetic impurities (e.g., metal catalysts) are particularly detrimental and must be rigorously removed, as they cause severe peak broadening.[7]
-
NMR Tubes: Use clean, high-quality NMR tubes from a reputable manufacturer. Scratches or imperfections in the glass can distort the magnetic field.[6] Ensure the sample height is appropriate for the spectrometer's probe, typically around 4-5 cm (0.6-0.7 mL).[4][5]
Mapping the Proton Framework: Homonuclear Correlation
The first step in assembling a molecular puzzle is often to identify networks of coupled protons (spin systems). This is achieved with homonuclear correlation experiments, which map out ¹H-¹H connections.
COSY (COrrelation SpectroscopY)
The COSY experiment is the simplest and most common 2D NMR technique.[8] It identifies pairs of protons that are J-coupled, which typically means they are separated by two or three chemical bonds (geminal or vicinal protons).[2][9]
-
How to Read It: A COSY spectrum displays the 1D ¹H spectrum along both the horizontal and vertical axes. The signals on the diagonal correspond to the peaks in the 1D spectrum.[10][11] The crucial information lies in the off-diagonal peaks, known as "cross-peaks." A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at δ₂.[1][10] Each coupling gives rise to two cross-peaks that are symmetrical about the diagonal.[10]
-
Causality in Application: The presence of a COSY correlation provides direct evidence of through-bond connectivity. By "walking" through the correlations from one proton to its neighbor, and then to the next, one can trace out entire chains or fragments of the molecule's proton backbone.[12][13]
TOCSY (TOtal Correlation SpectroscopY)
While COSY reveals direct neighbors, the TOCSY experiment can be thought of as a "super-COSY." It reveals correlations between a given proton and all other protons within the same spin system, even if they are not directly coupled.[14][15]
-
How it Works: TOCSY employs a "spin-lock" period during the experiment. This effectively creates a cascade of magnetization transfer that propagates throughout an entire network of coupled spins.[14][16] The duration of this spin-lock (the mixing time) is a key parameter; longer mixing times (e.g., 80-120 ms) allow the magnetization to travel further, revealing more distant correlations.[14]
-
Causality in Application: TOCSY is exceptionally powerful for identifying discrete molecular building blocks, such as amino acid side chains in a peptide or individual sugar units in an oligosaccharide.[14] If you can identify one unique proton in a spin system, a TOCSY experiment can reveal the chemical shifts of all other protons belonging to that same fragment.[15]
Comparison: COSY vs. TOCSY
| Feature | COSY (Correlation Spectroscopy) | TOCSY (Total Correlation Spectroscopy) |
| Information Provided | Correlations between directly J-coupled protons (typically 2-3 bonds).[9] | Correlations between all protons within a continuous spin system.[14][16] |
| Primary Use Case | Establishing direct proton-proton connectivity; "walking" along a carbon chain. | Identifying all protons belonging to a discrete molecular fragment (e.g., an amino acid, a sugar ring).[14] |
| Key Experimental Parameter | Pulse angle (e.g., COSY-90 for sensitivity, COSY-45 for reduced diagonal).[10] | Mixing time (spin-lock duration); longer times reveal more distant correlations.[14] |
| Appearance | Cross-peaks appear only between adjacent coupled protons. | Cross-peaks can appear between a proton and all other protons in its spin system. |
Bridging the Gap: Heteronuclear Correlation
Once proton spin systems are identified, the next step is to anchor them to the carbon skeleton. This is achieved with heteronuclear experiments that correlate ¹H and ¹³C nuclei.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is the workhorse for determining direct, one-bond ¹H-¹³C correlations.[17][18] It is an incredibly sensitive technique because it detects the signal on the more sensitive ¹H nucleus.
-
How to Read It: An HSQC spectrum has a ¹H spectrum on one axis and a ¹³C spectrum on the other. Each peak in the spectrum represents a carbon atom that is directly attached to one or more protons. The coordinates of the peak give you the chemical shifts of the carbon and its attached proton(s).[19]
-
Causality in Application: HSQC provides an unambiguous assignment of every protonated carbon in the molecule. It instantly tells you which proton is attached to which carbon. An "edited" HSQC can further differentiate between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase), providing the same information as a DEPT-135 experiment but with much greater sensitivity.[18]
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the key to assembling the complete molecular structure. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²J_CH and ³J_CH).[17][18] Crucially, one-bond correlations are suppressed.
-
How to Read It: Like HSQC, the HMBC spectrum correlates ¹H and ¹³C chemical shifts. However, a peak at coordinates (δ_H, δ_C) now indicates that the proton at δ_H is 2 or 3 bonds away from the carbon at δ_C.[19]
-
Causality in Application: HMBC is the ultimate puzzle-piecing tool.
-
Connecting Fragments: It provides through-bond correlations that bridge gaps between spin systems identified by COSY. For example, a correlation from a proton in fragment A to a carbon in fragment B provides definitive evidence that these two fragments are connected.
-
Placing Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. However, they will show cross-peaks in an HMBC spectrum from nearby protons (2-3 bonds away). This is the primary method for placing carbonyls, nitriles, and other non-protonated carbons within the molecular framework.[20]
-
Comparison: HSQC vs. HMBC
| Feature | HSQC (Heteronuclear Single Quantum Coherence) | HMBC (Heteronuclear Multiple Bond Correlation) |
| Correlation Type | Through-bond, ¹H-¹³C | Through-bond, ¹H-¹³C |
| Correlation Distance | One bond (¹J_CH).[17][18] | Multiple bonds (typically 2-3, sometimes 4; ¹J_CH is suppressed).[17][18] |
| Primary Use Case | Assigning protons to their directly attached carbons; determining CH, CH₂, CH₃ multiplicity (edited HSQC).[18] | Connecting molecular fragments; placing quaternary carbons; assembling the complete carbon skeleton.[20] |
| Sensitivity | Very high (proton-detected). | High (proton-detected), but generally lower than HSQC. |
graph "HSQC_vs_HMBC" { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];// Define nodes C1 [label="C", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H1 [label="H", pos="-1.5,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="C", pos="1.5,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2 [label="H", pos="3,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cq [label="Cq", pos="0,-1.5!", fillcolor="#FBBC05"];
// Define edges C1 -- H1 [style=bold, color="#34A853", label=" HSQC (¹J)", fontcolor="#34A853"]; C1 -- C2 [style=solid]; C2 -- H2 [style=solid]; C1 -- Cq [style=solid];
// HMBC correlations H2 -- C1 [style=dashed, color="#EA4335", label=" HMBC (³J)", fontcolor="#EA4335"]; H1 -- Cq [style=dashed, color="#EA4335", label=" HMBC (²J)", fontcolor="#EA4335"]; }
Caption: HSQC reveals direct one-bond connections (solid green), while HMBC shows long-range 2- or 3-bond correlations (dashed red).
Confirming 3D Structure: Through-Space Correlation
While the experiments above build the 2D molecular map (the constitution), they provide little information about the 3D arrangement of atoms (the configuration and conformation). This is the domain of NOE-based experiments.
NOESY and ROESY (Nuclear Overhauser Effect SpectroscopY)
Unlike all other common 2D experiments, NOESY and its variant ROESY detect correlations between nuclei that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds.[21][22][23] This interaction, the Nuclear Overhauser Effect (NOE), is distance-dependent and provides powerful constraints for determining stereochemistry and molecular conformation.[24][25]
-
The Key Difference: The choice between NOESY and ROESY is dictated by the molecule's size (or more accurately, its rotational correlation time, τc).
-
NOESY: For small, rapidly tumbling molecules, the NOE is positive. For large, slowly tumbling molecules, the NOE is negative. Critically, for intermediate-sized molecules (~1000-1500 Da), the NOE can be close to zero, making the experiment fail.[21][22]
-
ROESY: The ROESY experiment (Rotating-frame Overhauser Effect Spectroscopy) is more robust. The ROE is always positive, regardless of molecular size.[21][22] Therefore, if a NOESY experiment yields no signals for a medium-sized molecule, a ROESY is the required alternative.
-
-
Causality in Application: A NOESY/ROESY cross-peak between two protons is definitive proof that they are spatially proximate. This is invaluable for:
-
Determining Stereochemistry: Distinguishing between cis and trans isomers on a double bond or a ring. For example, in a disubstituted cyclohexane, a cross-peak between two axial protons on the same face of the ring confirms their relative stereochemistry.
-
Assigning Regioisomers: Differentiating between, for example, 1,2-, 1,3-, and 1,4-disubstituted aromatic rings based on which protons show correlations to the substituent.[22]
-
Elucidating Conformation: Understanding the folding of peptides or the 3D shape of natural products.
-
A Unified Workflow for Structure Elucidation
No single 2D NMR experiment can solve a structure alone. The power lies in a systematic and integrated approach to data acquisition and interpretation.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. news-medical.net [news-medical.net]
- 3. chem.rutgers.edu [chem.rutgers.edu]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. scribd.com [scribd.com]
- 7. organomation.com [organomation.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 12. youtube.com [youtube.com]
- 13. emerypharma.com [emerypharma.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. The 2D TOCSY Experiment - Magritek [magritek.com]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. acdlabs.com [acdlabs.com]
- 21. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 22. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 23. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 24. acdlabs.com [acdlabs.com]
- 25. acdlabs.com [acdlabs.com]
Unraveling the Reaction Pathway of Ethyl 4-nitrobenzoylacetate: A Comparative Guide to Mechanistic Elucidation
For the modern researcher, scientist, and drug development professional, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of innovation. The ability to control and manipulate chemical transformations hinges on a precise knowledge of the intricate dance of electrons and atoms. Ethyl 4-nitrobenzoylacetate, a versatile building block in organic synthesis, presents a compelling case for the rigorous elucidation of its reaction pathways. This guide provides an in-depth, comparative analysis of isotopic labeling studies alongside alternative methods to dissect the reaction mechanism of this important β-keto ester.
At the heart of many reactions involving this compound and other β-keto esters is the decarboxylation of the corresponding β-keto acid, a process ripe for mechanistic inquiry. Understanding whether this reaction proceeds through a concerted or stepwise mechanism, and the nature of the transition state, is paramount for optimizing reaction conditions and designing novel synthetic strategies. This guide will explore the power of isotopic labeling to provide definitive answers to these questions and objectively compare this classical technique with modern computational and kinetic approaches.
The Decisive Evidence: Isotopic Labeling Studies
Isotopic labeling is a powerful and time-tested technique for tracing the fate of atoms throughout a chemical reaction.[1][2] By strategically replacing an atom with its heavier, stable isotope, we can follow its journey from reactant to product, providing unambiguous evidence for bond-breaking and bond-forming events. For the decarboxylation of the β-keto acid derived from this compound, a dual-labeling strategy employing Carbon-13 (¹³C) and Oxygen-18 (¹⁸O) can provide profound insights.
Proposed Isotopic Labeling Experiment to Probe the Decarboxylation Mechanism
This hypothetical experiment is designed to determine whether the decarboxylation of the β-keto acid of this compound proceeds via a concerted pericyclic mechanism or a stepwise mechanism involving a zwitterionic intermediate. The key is to analyze the distribution of the isotopic labels in the products.
Figure 1: Experimental workflow for the isotopic labeling study of this compound decarboxylation.
Experimental Protocol:
-
Synthesis of Labeled this compound: Synthesize this compound with a ¹³C label at the ketone carbonyl carbon and two ¹⁸O atoms in the carboxyl group of the ester. This can be achieved through a multi-step synthesis starting from ¹³C-labeled 4-nitrobenzoic acid and performing the esterification in H₂¹⁸O.
-
Hydrolysis to the β-Keto Acid: The labeled ester is subjected to hydrolysis under acidic or basic conditions using normal water (H₂¹⁶O) to yield the corresponding 4-nitrobenzoyl-[carbonyl-¹³C, carboxyl-¹⁸O₂]acetic acid. It is crucial to use H₂¹⁶O to avoid scrambling of the oxygen isotopes in the carboxyl group.
-
Decarboxylation: The isolated and purified labeled β-keto acid is then gently heated to induce decarboxylation.
-
Product Analysis: The evolved carbon dioxide is trapped and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its isotopic composition.[3][4][5] The organic product, 4-nitroacetophenone, is analyzed by NMR spectroscopy to confirm its structure.[6][7][8]
Interpreting the Results:
-
Concerted Mechanism: If the reaction proceeds through a cyclic, concerted transition state, one of the ¹⁸O atoms from the carboxyl group will be transferred to the ketone carbonyl group, resulting in the expulsion of ¹³C¹⁸O¹⁶O.
-
Stepwise Mechanism: If the reaction proceeds through a zwitterionic intermediate, the two C-O bonds of the carboxyl group become equivalent. This would lead to the loss of both ¹⁸O atoms as ¹³C¹⁸O₂, or scrambling of the oxygen isotopes with the solvent if the intermediate is long-lived, resulting in a mixture of isotopologues. The observation of predominantly ¹³C¹⁶O₂ would strongly support a stepwise mechanism.
A Comparative Analysis of Mechanistic Elucidation Methods
While isotopic labeling provides definitive evidence, a comprehensive understanding of a reaction mechanism often benefits from a multi-pronged approach. Computational modeling and kinetic studies offer complementary perspectives.
Figure 2: The complementary relationship between different methods for mechanistic investigation.
| Method | Strengths | Weaknesses | Causality Behind Experimental Choices |
| Isotopic Labeling | Provides direct, unambiguous evidence of bond formation and cleavage.[1][2][9] Can definitively distinguish between competing pathways. | Can be synthetically challenging and expensive to prepare labeled compounds. Requires specialized analytical instrumentation (MS, NMR).[3][4] | Chosen when definitive proof of atomic connectivity changes is required. It directly answers the "what" and "where" of atomic rearrangement. |
| Computational Modeling (DFT) | Provides detailed information on transition state structures, activation energies, and reaction energy profiles.[10][11][12] Can predict reaction pathways and rationalize experimental observations. Can be performed relatively quickly with modern computing power. | The accuracy of the results is highly dependent on the level of theory and the model used. Does not provide direct experimental evidence. | Employed to gain a theoretical understanding of the reaction landscape and to complement experimental findings. It helps to answer the "why" and "how" by visualizing the energetic and geometric aspects of the reaction. |
| Kinetic Studies (NMR Monitoring) | Allows for the real-time monitoring of reactant consumption and product formation.[7][8][13] Can determine reaction rates, reaction order, and activation parameters. Can provide evidence for the involvement of intermediates. | Provides indirect evidence for the mechanism. The interpretation of kinetic data can sometimes be ambiguous. May not be suitable for very fast or very slow reactions. | Used to understand the factors that influence the reaction rate and to build a kinetic model of the reaction. It addresses the "how fast" and "what affects the speed" of the reaction. |
Expertise in Action: A Synergistic Approach
A truly robust mechanistic investigation leverages the strengths of all three approaches. For instance, computational studies can be used to predict the kinetic isotope effects (KIEs) that would be expected for different mechanisms.[14] These theoretical predictions can then be compared with the experimentally determined KIEs from an isotopic labeling study to provide powerful validation. Similarly, kinetic data obtained from NMR monitoring can be used to benchmark and refine computational models.[15]
Conclusion and Recommendations
To fully elucidate the reaction mechanism of this compound, particularly its decarboxylation, a multi-faceted approach is recommended.
-
Start with Isotopic Labeling: A dual ¹³C and ¹⁸O labeling study, as outlined above, will provide the most definitive evidence to distinguish between concerted and stepwise pathways. This should be considered the cornerstone of the investigation.
-
Complement with Computational Modeling: Density Functional Theory (DFT) calculations should be performed to model the potential energy surface of the reaction.[11][12][16] This will provide valuable insights into the geometry and energetics of the transition state(s) and help to rationalize the experimental findings from the labeling study.
-
Validate with Kinetic Studies: Real-time reaction monitoring using NMR spectroscopy will allow for the determination of the reaction kinetics.[7][8][13] This data is crucial for understanding the factors that control the reaction rate and for building a comprehensive mechanistic picture.
By integrating the direct evidence from isotopic labeling with the theoretical insights from computational modeling and the quantitative data from kinetic studies, researchers can achieve a deep and validated understanding of the reaction mechanism of this compound. This knowledge is not just an academic exercise; it is the key to unlocking new synthetic possibilities and advancing the fields of chemical research and drug development.
References
- 1. jsscacs.edu.in [jsscacs.edu.in]
- 2. Reaction mechanism - Methods of determining reaction mechanism. [chemicalnote.com]
- 3. The application of isotopically labeled analogues for the determination of small organic compounds by GC/MS with selected ion monitoring - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. imserc.northwestern.edu [imserc.northwestern.edu]
- 8. Magritek [magritek.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study. | Semantic Scholar [semanticscholar.org]
- 12. Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 15. asahilab.co.jp [asahilab.co.jp]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-nitrobenzoylacetate for Laboratory Professionals
For researchers at the forefront of scientific innovation, the integrity of your work extends beyond groundbreaking discoveries to encompass the safe and responsible management of laboratory chemicals. This guide provides a detailed, procedural framework for the proper disposal of Ethyl 4-nitrobenzoylacetate, a key reagent in various synthetic pathways. By understanding the chemical principles underpinning these procedures, you can ensure a safe laboratory environment and maintain full regulatory compliance, reinforcing the trustworthiness and rigor of your research operations.
Foundational Safety and Hazard Assessment: The "Why" Behind the Precautions
This compound (C₁₁H₁₁NO₅) is a nitroaromatic compound, a class of chemicals that requires careful handling due to inherent hazards. The nitro group (-NO₂) is a strong electron-withdrawing group, which contributes to the compound's reactivity and toxicological profile. Aromatic nitro compounds are recognized as hazardous substances, and as such, all waste containing this compound must be managed as hazardous waste.[1]
It is crucial to recognize that some nitro compounds can form explosive mixtures, particularly when in contact with bases or reducing agents.[1] Furthermore, di-nitro and tri-nitro compounds can become shock-sensitive, especially if they dry out.[2] While this compound is a mono-nitro compound and generally more stable, treating it with the appropriate level of caution is a cornerstone of a robust safety culture.
Table 1: Key Safety and Physical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 838-57-3 | [3] |
| Molecular Formula | C₁₁H₁₁NO₅ | [3] |
| Molecular Weight | 237.21 g/mol | [3] |
| Appearance | White to light yellow/orange powder or crystal | |
| Melting Point | 71-73 °C | [3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, reducing agents | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate Personal Protective Equipment (PPE) is mandatory. The goal is to create a barrier between you and the chemical, mitigating risks of exposure through inhalation, ingestion, or skin contact.
Table 2: Required PPE for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of contaminated solvents or airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and absorption. Always check the glove manufacturer's compatibility chart. |
| Body Protection | A laboratory coat is standard. For larger quantities of waste or during spill cleanup, chemical-resistant coveralls are recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols. | Prevents inhalation of the compound, which can cause respiratory tract irritation. |
Waste Characterization and Segregation: A Critical Step for Safety and Compliance
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—in this case, your laboratory.[4] this compound is not typically found on the EPA's "listed" hazardous wastes (F, K, P, and U lists) which are often from industrial processes or are specific commercial chemical products.[5] Therefore, it must be evaluated against the four characteristics of hazardous waste.[6][7]
-
Ignitability (D001): The ability to readily catch fire.
-
Corrosivity (D002): The ability to corrode metal or have a very high or low pH.
-
Reactivity (D003): The tendency to explode or react violently.
-
Toxicity (D004-D043): The presence of certain contaminants at levels that could be harmful if released into the environment.
Given its chemical nature, waste this compound is likely to be classified as hazardous due to reactivity (as a nitroaromatic compound) and/or toxicity . Your institution's Environmental Health and Safety (EHS) office can provide guidance on making this determination.
The Cardinal Rule: Never mix incompatible waste streams. The consequences of mixing incompatible chemicals can range from the generation of toxic gases to violent reactions or explosions.[8]
Diagram 1: Waste Segregation Workflow
References
- 1. Listed and Characteristic Wastes - New Pig [newpig.com]
- 2. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 3. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 7. youtube.com [youtube.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
Navigating the Synthesis Landscape: A Practical Guide to Handling Ethyl 4-nitrobenzoylacetate
For the discerning researcher engaged in the nuanced world of pharmaceutical development and organic synthesis, the proper handling of reagents is not merely a matter of procedure, but a foundational element of experimental success and personal safety. Ethyl 4-nitrobenzoylacetate, a key building block in the synthesis of various heterocyclic compounds, demands a methodical and informed approach. This guide moves beyond rudimentary safety checklists to provide a deeper, field-tested understanding of the "why" behind the "how," ensuring your work is not only productive but fundamentally safe.
Hazard Profile: Understanding the Risks
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] While not possessing the acute toxicity of some other nitroaromatics, its irritant properties and the potential for dust generation necessitate a stringent set of handling protocols. The primary routes of exposure are inhalation of the powder, and direct contact with the skin and eyes.[2]
Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is essential when working with this compound.[3] This is not just about donning gear; it's about creating an impermeable barrier between you and the chemical, tailored to the specific risks it presents.
Essential PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a robust barrier against skin contact.[4] Disposable nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination.[5] For more prolonged handling, consider double-gloving.[5] |
| Eye and Face Protection | ANSI Z87.1-compliant Safety Glasses with Side Shields or Chemical Splash Goggles | Protects against airborne particles and accidental splashes.[5][6] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[4][5] |
| Body Protection | Long-sleeved Laboratory Coat | Prevents contamination of personal clothing and skin.[6] |
| Respiratory Protection | NIOSH-approved Respirator (if required) | Necessary when engineering controls cannot adequately limit exposure to dust, or if irritation is experienced.[7] |
Operational Protocol: From Weighing to Quenching
The following step-by-step guide is designed to minimize exposure and ensure a safe handling workflow.
Preparation and Weighing
-
Designated Area: Conduct all manipulations of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to control dust.
-
Pre-use Inspection: Before starting, ensure that your fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: When weighing the powder, use anti-static weigh paper or a tared container to prevent dispersal. Minimize the creation of dust by handling the material gently.[7]
Reaction Setup and Execution
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure your glassware is properly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Addition: Add the solid this compound to the reaction vessel in a controlled manner, for instance, through a powder funnel, to avoid generating dust.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
Post-Reaction Workup and Cleanup
-
Quenching: If the reaction requires quenching, do so slowly and in a controlled manner, especially if there is a possibility of an exothermic reaction.
-
Extraction and Purification: Perform all liquid-liquid extractions and chromatographic separations within the fume hood.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with this compound using an appropriate solvent.
Waste Disposal: A Responsible Conclusion
Proper disposal is a critical final step in the chemical handling lifecycle. All waste must be handled in accordance with local, state, and federal regulations.
-
Segregation: Segregate waste containing this compound from other waste streams.
-
Labeling: Clearly label all waste containers with the full chemical name and any associated hazards.
-
Disposal: Dispose of the chemical waste through your institution's designated hazardous waste management program. You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[8]
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][7]
-
Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[7] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key stages and decision points.
Caption: A streamlined workflow for the safe handling of this compound.
By adhering to these principles and procedures, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the protection of yourself and your colleagues.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
